1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERMHZIGNICHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354649 | |
| Record name | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352673-16-6 | |
| Record name | 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of the synthetic pathway for 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry.[1][2] The core of this synthesis is the acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-chlorobenzoyl chloride. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, discuss critical reaction parameters, and outline the analytical methods for product verification. The methodology described herein is designed to be robust, efficient, and scalable, reflecting best practices in modern organic synthesis.
Introduction and Strategic Overview
This compound (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ) is a bifunctional molecule incorporating a substituted benzoyl amide and a carboxylic acid on a piperidine scaffold.[3][4] This structural arrangement makes it a versatile intermediate for the development of more complex molecules, particularly in the design of novel therapeutic agents.
The most direct and industrially favored pathway for its synthesis is the N-acylation of piperidine-4-carboxylic acid. This reaction falls under the category of nucleophilic acyl substitution. The synthesis is strategically sound due to the high reactivity of the secondary amine on the piperidine ring and the commercial availability of the starting materials. The most common and effective method for this transformation employs conditions analogous to the Schotten-Baumann reaction.[5][6]
Caption: Overall synthetic transformation.
Core Synthesis Mechanism: Nucleophilic Acyl Substitution
The formation of the amide bond is achieved through a nucleophilic acyl substitution mechanism.[5][7] This reaction is foundational in organic chemistry and proceeds through a well-understood pathway.[8]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile. It attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The electron-withdrawing nature of the chlorine atom and the oxygen atom on the acyl chloride makes its carbonyl carbon highly susceptible to nucleophilic attack.
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the piperidine nitrogen carries a positive charge.
-
Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product. This final step is crucial as it also neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the abstracted proton, driving the reaction to completion.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. byjus.com [byjus.com]
A Senior Application Scientist's Guide to the Physicochemical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical framework for the comprehensive physicochemical characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. As extensive pre-existing data for this specific compound is not publicly available, this guide adopts the perspective of a Senior Application Scientist, outlining the critical experimental protocols and scientific rationale necessary to generate this data. The focus is on building a robust data package to support early-stage drug development, emphasizing the causal links between physicochemical properties and pharmacokinetic outcomes.
Compound Identity and Foundational Properties
The initial step in any characterization is to confirm the identity and basic properties of the molecule. This compound is a small molecule featuring a carboxylic acid group, a tertiary amide, and a chlorinated aromatic ring. These functional groups are predictive of its physicochemical behavior, suggesting it is a weak acid with potential for both hydrophilic and lipophilic interactions.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 352673-16-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 267.71 g/mol | [1][3] |
| Canonical SMILES | C1CN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2Cl | [2] |
Table 1: Fundamental Identifiers for this compound.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization across the physiological pH range.[4] This ionization state directly influences solubility, permeability, and distribution—foundational pillars of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] For this compound, the carboxylic acid moiety is the primary ionizable group. Determining its pKa is essential to predict its behavior in the acidic environment of the stomach versus the more neutral pH of the intestines.[7]
Importance in Drug Development
-
Solubility & Dissolution : The ionized form of a drug is generally more water-soluble.[7] Knowing the pKa allows formulators to predict where the drug will best dissolve in the gastrointestinal (GI) tract.[8]
-
Absorption & Permeability : The non-ionized, or neutral, form of a drug is typically more lipophilic and better able to cross biological membranes.[7] The pKa helps to understand the balance between dissolution and permeation.[5]
-
Formulation Strategy : pKa data guides the selection of appropriate salt forms and the design of formulations (e.g., immediate vs. enteric-coated release) to optimize drug delivery.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa determination.[9][10] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[11]
Methodology:
-
Preparation of Solutions :
-
Instrument Calibration : Calibrate the pH meter and electrode using standard buffers of pH 4, 7, and 10.[12]
-
Titration Procedure :
-
Place 20 mL of the compound solution into a temperature-controlled reaction vessel with a magnetic stirrer.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[12]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.[11]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[12]
-
-
Data Analysis :
Expected Data & Visualization
For a molecule with a single carboxylic acid group, a single pKa value is expected, likely in the range of 3.5 to 5.0.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed.[13] Therefore, aqueous solubility is a critical property that directly impacts bioavailability.[][15] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for oral drug development.[16][17] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for lead optimization and formulation stages.[18][19]
Importance in Drug Development
-
Bioavailability : Low solubility is a primary cause of poor oral bioavailability, as it limits the concentration of the drug available for absorption across the gut wall.[13][]
-
Dose Determination : Highly potent but poorly soluble drugs may require unacceptably large doses to achieve therapeutic concentrations.[17]
-
Assay Reliability : Poor solubility can lead to artifacts and unreliable data in in vitro biological assays.[18]
Experimental Protocol: Thermodynamic Shake-Flask Solubility
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[18] It involves equilibrating an excess of the solid compound with a buffer over an extended period.
Methodology:
-
Preparation :
-
Accurately weigh approximately 1-2 mg of solid this compound into separate 1.5 mL glass vials.[20]
-
Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (SGF, pH ~1.2) to mimic physiological conditions.
-
-
Equilibration :
-
Sample Processing :
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the supernatant using a low-binding solubility filter plate or centrifuge the samples at high speed to pellet the excess solid.[18]
-
-
Quantification :
-
Prepare a calibration curve using stock solutions of the compound of known concentrations (typically dissolved in DMSO and then diluted in the assay buffer).
-
Analyze the clear, filtered supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[21]
-
Calculate the solubility in µg/mL or µM by comparing the sample response to the calibration curve.
-
Expected Data & Visualization
Given the pKa, the solubility of this compound is expected to be pH-dependent, with higher solubility at pH values above its pKa (where it is ionized) and lower solubility in acidic conditions.
| Buffer System | pH | Illustrative Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | < 10 |
| Acetate Buffer | 4.5 | 50 - 100 |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 200 |
Table 2: Illustrative pH-dependent solubility profile.
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity: Balancing Solubility and Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins and metabolic enzymes.[][23][24] It is a balancing act: a compound must be lipophilic enough to permeate membranes but hydrophilic enough to be soluble in aqueous environments.[] Lipophilicity is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionizable species at a specific pH.[25] For drug discovery, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.[25]
Importance in Drug Development
-
Absorption : Optimal lipophilicity is required for passive diffusion across the intestinal epithelium.[]
-
Distribution : Highly lipophilic drugs tend to have larger volumes of distribution, accumulating in fatty tissues.[]
-
Metabolism & Clearance : Increased lipophilicity can lead to greater binding to metabolic enzymes (e.g., Cytochrome P450s), often resulting in faster clearance.[]
-
Toxicity & Off-Target Effects : Excessive lipophilicity is often associated with increased promiscuity in binding and higher risks of toxicity.[26]
Experimental Protocol: LogD₇.₄ by Shake-Flask Method
The shake-flask method remains the gold standard for determining lipophilicity, directly measuring the partitioning of a compound between n-octanol (mimicking a lipid bilayer) and an aqueous buffer.[27][28][29]
Methodology:
-
Phase Pre-saturation :
-
Partitioning :
-
Prepare a stock solution of the compound (e.g., 10 mM in DMSO).[29]
-
Add a small volume of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). The final compound concentration should be low enough to avoid solubility issues in either phase.
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[30]
-
-
Phase Separation :
-
Centrifuge the vial at a moderate speed to ensure a clean separation of the n-octanol and aqueous layers.
-
-
Quantification :
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using HPLC-UV or LC-MS.
-
-
Calculation :
-
The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [C]oct / [C]aq )
-
Perform the experiment in triplicate.
-
Alternative Method: Reverse-Phase HPLC
For higher throughput, LogD can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[31] This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the LogD values of a set of known standards.[25][32]
Expected Data
Based on its structure, this compound is expected to have a moderate LogD₇.₄, likely in the optimal range of 1-3 for oral drug candidates. At pH 7.4, the carboxylic acid will be mostly ionized, reducing its lipophilicity compared to its neutral form (LogP).
| Parameter | Illustrative Value | Significance |
| LogP (calculated) | ~2.5 - 3.5 | Lipophilicity of the neutral molecule |
| LogD at pH 7.4 | ~1.5 - 2.5 | Physiologically relevant lipophilicity |
Table 3: Illustrative Lipophilicity Values.
Solid-State Properties: Melting Point and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) are crucial for manufacturing, stability, and dissolution performance. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point, heat of fusion, and to identify different crystalline forms, or polymorphs.[33][34] Polymorphs can have different solubilities and stabilities, making their characterization a regulatory requirement.[35][36]
Importance in Drug Development
-
Purity Assessment : The melting point and the shape of the melting peak can provide an indication of compound purity.[37]
-
Polymorph Screening : Identifying the most stable crystalline form is critical for ensuring consistent product performance and shelf-life.[35][36]
-
Manufacturing : The thermal properties of the API influence processes like drying, milling, and formulation.
Experimental Protocol: Analysis by DSC
Methodology:
-
Sample Preparation : Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid.[37]
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program :
-
Data Analysis :
-
The resulting thermogram plots heat flow versus temperature.
-
The melting point (Tm) is determined as the onset or peak of the endothermic melting event.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The presence of multiple melting peaks or exothermic recrystallization events can indicate polymorphism.[33]
-
Caption: High-level workflow for DSC analysis.
Synthesis and Conclusion
The physicochemical properties of this compound are intrinsically linked and collectively determine its potential as a drug candidate. The workflow for characterization is a logical progression where the results of one experiment inform the next. For instance, the pKa value is essential for designing a relevant pH-solubility study, and both pKa and solubility are critical for interpreting LogD results.
This guide provides the foundational experimental framework for generating a comprehensive physicochemical data package. By systematically determining the pKa, pH-dependent solubility, lipophilicity, and solid-state properties, researchers can build a deep understanding of this molecule's behavior. This knowledge is paramount for making informed decisions during lead optimization, guiding formulation development, and ultimately increasing the probability of success in developing a safe and effective medicine.
References
- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?
- Pion. (2023, December 13). What is pKa and how is it used in drug development?
- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
- Santa Cruz Biotechnology, Inc. This compound.
- Chemical-Suppliers.com. This compound.
- Creative Bioarray.
- Biotuva Life Sciences. This compound.
- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
- Ribeiro, A. C. F., & Santos, C. I. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1438-1456.
- Andrés, A., Rosés, M., Ràfols, C., Bosch, E., Segarra, V., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181–191.
- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.
- Synapse. (2024, December 13). Bioavailability and solubility: Significance and symbolism.
- Industrial Pharmacist. (2024, November 10).
- MDPI. (n.d.).
- Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899–917.
- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- protocols.io. (2024, September 23). LogP / LogD shake-flask method.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- BioDuro. ADME Solubility Assay.
- BOC Sciences. (2024, April 23). Lipophilicity of Drug.
- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Evotec. Thermodynamic Solubility Assay.
- El-Gezawi, S. M., El-Guindy, N. M., & El-Shafaay, M. S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 743-751.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Jasińska, J., Fedejko-Kap, J., & Jeleń, M. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 6970.
- Wacław, W., & Paneth, P. (2021). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. Journal of Molecular Structure, 1240, 130571.
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Avdeef, A., & Tsinman, K. (2013). Development of Methods for the Determination of pKa Values. Syracuse University, 1-28.
- Shimadzu. (n.d.). No.T152: Analysis of Polymorphs by DSC.
- NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
- AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. (2021).
- Al-Rawashdeh, N. A. M. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Journal of Thermal Analysis and Calorimetry, 138(3), 1837–1853.
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257.
- de Oliveira, G. G., & Ferraz, H. G. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(1), 87-94.
- Liu, X., Tu, Y., & Zhang, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
- Wang, Z., Fu, C., Sun, H., & Hou, T. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. What is pKa and how is it used in drug development? [pion-inc.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 15. Bioavailability and solubility: Significance and symbolism [wisdomlib.org]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles [mdpi.com]
- 18. enamine.net [enamine.net]
- 19. evotec.com [evotec.com]
- 20. In-vitro Thermodynamic Solubility [protocols.io]
- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. LogP / LogD shake-flask method [protocols.io]
- 30. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 31. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. shimadzu.com [shimadzu.com]
- 34. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 35. tainstruments.com [tainstruments.com]
- 36. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 37. scielo.br [scielo.br]
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid CAS number 352673-16-6
An In-depth Technical Guide to 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6)
Introduction
This compound, identified by CAS Number 352673-16-6, is a synthetically valuable heterocyclic compound. It belongs to the class of N-acyl piperidines, incorporating a 2-chlorobenzoyl moiety attached to the nitrogen of a piperidine-4-carboxylic acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, while the benzoyl group offers a site for diverse chemical modifications.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed for professionals engaged in chemical research and pharmaceutical development. The molecule is often utilized as a versatile building block in the synthesis of more complex molecules, including those targeted as protein degraders.[3]
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Key identifiers and calculated properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 352673-16-6 | [4][5][6] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [4][5][6] |
| Molecular Weight | 267.71 g/mol | [3][5][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1-(2-chlorobenzoyl)isonipecotic acid | [4] |
| SMILES | O=C(C1CCN(C(C2=CC=CC=C2Cl)=O)CC1)O | [4] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The core of the synthesis involves the nitrogen atom of the piperidine ring acting as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a chlorine atom on the benzoyl ring has minimal electronic impact on the reaction mechanism itself but is a key structural feature of the final product. A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.
Caption: Synthetic mechanism logical flow.
Causality in Experimental Design
-
Choice of Acylating Agent: 2-Chlorobenzoyl chloride is highly reactive, making it an efficient acylating agent that allows the reaction to proceed under mild conditions.[7]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They effectively dissolve the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could compete as nucleophiles.[7]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise. This is a critical step to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled formation of the desired product.[7][8]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a robust, self-validating procedure for the synthesis and purification of the title compound.
Materials and Reagents
-
Piperidine-4-carboxylic acid
-
2-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm.
-
Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction:
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl solution (to remove excess TEA), water, and finally brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
Caption: Experimental synthesis and purification workflow.
Analytical Characterization
Structural confirmation of the synthesized compound is paramount. The following techniques are standard for characterizing this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzoyl group (typically in the δ 7.2-7.8 ppm range), the protons on the piperidine ring (a complex series of multiplets in the δ 1.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton (often >10 ppm, solvent dependent).
-
¹³C NMR: Key signals would include the carbonyl carbons of the amide and carboxylic acid (δ 165-180 ppm), aromatic carbons (δ 125-140 ppm), and aliphatic carbons of the piperidine ring (δ 25-55 ppm).[9]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 268.71 or [M-H]⁻ at m/z 266.71. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands. A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the tertiary amide (around 1630-1660 cm⁻¹) would be expected.
-
Applications in Research and Drug Discovery
While specific biological activities for this exact compound are not widely published, its structural components are prevalent in medicinal chemistry. The benzoylpiperidine scaffold is a privileged structure, known to interact with various biological targets, particularly G-protein coupled receptors.[2]
-
Scaffold for CNS Agents: The 4-benzoylpiperidine fragment is a key pharmacophore in ligands for serotoninergic and dopaminergic receptors, which are targets for treating neurological and psychiatric disorders.[2]
-
Intermediate for Complex Synthesis: As a bifunctional molecule (containing both a carboxylic acid and a stable amide), it serves as an excellent starting point for building more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[1][10]
-
Inhibitor Development: Piperidine and piperazine carboxylic acid derivatives have been investigated for a range of biological activities, including anticholinesterase activity for potential Alzheimer's treatment and as inhibitors of enzymes like dihydrofolate reductase or fatty acid amide hydrolase.[11][12][13] Derivatives of this compound could be synthesized and screened for similar activities. For example, related 5-aroylpyrazine-2-carboxylic acid derivatives have shown activity against Mycobacterium tuberculosis.[14]
Conclusion
This compound is a well-defined chemical entity whose synthesis rests on fundamental principles of organic chemistry. The protocol outlined provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard analytical techniques. Its primary value lies in its role as a versatile intermediate, providing researchers and drug development professionals with a strategic building block for creating novel compounds with potential therapeutic applications, especially in the fields of CNS disorders and enzyme inhibition.
References
- Gharpure, S. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Marton, J., et al. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate.
- PrepChem.com (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.
- Chemical-Suppliers (n.d.). This compound | CAS 352673-16-6. Chemical-Suppliers.
- Capot Chemical (n.d.). 352673-16-6 | this compound. Capot Chemical.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Oakwood Chemical (n.d.). This compound, min 98%, 1 gram. Oakwood Chemical.
- ChemSrc (n.d.). CAS#:352673-16-6 | this compound. ChemSrc.
- UniCA IRIS (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
- Organic Syntheses (n.d.). Benzoyl piperidine. Organic Syntheses.
- Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
- AbacipharmTech (n.d.). This compound. AbacipharmTech.
- Głowacka, I. E., et al. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][15][16]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI.
- ChemRxiv (n.d.). Monoacylation. ChemRxiv.
- SpectraBase (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. SpectraBase.
- Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
- Berg, K., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- Kathyayini, N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate.
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.
- Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.
- Google Patents (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
- PubMed (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. PubMed.
- Jampilek, J., et al. (2005). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed.
- Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[7][15][16] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 352673-16-6 | this compound - Capot Chemical [capotchem.com]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iris.unica.it [iris.unica.it]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Molecular-Structure-of-1-(2-Chlorobenzoyl)piperidine-4-carboxylic-acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed structural elucidation through spectroscopic methods, and conformational analysis. Furthermore, it outlines a validated workflow for its synthesis and characterization, supported by established chemical principles. The significance of the piperidine scaffold in medicinal chemistry underscores the importance of understanding the structural nuances of its derivatives.[1][2][3][4] This guide serves as an in-depth resource, integrating theoretical knowledge with practical, field-proven insights to facilitate further research and application of this compound.
Introduction
The piperidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged structure in medicinal chemistry.[2] this compound is a derivative that incorporates three key structural motifs: a piperidine core, a carboxylic acid group, and a 2-chlorobenzoyl moiety. This combination of features makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system.[2] This guide will systematically deconstruct the molecular architecture of this compound, providing a foundational understanding for its use in research and drug discovery.
Chapter 1: Physicochemical Properties and Identifiers
A summary of the key chemical and physical properties of this compound is presented below. These identifiers are crucial for the accurate documentation and tracking of the compound in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 1-(2-chlorobenzoyl)isonipecotic acid | [5] |
| CAS Number | 352673-16-6 | [5][6][7][8][9][10] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [6][7][8][9] |
| Molecular Weight | 267.71 g/mol | [6][7][9] |
| Density | 1.347 g/cm³ | [8] |
| Boiling Point | 477.9 °C at 760 mmHg | [8] |
| Flash Point | 242.8 °C | [8] |
Chapter 2: Molecular Structure Elucidation
2D Chemical Structure and IUPAC Nomenclature
The molecule consists of a piperidine ring where the nitrogen atom is acylated with a 2-chlorobenzoyl group. A carboxylic acid group is attached at the 4-position of the piperidine ring.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid) [11][12]* 2-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or a similar organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide in a flask, and cool the mixture in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.
-
Acylation: While stirring vigorously, slowly add a solution of 2-chlorobenzoyl chloride in an organic solvent like DCM to the cooled aqueous solution.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms. This step protonates the carboxylate to give the desired carboxylic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization Workflow
To ensure the identity and purity of the synthesized compound, a systematic characterization workflow is essential.
Caption: A self-validating workflow for compound characterization.
Chapter 4: Potential Applications and Structure-Activity Relationship (SAR) Insights
Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents. [3][13]The structural features of this compound make it an interesting candidate for several applications:
-
Scaffold for Drug Discovery: It can serve as a versatile scaffold for building more complex molecules with potential biological activity. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.
-
Intermediate in Synthesis: This compound can be a key intermediate in the synthesis of pharmaceuticals, particularly those targeting CNS disorders, where the piperidine moiety is often found. [2]* Fragment-Based Drug Design: As a "protein degrader building block," it can be used in fragment-based approaches to drug discovery. [9] The 2-chloro substitution on the benzoyl ring can influence the molecule's electronic properties and its binding interactions with biological targets through halogen bonding. The conformational rigidity of the piperidine ring, combined with the specific orientation of the substituents, will be critical in determining its structure-activity relationship (SAR) in any biological context.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its combination of a piperidine core, a reactive carboxylic acid, and an electronically modified aromatic ring. This guide has provided a detailed overview of its molecular structure, elucidated through predictable spectroscopic characteristics, and has outlined a robust workflow for its synthesis and verification. A thorough understanding of these fundamental properties is paramount for any researcher or scientist aiming to utilize this compound as a building block for the next generation of therapeutic agents.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Semantic Scholar. (n.d.).
- National Center for Biotechnology Information. (2023).
- Chemsrc. (n.d.). This compound. [Link]
- AbacipharmTech. (n.d.). This compound. [Link]
- Chemical-Suppliers.com. (n.d.). This compound. [Link]
- MolPort. (n.d.). Compound ethyl 1-[2-(4-chlorobenzoyl)
- UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
- National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- MDPI. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a]d[1][7]iazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. [Link]
- The Royal Society of Chemistry. (2013).
- PubChem. (n.d.). 4-Piperidinecarboxylic acid. [Link]
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
- ResearchGate. (2015). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. [Link]
- National Institutes of Health. (2022).
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. [Link]
- ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]
- Wikipedia. (n.d.). Isonipecotic acid. [Link]
- NIST WebBook. (n.d.). Piperidine. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. scbt.com [scbt.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
Unraveling the Enigma: A Mechanistic Investigation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a synthetic molecule featuring a piperidine core, a structural motif prevalent in numerous pharmacologically active compounds.[1] While the precise mechanism of action for this specific molecule is not extensively documented in publicly available literature, its constituent chemical features—a 2-chlorobenzoyl group and a piperidine-4-carboxylic acid scaffold—provide a solid foundation for formulating a scientifically rigorous, testable hypothesis. This guide synthesizes information from structurally related compounds to propose a plausible mechanism of action and furnishes a comprehensive suite of experimental protocols to systematically investigate and validate this hypothesis. Our core postulation is that this compound functions as a modulator of G-protein coupled receptors (GPCRs) or as an enzyme inhibitor. This document will serve as a roadmap for researchers to elucidate the compound's biological targets and cellular effects.
Introduction: Deconstructing the Molecule
The structure of this compound presents two key pharmacophores:
-
The Piperidine-4-carboxylic Acid Core: This saturated heterocycle is a conformationally restricted analog of γ-aminobutyric acid (GABA). Notably, piperidine-4-carboxylic acid itself is a partial agonist of the GABA-A receptor.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system and other physiological systems.[1]
-
The 2-Chlorobenzoyl Moiety: The benzoyl group, particularly with halogen substitutions, is a common feature in ligands for various receptors and enzyme inhibitors. The chlorine atom at the ortho position can influence the molecule's electronic properties and steric conformation, potentially enhancing its binding affinity and selectivity for a specific biological target. The presence of a chlorine atom on a benzyl group has been shown to improve the activity of certain opioid receptor ligands.[3]
Given these structural alerts, two primary hypotheses for the mechanism of action emerge: modulation of a G-protein coupled receptor or inhibition of a key enzyme.
Proposed Mechanism of Action: A Dual Hypothesis
Hypothesis A: G-Protein Coupled Receptor (GPCR) Modulation
The structural similarity of the piperidine-4-carboxylic acid core to GABA suggests that the compound may interact with a GPCR, potentially a novel GABA receptor subtype or another receptor that recognizes a similar chemical motif. The 2-chlorobenzoyl group could serve as a key binding element, occupying a hydrophobic pocket within the receptor.
Hypothesis B: Enzyme Inhibition
The benzoylpiperidine scaffold is present in a number of enzyme inhibitors. For example, derivatives of 1-benzylpiperidine have shown potent acetylcholinesterase inhibitory activity.[4] The 2-chlorobenzoyl group could facilitate binding to the active or an allosteric site of an enzyme, leading to a reduction in its catalytic activity.
Experimental Validation: A Phased Approach
A systematic, multi-tiered experimental approach is required to test these hypotheses.
Phase 1: Target Identification and Initial Characterization
To narrow down the potential targets, the compound should be screened against a broad panel of receptors and enzymes. Commercial services offer comprehensive screening panels that can provide initial hits.
Phase 2: In-depth Validation of "Hits"
Based on the results of the initial screening, the following detailed assays should be performed to validate and characterize the interaction with the identified target(s).
If the initial screen suggests GPCR activity, a suite of assays is necessary to determine the nature of the interaction.
Table 1: Experimental Protocols for GPCR Target Validation
| Assay Type | Objective | Principle |
| Radioligand Binding Assay | To determine the binding affinity (Ki) of the compound for the target receptor. | A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the test compound. |
| cAMP Assay | To determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors. | Measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation or inhibition. |
| Calcium Flux Assay | To determine if the compound acts as an agonist or antagonist at Gq-coupled receptors. | Measures the change in intracellular calcium concentration upon receptor activation. |
| β-Arrestin Recruitment Assay | To assess ligand bias and receptor desensitization. | Measures the recruitment of β-arrestin to the activated receptor. |
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand using a cell harvester and filter mats.
-
Detection: Quantify the radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.
If the initial screen suggests enzyme inhibition, the following assays are critical.
Table 2: Experimental Protocols for Enzyme Inhibition Validation
| Assay Type | Objective | Principle |
| IC50 Determination | To determine the concentration of the compound that inhibits 50% of the enzyme's activity. | The enzyme activity is measured in the presence of a range of inhibitor concentrations. |
| Enzyme Kinetics | To determine the mode of inhibition (e.g., competitive, non-competitive). | Enzyme activity is measured at various substrate and inhibitor concentrations. |
| Mechanism-Based Inhibition Assay | To determine if the compound is a time-dependent or irreversible inhibitor. | The enzyme is pre-incubated with the inhibitor for varying times before the addition of the substrate. |
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and the test compound in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.[5]
Phase 3: Cellular and In Vivo Characterization
Once the molecular target and mechanism of action are confirmed, the compound's effects should be studied in a more complex biological context.
Cell-based assays are crucial for understanding how the compound affects intracellular signaling cascades in a physiological context.[6][7]
Table 3: Cell-Based Signaling Pathway Analysis Techniques
| Assay Type | Objective | Principle |
| Western Blotting | To measure changes in the expression and phosphorylation status of key signaling proteins. | Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. |
| Reporter Gene Assays | To measure the activation or inhibition of a specific signaling pathway. | Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for a specific transcription factor.[8] |
| High-Content Imaging | To visualize and quantify cellular changes in response to the compound. | Automated microscopy and image analysis are used to measure multiple cellular parameters simultaneously. |
Animal models are essential for evaluating the compound's efficacy, pharmacokinetics, and potential toxicity. The choice of model will depend on the identified molecular target and the therapeutic area of interest.
Conclusion
While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests potential activity as a GPCR modulator or an enzyme inhibitor. The systematic, multi-phased experimental approach outlined in this guide provides a robust framework for researchers to thoroughly investigate these hypotheses. By employing a combination of in vitro biochemical assays, cell-based signaling studies, and in vivo pharmacological models, the scientific community can unravel the therapeutic potential of this and other novel chemical entities.
References
- Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). National Center for Biotechnology Information.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). National Center for Biotechnology Information.
- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Center for Biotechnology Information.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Publications.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- Signaling Pathway Analysis. (n.d.). Creative Diagnostics.
- Isonipecotic acid. (n.d.). Wikipedia.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Cell Signaling Pathway Screening & Profiling. (n.d.). BPS Bioscience.
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). National Center for Biotechnology Information.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Derivatives of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth exploration of the 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid scaffold, a cornerstone structure in medicinal chemistry. We will dissect its synthesis, explore the structure-activity relationships (SAR) of its key derivatives, and illuminate their diverse pharmacological applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous feature in pharmaceuticals, recognized as one of the most important heterocyclic scaffolds in drug design.[1][2][3] Its prevalence stems from its saturated, six-membered structure which can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents to interact with biological targets.[4][5] When combined with a benzoyl group, the resulting benzoylpiperidine scaffold becomes a "privileged structure," capable of binding to a wide range of biological targets and forming the basis for numerous therapeutic agents.[6]
The subject of this guide, this compound (CAS 352673-16-6), is a particularly valuable building block.[7] It incorporates three key features for derivatization:
-
The Piperidine Nitrogen: Can be modified through N-alkylation or other reactions.
-
The Benzoyl Ring: The 2-chloro substituent influences electronic properties and provides a vector for further modification.
-
The Carboxylic Acid: A highly versatile handle for forming amides, esters, and other functional groups, enabling the exploration of vast chemical space.
This inherent versatility makes the scaffold a powerful starting point for developing novel therapeutics across multiple disease areas, including infectious diseases, neurological disorders, and oncology.[1][6][8]
Core Synthetic Strategies and Derivatization
The synthesis and derivatization of the this compound core rely on robust and well-established organic chemistry principles. The primary pathways involve creating the central amide bond and subsequently modifying the carboxylic acid terminus.
Synthesis of the Core Scaffold
The foundational amide bond is typically formed via N-acylation. Early methods utilized Schotten-Baumann conditions, reacting a suitable piperidine precursor with 2-chlorobenzoyl chloride.[9] This straightforward approach remains a staple for generating the core structure.
Primary Derivatization Pathway: Amide Coupling
The most common and fruitful strategy for generating diverse libraries from this scaffold is the modification of the C4-carboxylic acid group. Amide coupling reactions are paramount, allowing for the connection of a vast array of primary and secondary amines to the core structure.
A standard modern protocol involves the use of peptide coupling reagents. This method offers high yields and broad substrate scope, making it ideal for medicinal chemistry campaigns.
Caption: Key points of diversification on the core scaffold.
Modification at the Carboxylic Acid (Position C)
This is the most extensively studied modification point. Converting the carboxylic acid to a carboxamide is a gateway to a multitude of potent compounds.
-
Antimycobacterial Agents: Coupling the core acid with 6-methoxy-1,5-naphthyridine-4-amine led to a new class of DNA gyrase inhibitors. [10]In this series, the amide bond is critical for activity, while sulfonamide bioisosteres were found to be inactive, highlighting the specific hydrogen bonding requirements of the target. [10]
Modification of the Benzoyl Ring (Position A)
Substitutions on the aromatic ring can fine-tune electronic properties and steric interactions within the target's binding pocket.
-
Impact on Potency: In a series of antimycobacterial compounds derived from a related piperidine-4-carboxamide scaffold, exchanging a chlorine atom on an adjacent phenyl ring for other monofluorinated, methoxy, or trifluoromethoxy analogues led to decreased activity. [10]However, placing a trifluoromethyl group at the 4-position of the phenyl moiety resulted in a nearly 10-fold increase in activity, demonstrating the profound impact of strategically placed electron-withdrawing groups. [10]
Modification of the Piperidine Ring (Position B)
Introducing substituents directly onto the piperidine ring can enforce specific conformations and introduce chirality, which can significantly enhance potency and selectivity. [4][5]
-
Chiral Intermediates: The synthesis of chiral 2-substituted piperidine-4-carboxylic acids provides versatile intermediates for creating enantiomerically pure drugs. [11]This stereochemical control is crucial, as different enantiomers can have vastly different biological activities and safety profiles. [4]
Summary of Structure-Activity Relationships
| Compound Series | Modification Point | Key Finding | Pharmacological Target | Reference |
| Piperidine-4-carboxamides | Carboxamide (C) & Phenyl Ring (A) | A trifluoromethyl group at the 4-position of a terminal phenyl moiety increased activity nearly 10-fold. | M. abscessus DNA Gyrase | [10] |
| 1-benzyl-piperidines | Piperidine N (Amide) | Introduction of a phenyl group on the amide nitrogen enhanced activity significantly. | Acetylcholinesterase (AChE) | [12] |
| 1-benzyl-piperidines | Piperidine N (Amide) | Substitution with a bulky moiety (e.g., benzylsulfonyl benzoyl) at the para position of the benzamide dramatically increased potency. | Acetylcholinesterase (AChE) | [13] |
| Chromone Carboxamides | Carboxamide (C) | Secondary amides derived from 4-amino-1-benzylpiperidines were more potent than tertiary amides from phenylpiperazines. | Soluble Epoxide Hydrolase (sEH) | [14] |
Pharmacological Applications and Mechanisms of Action
Derivatives of this compound have demonstrated activity against a wide array of biological targets, underscoring the scaffold's privileged nature.
Antimicrobial Agents
A significant application lies in the development of novel antibiotics. Certain piperidine-4-carboxamides function as Novel Bacterial Topoisomerase Inhibitors (NBTIs), poisoning DNA gyrase—an essential enzyme for bacterial DNA replication. [10]This mechanism is distinct from that of fluoroquinolones, offering a potential solution to growing antibiotic resistance.
Caption: Mechanism of action for NBTI piperidine derivatives.
Enzyme Inhibitors for Neurological Disorders
The benzoylpiperidine scaffold is a key feature in many acetylcholinesterase (AChE) inhibitors developed for the symptomatic treatment of Alzheimer's disease. [6]By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. [13]Derivatives such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine have shown exceptionally high potency, with IC50 values in the nanomolar range and high selectivity over butyrylcholinesterase (BuChE). [13]
Other Therapeutic Areas
The scaffold's versatility extends to numerous other targets:
-
Antidiabetic Agents: Piperidine derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes. [15]* Anticancer Agents: The piperidine ring is a core component of compounds designed to inhibit kinases like ALK and ROS1, which are implicated in certain cancers. [1][3]* Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives have been synthesized that potently inhibit sEH, a target for treating inflammation and hypertension. [14]
Experimental Protocols
To ensure scientific integrity and reproducibility, a detailed, self-validating protocol for a key synthetic transformation is provided below.
Protocol: Synthesis of N-Aryl/Alkyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide via Amide Coupling
This protocol describes a general procedure for coupling the core carboxylic acid with a representative amine using EDC.HCl as the coupling agent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Activator Addition: Add EDC.HCl (1.2 eq) and DMAP (0.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.
Caption: Step-by-step experimental workflow for amide coupling.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a privileged core in modern drug discovery. [6]Its synthetic tractability and the ability to precisely orient functional groups in three-dimensional space make it an invaluable starting point for generating libraries of bioactive molecules. The diverse range of targets modulated by its derivatives, from bacterial enzymes to human receptors, highlights the vast therapeutic potential that remains to be tapped. [1][6] Future research will undoubtedly focus on several key areas:
-
Enhanced Selectivity: Further optimization of existing derivatives to improve selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
-
Novel Targets: Application of this scaffold in high-throughput screening campaigns against new and emerging biological targets.
-
Advanced Synthesis: The use of novel synthetic methodologies, such as C-H activation or flow chemistry, to create more complex and diverse libraries of derivatives in an efficient manner. [2][6] The continued exploration of the chemical space around this remarkable scaffold promises to yield the next generation of therapeutics to address unmet medical needs.
References
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
- Cas 22342-21-8,1-(2-Chlorobenzoyl)piperidine - LookChem. LookChem.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery. Benchchem.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.
- Buy Piperidine, 1-(2-chlorobenzoyl)- (EVT-5861770). EvitaChem.
- Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. ResearchGate.
- Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- This compound. AbacipharmTech.
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. lookchem.com [lookchem.com]
- 9. Buy Piperidine, 1-(2-chlorobenzoyl)- (EVT-5861770) | 22342-21-8 [evitachem.com]
- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
A Technical Guide to the Solubility of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from first principles of chemical structure, analysis of structural analogues, and established methodologies in physical chemistry. It offers a predictive solubility profile and equips researchers, scientists, and drug development professionals with a robust framework for experimental solubility determination. The guide includes detailed, field-tested protocols for equilibrium solubility assessment and subsequent quantification by High-Performance Liquid Chromatography (HPLC), ensuring a self-validating and reliable approach to generating crucial physicochemical data.
Introduction: The Critical Role of Solubility
This compound (Figure 1) is a substituted piperidine derivative. Compounds within this class are prevalent in medicinal chemistry, serving as scaffolds for a wide range of biologically active agents. The journey of any potential drug candidate from laboratory discovery to clinical application is critically dependent on its physicochemical properties, among which solubility is paramount.

Solubility dictates the bioavailability of an active pharmaceutical ingredient (API), influences the design of formulation strategies, and impacts the efficiency of purification and crystallization processes.[1][2] An inadequate understanding of a compound's solubility can lead to significant setbacks in late-stage development, including poor in-vivo performance or challenges in creating a viable drug product.[2] This guide therefore addresses the solubility of this compound by providing a theoretical framework, predictive analysis, and practical, detailed methodologies for its empirical determination.
Physicochemical Profile and Structural Analysis
To understand the solubility of a molecule, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 352673-16-6 | [3] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [3] |
| Molecular Weight | 267.71 g/mol | [3] |
| Calculated LogP | 2.21 | [4] |
| Predicted Density | 1.347 g/cm³ | [4] |
| Predicted Boiling Point | 477.9 °C at 760 mmHg | [4] |
The structure of this compound can be deconstructed into three key regions, each contributing to its overall solubility profile:
-
The Carboxylic Acid Moiety (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be significantly influenced by the pH of the aqueous environment and that it will have favorable interactions with polar, protic solvents (e.g., alcohols).[5]
-
The Piperidine Ring: This saturated heterocycle contains a tertiary amine within an amide linkage. While the nitrogen's basicity is greatly diminished due to the electron-withdrawing benzoyl group, the ring structure itself contributes to the molecule's rigidity and overall size.
-
The 2-Chlorobenzoyl Group: This is a relatively large, non-polar, and aromatic moiety. The chlorine atom adds to its lipophilicity. This part of the molecule will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.
The molecule is therefore amphiphilic , possessing both distinct polar (carboxylic acid) and non-polar (chlorobenzoyl) regions. This duality predicts a complex solubility profile, with moderate solubility expected across a range of solvents rather than extremely high solubility in any single type.
Predicted Solubility Profile and Analysis of Structural Analogues
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, by examining the solubility of simpler, structurally related compounds, we can construct a reliable, predictive framework.
Analysis of the Piperidine-4-carboxylic Acid Core (Isonipecotic Acid)
Isonipecotic acid is the parent piperidine carboxylic acid core of our target molecule. Its properties are dominated by the polar amino and carboxylic acid groups. It is described as being soluble in water and alcohol, but having limited solubility in non-polar solvents.[6] One source specifies it is soluble in water, slightly soluble in methanol, and insoluble in ethanol, highlighting the sensitivity of solubility to even small changes in solvent character.[7] This suggests that the piperidine-carboxylic acid backbone itself has a strong preference for polar, protic environments.
Analysis of the 2-Chlorobenzoyl Moiety (2-Chlorobenzoic Acid)
2-Chlorobenzoic acid provides insight into the contribution of the aromatic portion. Unlike isonipecotic acid, it is only sparingly soluble in water but shows significantly higher solubility in various organic solvents.[8] Quantitative data, where available, is presented in Table 2.
Table 2: Solubility of 2-Chlorobenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | Source |
| Water | 25 | 0.21 | [3] |
| Acetone | 15 | 35.97 | [3] |
| Benzene | 26 | 2.02 | [3] |
| Diethyl Ether | 15 | 23.89 | [3] |
| Ethyl Acetate | 15 | 14.7 | [3] |
| Carbon Tetrachloride | 15 | 0.36 | [3] |
The data clearly shows high solubility in polar aprotic (acetone, ethyl acetate) and ether solvents, and very low solubility in water and non-polar solvents like carbon tetrachloride.[3]
Analysis of the N-Acyl Linkage (N-Benzoylpiperidine)
N-Benzoylpiperidine represents the combination of the piperidine ring and a benzoyl group, lacking only the chloro-substituent and the carboxylic acid. It is described as being soluble in methanol.[9] This indicates that the N-acyl piperidine structure is compatible with polar organic solvents.
Synthesized Prediction for this compound
Synthesizing these observations leads to the following expert predictions for the target compound:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF , and potentially in polar protic solvents like methanol and ethanol , where both the carboxylic acid and the N-acyl piperidine portions can be effectively solvated.
-
Moderate Solubility: Expected in ketones (acetone , MEK ) and esters (ethyl acetate ), which can effectively solvate the benzoyl group and interact with the carboxylic acid.[3]
-
Low Solubility: Expected in non-polar solvents such as heptane , hexane , and toluene . The large, polar carboxylic acid group will strongly disfavor solvation by these solvents.
-
Low Aqueous Solubility: Despite the carboxylic acid, the large, lipophilic 2-chlorobenzoyl group is expected to result in poor solubility in neutral water. Solubility would be expected to increase significantly under basic pH conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to its highly polar carboxylate salt.
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the solubility of a crystalline solid is the Thermodynamic Equilibrium Solubility Assay , often referred to as the shake-flask method.[10][11] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the true thermodynamic solubility value.[10]
Rationale and Causality
The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase.[10] This dynamic equilibrium must be achieved and maintained. Agitation is used to maximize the surface area of the solid in contact with the solvent, accelerating the time to reach equilibrium. Temperature control is critical, as solubility is temperature-dependent. Filtration is required to separate the saturated solution from the excess solid without causing premature precipitation (e.g., due to temperature changes).
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid will remain visibly undissolved at the end of the experiment. A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[10] Scientist's Note: For compounds with potential polymorphic forms or slow dissolution kinetics, extending the equilibration time to 48 or 72 hours and testing samples at multiple time points is advisable to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Sample Collection and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) and dispense the clear, filtered saturated solution into a clean vial for analysis. Critical Step: This step should be performed quickly to minimize temperature fluctuations that could alter the solubility.
-
Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method, such as the HPLC-UV protocol described in Section 5.
The workflow for this protocol is illustrated in the following diagram.
Sources
- 1. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 2. Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chlorobenzoic acid [chemister.ru]
- 4. Isonipecotic Acid [drugfuture.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chembk.com [chembk.com]
- 8. CAS 118-91-2: 2-Chlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]
- 10. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. ycdehongchem.com [ycdehongchem.com]
The Enduring Legacy of a Heterocyclic Workhorse: A Guide to the Discovery and History of Piperidine-4-Carboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmacology, forming the core of numerous FDA-approved drugs.[1][2] Among its many derivatives, piperidine-4-carboxylic acid, also known as isonipecotic acid, stands out as a uniquely versatile and historically significant building block in medicinal chemistry.[3][4] Its discovery and the subsequent evolution of its synthesis paved the way for critical advancements in neuroscience and beyond. This guide provides an in-depth exploration of the journey of piperidine-4-carboxylic acid, from its initial synthesis to its role as a privileged scaffold in the development of life-changing therapeutics. We will examine the causality behind key experimental choices, detail foundational synthetic protocols, and trace its impact on drug discovery, particularly in the realm of GABAergic modulation for central nervous system (CNS) disorders.
Part 1: The Piperidine-4-Carboxylic Acid Core: A Privileged Scaffold in Medicinal Chemistry
In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The piperidine heterocycle is a quintessential example of such a scaffold.[5] Piperidine-4-carboxylic acid (isonipecotic acid) is a particularly esteemed member of this class. Its structure, featuring a six-membered aliphatic ring, confers a degree of conformational rigidity that is highly advantageous for targeted drug design.
First described in the scientific literature by 1944, isonipecotic acid was later identified as a conformationally constrained derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] This structural mimicry is the foundation of its biological significance, allowing it to interact with GABA receptors.[6] The scaffold presents two distinct points for chemical modification: the secondary amine within the ring and the carboxylic acid group at the 4-position. This dual functionality is the key to its versatility, providing chemists with a powerful template for constructing vast libraries of complex and biologically active molecules.[3][7]
Caption: Structural similarity between flexible GABA and its rigid analog, piperidine-4-carboxylic acid.
Part 2: Genesis of a Scaffold: Discovery and Early Synthetic Routes
The initial synthesis of piperidine-4-carboxylic acid was a direct extension of early 20th-century advancements in catalytic hydrogenation. The most common precursor was isonicotinic acid (pyridine-4-carboxylic acid), a readily available aromatic heterocycle.[8] The core chemical challenge was the reduction of the stable aromatic pyridine ring to the saturated piperidine ring without affecting the carboxylic acid functionality.
Early methods relied on heterogeneous catalysts like platinum oxide (PtO₂) or Raney Nickel.[8][9] These catalysts were chosen for their high activity in hydrogenating aromatic systems. However, the experimental conditions were often demanding, requiring high pressures and temperatures, and the choice of catalyst and solvent was critical to achieving high yields and preventing catalyst poisoning.[9]
Experimental Protocol 1: Classical Synthesis of Isonipecotic Acid via Catalytic Hydrogenation
This protocol is a representative synthesis based on early literature reports.[8][9]
Objective: To synthesize piperidine-4-carboxylic acid (isonipecotic acid) by the catalytic hydrogenation of isonicotinic acid.
Materials:
-
Isonicotinic acid
-
Platinum(IV) oxide (Adams' catalyst) or Raney Nickel
-
Solvent (e.g., Glacial Acetic Acid, Water, Ethanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Büchner funnel, Celite®)
Procedure:
-
Reactor Charging: In a suitable high-pressure reaction vessel, dissolve isonicotinic acid in the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
System Purge: Seal the reactor and purge the system several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4-5 MPa).[9]
-
Reaction: Heat the mixture to the desired temperature and agitate vigorously to ensure efficient mixing of the substrate, catalyst, and hydrogen gas. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, typically from water or ethanol, to yield pure isonipecotic acid as a white crystalline solid.[10]
Causality and Insights:
-
Why Platinum or Nickel? These metals are highly effective at adsorbing both the aromatic ring and hydrogen, facilitating the reduction on the catalyst surface.
-
Why High Pressure? High hydrogen pressure increases the concentration of dissolved hydrogen, driving the equilibrium towards the reduced piperidine product and increasing the reaction rate.
-
Why Acetic Acid? Using an acidic solvent like glacial acetic acid can help keep the starting material and product protonated and soluble, while also preventing the basic nitrogen of the piperidine product from poisoning (deactivating) the catalyst surface.[8]
Caption: Workflow for the classical synthesis of isonipecotic acid.
Part 3: The Evolution of Synthesis: Enabling Modern Drug Discovery
While classical hydrogenation was effective, the dual reactivity of isonipecotic acid posed a challenge for its use as a building block. To selectively modify the carboxylic acid (e.g., to form amides or esters) without the ring nitrogen interfering, chemists needed a way to temporarily "mask" the amine's reactivity. This need drove the adoption of protecting group chemistry.
The introduction of the tert-butoxycarbonyl (Boc) group was a watershed moment. The Boc group reacts readily with the piperidine nitrogen but is stable to many reaction conditions used to modify the carboxylic acid. Crucially, it can be removed later under mild acidic conditions that do not harm the rest of the molecule.[7] This "orthogonal" protection strategy is a cornerstone of modern multi-step organic synthesis, allowing for the precise, stepwise construction of complex drug candidates.[7][11]
Experimental Protocol 2: N-Boc Protection of Piperidine-4-Carboxylic Acid
This protocol describes a common and reliable method for preparing N-BOC-piperidine-4-carboxylic acid, a vital intermediate for drug discovery.[4]
Objective: To selectively protect the nitrogen atom of piperidine-4-carboxylic acid using a Boc group.
Materials:
-
Piperidine-4-carboxylic acid (Isonipecotic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) and Sodium carbonate (Na₂CO₃) or another base (e.g., NaOH)
-
Solvent system (e.g., Water/Dioxane or Water/THF)
-
Hydrochloric acid (HCl), 1-3 M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of a base like sodium bicarbonate/carbonate in a reaction flask. This deprotonates the carboxylic acid, making it water-soluble, and acts as a base to neutralize the acid produced during the reaction.
-
Reagent Addition: While stirring vigorously at room temperature or in an ice bath, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a co-solvent like dioxane or THF dropwise.
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 12-24 hours) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up (Base/Neutral Extraction): Transfer the reaction mixture to a separatory funnel. Wash with a non-polar organic solvent like ether or hexanes to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute HCl solution. The product, N-BOC-piperidine-4-carboxylic acid, is not soluble in acidic water and will precipitate out or can be extracted.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-Boc protected product, typically as a white solid.
Causality and Insights:
-
Why a Base? The reaction of Boc₂O with the amine releases tert-butanol and CO₂, and the initial amine is part of a zwitterion. The added base ensures the amine remains nucleophilic enough to react and neutralizes the acidic proton of the carboxylic acid.
-
Why Acidification? The product is a carboxylic acid. By protonating it, its polarity is significantly reduced, making it much less soluble in water and much more soluble in an organic solvent like ethyl acetate, which is the entire basis for the extractive work-up.
-
Self-Validating System: The success of this protocol is validated by the physical state of the product. The starting material is a water-soluble zwitterion, while the final product is an organic-soluble solid, confirming the chemical transformation.
Caption: Orthogonal protection strategy using the Boc group to enable selective chemistry.
Part 4: From Scaffold to Blockbuster: Therapeutic Applications
The structural similarity of piperidine carboxylic acids to GABA made them prime candidates for modulating GABAergic neurotransmission.[6] Insufficient GABA signaling is linked to neurological and psychiatric disorders, most notably epilepsy.[12] A key strategy to enhance GABAergic tone is to block the GABA transporters (GATs) that remove GABA from the synaptic cleft, thereby prolonging its inhibitory effect.
While isonipecotic acid (piperidine-4-carboxylic acid) itself is a GABAA receptor partial agonist, its isomer, nipecotic acid (piperidine-3-carboxylic acid), proved to be a potent inhibitor of GABA uptake.[6][13][14] However, nipecotic acid itself is too polar to effectively cross the blood-brain barrier (BBB).[14] This limitation sparked extensive medicinal chemistry campaigns to develop lipophilic derivatives that could deliver the active pharmacophore to the brain.
Case Study: The Development of Tiagabine
The development of the anticonvulsant drug Tiagabine is a landmark achievement rooted in this research. Scientists systematically attached various lipophilic moieties to the nitrogen of the nipecotic acid scaffold to improve BBB penetration.[15] Structure-activity relationship (SAR) studies revealed that attaching a 4,4-diaryl-3-butenyl group dramatically increased potency.[15][16] Further optimization, including the use of heteroaromatic rings (thiophene) and resolving the chiral center at the 3-position of the piperidine ring, led to the identification of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, or Tiagabine.[12][15][16] Tiagabine is a selective GABA transporter 1 (GAT-1) inhibitor and a marketed treatment for partial seizures.[16]
| Compound/Drug | Core Scaffold | Primary Mechanism of Action | Therapeutic Area |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | GABAA Receptor Partial Agonist[6] | Research Tool |
| Nipecotic Acid | Piperidine-3-carboxylic acid | GABA Uptake Inhibitor (GAT-1)[13][14] | Research Tool (Lead Compound) |
| Tiagabine | Piperidine-3-carboxylic acid | Selective GAT-1 Inhibitor[12][16] | Epilepsy (Anticonvulsant) |
Beyond the CNS
The versatility of the piperidine-4-carboxylic acid scaffold is not limited to neuroscience. Its derivatives are being explored across a wide range of therapeutic areas:
-
Oncology: The 4-piperidinecarboxamide moiety has been identified as a promising scaffold for anticancer agents.[1]
-
Alzheimer's Disease: It has been used as a scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid beta plaques.[17]
-
Carbonic Anhydrase Inhibition: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrase, a target for diuretics and anti-glaucoma agents.[18]
Caption: Mechanism of Tiagabine as a GAT-1 inhibitor at the GABAergic synapse.
Part 5: Conclusion and Future Perspectives
The history of piperidine-4-carboxylic acid is a compelling narrative of chemical innovation driving biological discovery. From its humble origins as the product of high-pressure hydrogenation, it has evolved into a cornerstone of modern medicinal chemistry. The development of controlled synthetic methods, particularly the use of protecting groups, unlocked its true potential, allowing it to serve as the foundation for drugs treating complex diseases like epilepsy.
The enduring value of this scaffold lies in its structural simplicity, synthetic tractability, and inherent biological relevance. As our understanding of disease biology deepens, the piperidine-4-carboxylic acid core will undoubtedly continue to serve as a starting point for the design of next-generation therapeutics. Future research will likely leverage computational modeling to explore new conformational constraints and substitution patterns, tailoring novel derivatives for ever more selective and potent interactions with a growing list of biological targets. The legacy of this heterocyclic workhorse is far from complete; it remains a vital tool for scientists and researchers dedicated to advancing human health.
References
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.
- Isonipecotic acid 498-94-2 wiki. Guidechem.
- Synthesis of novel GABA uptake inhibitors. 4.
- Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.
- Isonipecotic Acid. Drugfuture.com.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.
- Isonipecotic acid. Wikipedia.
- The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
- The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
- Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
- Synthesis of Novel GABA Uptake Inhibitors. 4. Bioisosteric Transformation and Successive Optimization of Known GABA Uptake Inhibitors Leading to a Series of Potent Anticonvulsant Drug Candidates.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
- What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? Guidechem.
- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides.
- The Significance of Nipecotic Acid in Chemical Synthesis and Research. sfam-group.com.
- Piperidine Synthesis. DTIC.
- Isonipecotic acid | 498-94-2. ChemicalBook.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed.
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance. macsenlab.com.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
- Nipecotic acid. Wikipedia.
- A Simple Preparation of Nipecotic Acid.
- 4-Piperidinecarboxylic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
- Piperidine. Wikipedia.
- Pharmacological Applications of Piperidine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Isonipecotic Acid [drugfuture.com]
- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 15. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. Drawing upon structure-activity relationships of analogous piperidine-4-carboxylic acid derivatives, this document outlines a scientifically rigorous, multi-pronged approach to investigate its pharmacological potential, with a primary focus on anti-inflammatory and analgesic properties. Detailed experimental protocols for in vitro and in vivo screening are provided, alongside the rationale for each methodological choice. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound, fostering a systematic and evidence-based drug discovery process.
Introduction: Unveiling the Potential of a Novel Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The derivatization of the piperidine-4-carboxylic acid core has yielded compounds with significant therapeutic potential, including dual PPARα/γ agonists and agents with anti-inflammatory and analgesic effects.[1][2][3]
This compound is a novel compound that integrates several key pharmacophoric features:
-
A Piperidine-4-carboxylic Acid Core: This moiety provides a rigid scaffold and a carboxylic acid group that can participate in hydrogen bonding or ionic interactions with biological targets.
-
A 2-Chlorobenzoyl Group: The presence of a chlorinated aromatic ring introduces lipophilicity and potential for specific hydrophobic and electronic interactions within a binding pocket. The ortho-chloro substitution can influence the conformation of the benzoyl group relative to the piperidine ring, potentially impacting target selectivity.
Given the established pharmacological profiles of structurally related molecules, a primary hypothesis is that this compound possesses anti-inflammatory and analgesic properties. This guide will delineate a comprehensive strategy to systematically investigate these potential activities.
Postulated Biological Activity: A Mechanistic Rationale
The rationale for investigating the anti-inflammatory and analgesic potential of this compound is rooted in the known activities of related compounds. Inflammation and pain are complex physiological processes often mediated by a cascade of signaling molecules and cellular events.[4][5] Key molecular targets for anti-inflammatory and analgesic drugs include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as ion channels and receptors involved in nociception.[4][6]
Derivatives of piperidine have been shown to interact with various targets within these pathways.[2][7] The structural features of our target compound suggest several plausible mechanisms of action that warrant investigation.
Figure 1: Hypothesized molecular mechanisms for this compound.
In Vitro Evaluation: A Stepwise Screening Cascade
A tiered in vitro screening approach is essential for the initial characterization of the biological activity of this compound. This allows for a cost-effective and high-throughput assessment before proceeding to more complex and resource-intensive in vivo models.[4][8]
Primary Screening for Anti-Inflammatory Activity
The initial screen will focus on broadly accepted and robust assays that indicate a general anti-inflammatory potential.
-
Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent this denaturation is a well-established indicator of anti-inflammatory activity.[4][8] This assay is a simple and rapid preliminary test.
-
Protocol:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent.
-
To 2.8 ml of the BSA solution, add 0.2 ml of the test compound or standard at different concentrations.
-
A control group will consist of 2.8 ml of BSA solution and 0.2 ml of the solvent.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
-
Rationale: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a test compound suggests an ability to inhibit the release of pro-inflammatory mediators from lysosomes.[4]
-
Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Prepare various concentrations of this compound and a standard drug (e.g., Indomethacin).
-
Incubate the test and standard solutions with the RBC suspension at 56°C for 30 minutes.
-
Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.
-
Calculate the percentage of membrane stabilization.
-
Secondary Screening: Elucidating the Mechanism of Action
Positive results in the primary screens will trigger a more focused investigation into the specific molecular targets.
-
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Differentiating between COX-1 and COX-2 inhibition is crucial for predicting potential gastrointestinal side effects.[4]
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Follow the manufacturer's instructions to determine the IC50 values of this compound for both isoforms.
-
Compare the results with known selective and non-selective COX inhibitors.
-
-
Rationale: The LOX pathway is another important enzymatic cascade in the inflammatory process, leading to the production of leukotrienes.
-
Protocol:
-
Use a spectrophotometric assay based on the formation of conjugated dienes from linoleic acid by soybean lipoxygenase.
-
Incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the substrate and monitor the change in absorbance at 234 nm.
-
Calculate the percentage of LOX inhibition.
-
-
Rationale: Overproduction of nitric oxide by activated macrophages is a hallmark of inflammation.[9]
-
Protocol:
-
Culture a murine macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.
-
Figure 2: In vitro screening workflow for anti-inflammatory activity.
In Vivo Evaluation: Assessing Efficacy in Preclinical Models
Promising in vitro data will justify the evaluation of this compound in established animal models of inflammation and pain.[5][10] All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.
Models of Acute Inflammation and Pain
-
Rationale: This is a widely used and well-characterized model of acute inflammation.[6][11] The biphasic edema development allows for the assessment of effects on different inflammatory mediators.
-
Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer this compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally at various doses.
-
After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group.
-
-
Rationale: This is a visceral pain model that is sensitive to both central and peripheral analgesics.[10][11]
-
Protocol:
-
Use Swiss albino mice.
-
Administer the test compound or a standard analgesic (e.g., Aspirin) to different groups of mice.
-
After a set pre-treatment time, inject 0.6% acetic acid solution intraperitoneally.
-
Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).
-
Calculate the percentage of pain inhibition.
-
Models of Nociceptive Pain
-
Rationale: This model assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.[10][12]
-
Protocol:
-
Place mice individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., licking of the hind paws or jumping).
-
Administer the test compound or a standard central analgesic (e.g., Morphine).
-
Measure the reaction time at various time points after drug administration.
-
A cut-off time is set to prevent tissue damage.
-
-
Rationale: This is another model for evaluating central analgesic activity, primarily mediated at the spinal level.[10][12]
-
Protocol:
-
Focus a beam of high-intensity light on the distal portion of the rat's tail.
-
Measure the time taken for the rat to flick its tail away from the heat source.
-
Administer the test compound or a standard drug.
-
Record the tail-flick latency at different intervals.
-
| In Vivo Model | Primary Endpoint | Potential Activity Indicated | Standard Drug |
| Carrageenan-Induced Paw Edema | Paw Volume | Anti-inflammatory | Indomethacin |
| Acetic Acid-Induced Writhing | Number of Writhes | Peripheral and Central Analgesic | Aspirin |
| Hot Plate Test | Reaction Latency | Central Analgesic | Morphine |
| Tail-Flick Test | Reaction Latency | Central (Spinal) Analgesic | Morphine |
Table 1: Summary of In Vivo Models for Initial Screening.
Structure-Activity Relationship (SAR) Insights and Future Directions
The data generated from these in vitro and in vivo studies will provide the first critical insights into the biological activity of this compound. Should the compound exhibit promising activity, further investigations will be warranted:
-
Lead Optimization: Systematic modification of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This could involve altering the substitution on the benzoyl ring, modifying the carboxylic acid moiety, or introducing substituents on the piperidine ring.
-
Advanced Mechanistic Studies: Investigating the effects of the compound on gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like qPCR or ELISA.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its preliminary safety profile.
Conclusion
This compound represents a promising starting point for a drug discovery program targeting inflammatory and pain-related disorders. The structural alerts within the molecule, coupled with the known biological activities of related piperidine derivatives, provide a strong rationale for the proposed investigations. The systematic and logical progression of the experimental plan outlined in this guide, from broad in vitro screening to specific in vivo models, will enable a thorough and efficient evaluation of its therapeutic potential. This data-driven approach is fundamental to advancing our understanding of this novel chemical entity and its potential to address unmet medical needs.
References
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Vertex AI Search.
- Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate.
- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). SlideShare.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.
- Screening models for inflammatory drugs. (n.d.). SlideShare.
- Pain Models for Preclinical Research. (n.d.). Eurofins Advinus.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.).
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central.
- Structure-activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
- Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (n.d.). ResearchGate.
- Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (n.d.).
- 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. (2016). ResearchGate.
- 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central.
- 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. (2016). PubMed.
Sources
- 1. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 11. ijisrt.com [ijisrt.com]
- 12. advinus.com [advinus.com]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, starting from the readily available isonipecotic acid (piperidine-4-carboxylic acid). The synthetic strategy is centered on the robust and well-established Schotten-Baumann reaction, a reliable method for the N-acylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and critical process considerations. We delve into the causality behind experimental choices, ensuring a reproducible and scalable synthesis. The protocol includes detailed procedures for reaction setup, execution, product isolation, purification, and analytical characterization.
Introduction and Scientific Background
N-acyl piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The piperidine ring acts as a versatile scaffold, and its functionalization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The target molecule, this compound, combines this important heterocyclic motif with a substituted benzoyl group, making it a valuable building block for library synthesis and lead optimization in drug discovery programs.
The synthesis detailed herein employs the Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann.[1] This reaction is an exemplary method for acylating amines or alcohols using acyl chlorides or anhydrides under biphasic, aqueous alkaline conditions.[2] The choice of this method is deliberate; its primary advantages include:
-
High Yield: The reaction is typically efficient and high-yielding.
-
Neutralization of Byproduct: The aqueous base (in this case, sodium hydroxide) serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and simultaneously neutralizes the hydrochloric acid (HCl) generated during the acylation, driving the reaction to completion.[3]
-
Suppression of Side Reactions: The aqueous base rapidly hydrolyzes any excess acyl chloride, preventing unwanted side reactions with the desired product.
This protocol has been optimized to ensure high purity of the final product through a straightforward precipitation and recrystallization process.
Reaction Scheme and Mechanism
The overall transformation involves the acylation of the secondary amine of isonipecotic acid with 2-chlorobenzoyl chloride in the presence of a base.
Overall Reaction:
Isonipecotic Acid + 2-Chlorobenzoyl Chloride --(NaOH, H₂O/DCM)--> this compound
Mechanism of N-Acylation (Schotten-Baumann Conditions):
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Deprotonation: The sodium hydroxide in the aqueous phase deprotonates the ammonium group of the zwitterionic isonipecotic acid, generating the more nucleophilic free secondary amine.
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, which is present in the organic phase. This forms a tetrahedral intermediate.[4][5]
-
Collapse of Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
-
Acid Neutralization: The liberated chloride ion combines with a proton to form HCl, which is immediately neutralized by the sodium hydroxide base in the aqueous phase to form sodium chloride and water.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Reaction mechanism flow under Schotten-Baumann conditions.
Materials, Reagents, and Equipment
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier/Grade |
| Isonipecotic Acid | C₆H₁₁NO₂ | 129.16 | 5.00 g | 38.7 | 1.0 | Sigma-Aldrich, ≥99% |
| 2-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 7.44 g (5.3 mL) | 42.5 | 1.1 | Acros Organics, 98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.41 g | 85.2 | 2.2 | Fisher, Reagent Grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | VWR, HPLC Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~10 mL | - | - | 6 M aq. solution |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - | In-house |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | - | 200 Proof, for recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Thermometer
-
250 mL separatory funnel
-
Büchner funnel and filter flask assembly
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer
Detailed Experimental Protocol
Reaction Setup
-
Prepare Base Solution: In a 250 mL beaker, dissolve 3.41 g (85.2 mmol) of sodium hydroxide in 50 mL of deionized water. Stir until fully dissolved and allow the solution to cool to room temperature.
-
Prepare Amine Solution: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5.00 g (38.7 mmol) of isonipecotic acid.[6][7] Add the cooled sodium hydroxide solution to the flask. Stir at room temperature until all the isonipecotic acid has dissolved.
-
Add Organic Solvent: Add 50 mL of dichloromethane (DCM) to the flask.
-
Cool Reaction Mixture: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes, allowing the internal temperature to equilibrate to 0-5 °C.
Acylation (Schotten-Baumann Reaction)
-
Prepare Acyl Chloride Solution: In a 125 mL dropping funnel, dissolve 7.44 g (42.5 mmol) of 2-chlorobenzoyl chloride in 50 mL of DCM.
-
Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 30-45 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the acylation and prevent the formation of undesired byproducts. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a sample from the organic layer (Eluent: 7:3 Ethyl Acetate/Hexanes with 1% acetic acid). The starting amine is water-soluble, so the disappearance of the acyl chloride and the appearance of a new, more polar spot for the product indicates reaction completion.
Work-up and Product Isolation
-
Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers. Self-Validation: At this stage, the product, having a carboxylic acid group, exists as its sodium carboxylate salt and is predominantly in the aqueous phase. The organic layer primarily contains unreacted acyl chloride and byproducts.
-
Acidification and Precipitation: Discard the organic layer. Cool the aqueous layer in an ice-water bath. While stirring, slowly add 6 M hydrochloric acid dropwise. Monitor the pH. A white precipitate will begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3. Causality Note: Acidification protonates the sodium carboxylate salt, rendering the product neutral and significantly less water-soluble, thus causing it to precipitate out of the aqueous solution.
-
Isolate Crude Product: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts (NaCl).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. Typically, this yields a white to off-white solid.
Purification
-
Recrystallization: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Expected Results
The identity and purity of the synthesized this compound (CAS: 352673-16-6) should be confirmed by standard analytical techniques.[8]
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (typical) |
| Melting Point | Literature values may vary; expect a sharp melting point for pure compound. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.3 (s, 1H, -COOH), ~7.5-7.3 (m, 4H, Ar-H), ~4.5-3.0 (m, 4H, piperidine N-CH₂), ~2.5 (m, 1H, piperidine CH), ~2.0-1.5 (m, 4H, piperidine C-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175 (-COOH), ~167 (C=O), ~135-127 (Ar-C), ~48-40 (piperidine N-CH₂), ~40 (piperidine CH), ~28 (piperidine C-CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1720 (C=O, acid), ~1630 (C=O, amide), ~1430 (C-N) |
Safety Precautions
-
2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin and respiratory irritation. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
References
- (Reference not directly used, placeholder for potential future additions)
- (Reference not directly used, placeholder for potential future additions)
- Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res, 5(6), 599-604. Link
- (Reference not directly used, placeholder for potential future additions)
- (Reference not directly used, placeholder for potential future additions)
- (Reference not directly used, placeholder for potential future additions)
- LookChem. (n.d.). Isonipecotic acid.
- Angeli, A., et al. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Link
- Chemistry Learner. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
- (Reference not directly used, placeholder for potential future additions)
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Link
- (Reference not directly used, placeholder for potential future additions)
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- (Reference not directly used, placeholder for potential future additions)
- (Reference not directly used, placeholder for potential future additions)
- Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure.
- (Reference not directly used, placeholder for potential future additions)
- BYJU'S. (2019). Schotten Baumann Reaction.
- Wikipedia. (n.d.). Isonipecotic acid.
- Chemical-Suppliers. (n.d.). This compound | CAS 352673-16-6.
- All Chemistry. (2021). Schotten-Baumann Reaction and its Mechanism. [YouTube].
- (Reference not directly used, placeholder for potential future additions)
- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. byjus.com [byjus.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. youtube.com [youtube.com]
- 6. lookchem.com [lookchem.com]
- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]
The Strategic Utility of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in Modern Drug Discovery
Abstract
This document provides a comprehensive guide for research scientists and drug development professionals on the effective utilization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid as a pivotal chemical intermediate. We will delve into its fundamental physicochemical properties, core reactivity, and its strategic application in the synthesis of complex molecular architectures, with a particular focus on amide bond formation—a cornerstone reaction in medicinal chemistry. Detailed, field-tested protocols for common coupling reactions are provided, alongside a discussion of the rationale behind methodological choices to ensure robust and reproducible outcomes.
Introduction: A Privileged Scaffold Component
This compound (CAS 352673-16-6) is a versatile bifunctional molecule that has gained traction as a valuable building block in contemporary drug discovery programs.[1] Its structure incorporates three key features that medicinal chemists can strategically exploit:
-
A Piperidine Core: A saturated heterocycle frequently found in marketed drugs, offering a three-dimensional scaffold that can improve pharmacokinetic properties such as solubility and metabolic stability.
-
A Carboxylic Acid Handle: This functional group is the primary reactive site for derivatization, most commonly through the formation of amide bonds. It can also serve as a bioisostere for other functional groups like tetrazoles.
-
A 2-Chlorobenzoyl Moiety: The ortho-chloro substitution on the benzoyl ring provides steric and electronic properties that can be crucial for modulating target binding affinity and selectivity. The chlorine atom can also serve as a handle for further cross-coupling reactions if desired.
These attributes make it an ideal intermediate for constructing libraries of compounds for screening and for the rational design of targeted therapeutics. Its most prevalent application lies in serving as a capstone or linker component in larger molecules, where the carboxylic acid is coupled with a primary or secondary amine to forge a stable amide linkage.
Physicochemical & Safety Data
A foundational understanding of the physical properties and safety considerations is paramount before any experimental work.
| Property | Value | Reference(s) |
| CAS Number | 352673-16-6 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [1] |
| Molecular Weight | 267.71 g/mol | [1] |
| Boiling Point | 477.9°C at 760 mmHg | [2] |
| Density | 1.347 g/cm³ | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature | [1] |
Safety & Handling:
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related piperidine derivatives suggest the following precautions should be observed:
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Core Application: Amide Bond Formation
The carboxylic acid moiety is the workhorse of this intermediate. Its conversion to an amide is the most common and powerful transformation, enabling its conjugation to a vast array of amine-containing molecules. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow.[3] Therefore, activation of the carboxylic acid is required. This is achieved by converting the hydroxyl group into a better leaving group, creating a highly reactive acylating intermediate.[4][5]
Caption: General workflow for amide bond formation.
Experimental Protocols
The choice of coupling reagent and conditions is critical and depends on factors such as the steric hindrance of the amine, the desired reaction scale, and the presence of other sensitive functional groups. Below are three robust protocols for coupling this compound with a generic primary or secondary amine.
Protocol 1: EDC/HOBt-Mediated Coupling
This is a classic and cost-effective method, particularly useful for routine amide synthesis. The use of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization if chiral centers are present.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous work-up solutions (1M HCl, sat. NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration relative to the carboxylic acid).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC-HCl (1.2 eq) portion-wise, ensuring the temperature remains close to 0 °C.
-
Stir the reaction mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq), either neat or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.[6]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[7]
Protocol 2: HATU-Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent, often preferred for more challenging couplings, such as those involving sterically hindered amines or for ensuring high yields in the final steps of a synthesis.[8]
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous work-up solutions
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the amine (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
To remove DMF, wash the organic layer with 5% aqueous LiCl solution (3x).
-
Proceed with standard aqueous washes (5% HCl, sat. NaHCO₃, brine).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude amide by flash column chromatography.
Caption: A typical experimental workflow for amide coupling.
Protocol 3: TiCl₄-Mediated Direct Amidation
This one-pot method avoids the use of common coupling reagents and can be effective for a range of substrates. It proceeds via a different mechanism, likely involving the formation of a titanium-activated carboxylic acid species.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (R-NH₂) (1.0 eq)
-
Titanium tetrachloride (TiCl₄) (3.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Toluene (for co-evaporation)
Procedure:
-
In a screw-capped vial, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
To this solution, add the amine (1.0 eq).
-
Carefully add TiCl₄ (3.0 eq) to the mixture. Caution: TiCl₄ reacts vigorously with moisture. Handle in a fume hood under an inert atmosphere.
-
Tightly seal the vial and heat the reaction mixture to 85 °C.
-
Stir for approximately 2-4 hours, monitoring the reaction by TLC.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with 1N HCl (aqueous) and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product via flash column chromatography.
Conclusion and Future Perspectives
This compound is a robust and highly functional chemical intermediate. Its utility is primarily demonstrated through its efficient participation in amide coupling reactions, which are fundamental to the assembly of complex, biologically active molecules. The protocols detailed herein provide reliable starting points for researchers to incorporate this building block into their synthetic campaigns. As drug discovery continues to explore more complex chemical space, particularly in areas like Proteolysis Targeting Chimeras (PROTACs) where modular building blocks are essential, the strategic importance of intermediates like this compound is set to grow.[3]
References
- The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
- Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ASIAN J CHEM.
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
- Fisher Scientific. (n.d.). Amide Synthesis.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462–3469.
- The MJA Lab. (2020). Green Chemistry.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 17(1), 133-146.
- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In.
- Rebek, J. Jr., & Palmer, L. C. (2006). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Organic Letters, 8(15), 3259–3261.
- ChemSrc. (n.d.). CAS#:352673-16-6 | this compound.
- Popowycz, F., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 129-143.
- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.
- Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Strategic Acylation of Piperidine-4-Carboxylic Acid
An Application Guide to a Cornerstone Reaction in Medicinal Chemistry
The N-acyl piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for introducing molecular complexity.[3][4] The acylation of the piperidine nitrogen is a fundamental transformation that enables the exploration of structure-activity relationships, making it a critical reaction in the drug discovery pipeline.[5][6]
This document provides a detailed protocol and technical guide for the acylation of piperidine-4-carboxylic acid, a bifunctional molecule that presents unique synthetic challenges. As Senior Application Scientists, our goal is to move beyond a simple recitation of steps, instead offering a rationale for methodological choices, insights into reaction mechanisms, and a framework for troubleshooting, thereby empowering researchers to confidently and successfully execute this vital transformation.
I. The Core Challenge: Managing Bifunctionality
Piperidine-4-carboxylic acid (also known as isonipecotic acid) contains two key functional groups: a secondary amine (a nucleophile) and a carboxylic acid (an electrophile precursor and an acid).[7] This duality is the central challenge in its selective N-acylation. Direct reaction between an amine and a carboxylic acid typically results in the formation of a thermodynamically stable but kinetically unreactive ammonium carboxylate salt, effectively halting the desired amide bond formation.[8]
Therefore, successful N-acylation requires a strategy that either activates the acyl donor to overcome this kinetic barrier or temporarily masks one of the functional groups. The most prevalent and versatile approach in modern synthesis is the use of coupling reagents to activate a carboxylic acid, rendering its carbonyl carbon highly electrophilic and susceptible to attack by the piperidine nitrogen.
II. The Mechanism of Amide Bond Formation via Coupling Agents
The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group.[9] While numerous coupling agents exist, their mechanisms generally fall into a few key classes, often involving the in-situ formation of a highly reactive activated ester.[10]
For example, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are frequently employed.[11] These additives intercept the O-acylisourea to form a less reactive, but more selective, active ester intermediate, which then cleanly reacts with the amine.
Caption: Figure 1: General Mechanism of EDC/HOBt Mediated Amide Coupling.
III. Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, cost, potential for side reactions (especially racemization in chiral systems), and ease of byproduct removal.[8][9]
| Reagent Class | Example(s) | Key Advantages | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. | High potential for racemization without additives. Byproducts can be difficult to remove (DCC-urea is a precipitate, EDC-urea is water-soluble).[10][11] |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization. | Can be expensive. Stoichiometric amounts of potentially carcinogenic byproducts (HMPA from BOP).[9] |
| Aminium/Uronium Salts | HATU, HBTU | Very fast reaction times, very low racemization, highly efficient.[11] | Higher cost. Can pose safety hazards (potentially explosive).[12] |
IV. Detailed Experimental Protocol: Acylation using HATU
This protocol details the N-acylation of piperidine-4-carboxylic acid with a generic carboxylic acid (R-COOH) using HATU, a highly efficient aminium-based coupling reagent.
Caption: Figure 2: Workflow for N-Acylation of Piperidine-4-Carboxylic Acid.
A. Materials and Reagents
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Carboxylic acid of interest (R-COOH, 1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH mixtures)
B. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq), the carboxylic acid (1.05 eq), and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: While stirring at 0 °C, add DIPEA (3.0 eq) dropwise over 5 minutes. Rationale: The base is added last and slowly to prevent premature side reactions and to neutralize the ammonium salt formed in situ, liberating the free piperidine nitrogen for reaction.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10x the volume of DMF). Transfer the solution to a separatory funnel and wash sequentially with deionized water (3x) and brine (1x). Rationale: The water washes remove the DMF and water-soluble byproducts like DIPEA salts. The brine wash helps to break any emulsions and further dry the organic layer.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-acyl piperidine-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
V. Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Formation of unreactive ammonium carboxylate salt.[8] | 1. Use fresh, high-quality coupling reagents stored under inert conditions.2. Ensure adequate base (2-3 eq) is used to neutralize all acidic protons.3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 min before adding the piperidine.[8] |
| Formation of N-acylurea Byproduct | (With carbodiimides) The O-acylisourea intermediate rearranged before reacting with the amine. | Add an auxiliary nucleophile like HOBt or Oxyma (1.1 eq) along with the carbodiimide to form a more stable active ester.[11] |
| Difficult Purification | Water-soluble byproducts (e.g., EDC-urea, DIPEA salts) remain in the product. | Perform thorough aqueous washes during workup. A dilute acid wash (e.g., 5% HCl) can help remove residual DIPEA, followed by a bicarb wash to neutralize. Caution: Ensure your product is stable to acid/base washes. |
| Esterification Side Reaction | The carboxylic acid of the piperidine starting material is acylated by an activated R-COOH, forming an anhydride. | This is less common under standard amide coupling conditions but can occur. Using slightly less than 1.0 eq of the R-COOH or adding the piperidine solution slowly to the pre-activated acid can minimize this. Protecting the piperidine's carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to acylation is a more robust but longer strategy.[14][15] |
References
- 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid - Benchchem. Benchchem.
- Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine - Benchchem. Benchchem.
- New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks. Technology Networks.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. Benchchem.
- 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 - Benchchem. Benchchem.
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. PubMed.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. National Center for Biotechnology Information.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. National Center for Biotechnology Information.
- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed. PubMed.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
- Coupling Reagents - Aapptec Peptides. Aapptec.
- Amide Synthesis - Fisher Scientific. Fisher Scientific.
- Protecting Groups. University of Illinois Urbana-Champaign.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. National Center for Biotechnology Information.
- Application Note and Protocol: Acylation of 4-Acetylpiperidine - Benchchem. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. National Center for Biotechnology Information.
- Procedure for N-alkylation of Piperidine? - ResearchGate. ResearchGate.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. PubMed.
- Protecting group - Wikipedia. Wikipedia.
- Isonipecotic acid - Wikipedia. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. fishersci.dk [fishersci.dk]
- 11. peptide.com [peptide.com]
- 12. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
Introduction: The Therapeutic Promise of sEH Inhibition
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a critical regulator in the metabolism of endogenous signaling lipids.[1] Specifically, sEH facilitates the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid epoxides, into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] The conversion of EETs to DHETs by sEH effectively diminishes their beneficial effects, such as reducing blood pressure and inflammation.[2][4] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, cardiovascular disorders, and inflammatory conditions.[5][6] By blocking sEH activity, the levels of protective EETs are elevated, thereby enhancing their therapeutic actions.
The development of small-molecule inhibitors of sEH has been a significant focus of medicinal chemistry research.[7] Among the various chemical scaffolds investigated, amide and urea-based compounds have proven to be particularly effective.[8] These inhibitors are designed to mimic the transition state of the epoxide hydrolysis reaction, thereby binding to the active site of the sEH enzyme with high affinity. This application note provides a detailed guide on the utilization of a key building block, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid , in the synthesis of potent sEH inhibitors, focusing on a robust amide coupling protocol.
The Strategic Role of this compound
The selection of this compound as a foundational scaffold for sEH inhibitor synthesis is predicated on several key structure-activity relationship (SAR) insights. The piperidine core provides a rigidified structure, which can enhance binding affinity to the target enzyme.[4] The 2-chlorobenzoyl group attached to the piperidine nitrogen serves as a crucial lipophilic moiety that can occupy a hydrophobic pocket within the sEH active site. Furthermore, the carboxylic acid at the 4-position of the piperidine ring offers a versatile handle for the introduction of various diversity elements through amide bond formation. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[9]
Signaling Pathway and Mechanism of Action
The primary signaling pathway influenced by sEH inhibitors is the arachidonic acid cascade. Inhibition of sEH leads to an accumulation of EETs, which then exert their biological effects.
Caption: Mechanism of sEH inhibition.
Synthetic Workflow: Amide Coupling Strategy
The synthesis of potent sEH inhibitors from this compound is typically achieved through an amide coupling reaction with a suitable amine. This reaction forms a stable amide linkage, connecting the piperidine scaffold to another pharmacophoric element, often a lipophilic group that can further interact with the enzyme's active site. A common and highly efficient method for this transformation is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2]
Caption: General synthetic workflow.
Detailed Experimental Protocol: Synthesis of a Representative sEH Inhibitor
This protocol details the synthesis of N-adamantan-1-yl-1-(2-chlorobenzoyl)piperidine-4-carboxamide*, a representative amide-based sEH inhibitor, via a HATU-mediated amide coupling reaction.
Materials and Reagents
| Reagent | Supplier | CAS Number |
| This compound | Commercial Source | 1796934-58-1 |
| Adamantylamine | Commercial Source | 768-94-5 |
| HATU | Commercial Source | 148893-10-1 |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | Commercial Source | 68-12-2 |
| Ethyl acetate (EtOAc) | Commercial Source | 141-78-6 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | 144-55-8 |
| Brine | In-house prep. | 7647-14-5 |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercial Source | 7757-82-6 |
| Silica gel for column chromatography (230-400 mesh) | Commercial Source | 7631-86-9 |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 281 mg, 1.0 mmol) and anhydrous DMF (10 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Activation of the Carboxylic Acid: To the stirred solution, add HATU (1.1 eq, e.g., 418 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (2.0 eq, e.g., 0.35 mL, 2.0 mmol). Stir the reaction mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: In a separate vial, dissolve adamantylamine (1.05 eq, e.g., 159 mg, 1.05 mmol) in a minimal amount of anhydrous DMF (approx. 2 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Progression: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) followed by brine (20 mL). The aqueous washes help to remove excess DMF, DIPEA, and unreacted HATU byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to isolate the pure N-adamantan-1-yl-1-(2-chlorobenzoyl)piperidine-4-carboxamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Yield: 75-85%
Data and Characterization
The successful synthesis of the target sEH inhibitor is confirmed by its analytical data.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| N-adamantan-1-yl-1-(2-chlorobenzoyl)piperidine-4-carboxamide | C₂₃H₂₉ClN₂O₂ | 414.95 | White solid | 80 |
¹H NMR (400 MHz, CDCl₃) δ: 7.42-7.30 (m, 4H, Ar-H), 5.30 (s, 1H, NH), 3.85-3.75 (m, 1H), 3.55-3.45 (m, 1H), 3.20-3.05 (m, 2H), 2.30-2.15 (m, 1H), 2.10-1.90 (m, 9H, Adamantyl-H), 1.85-1.60 (m, 10H, Adamantyl-H & Piperidine-H).
HRMS (ESI): m/z calculated for C₂₃H₃₀ClN₂O₂ [M+H]⁺: 415.1990, found: 415.1992.
Conclusion and Future Perspectives
This application note has detailed a robust and efficient protocol for the synthesis of a potent sEH inhibitor utilizing this compound as a key starting material. The amide coupling strategy described is versatile and can be adapted for the synthesis of a library of analogues by varying the amine coupling partner. This allows for extensive SAR studies to further refine the inhibitor's properties. The resulting compounds are valuable tools for researchers in pharmacology and drug discovery to investigate the therapeutic potential of sEH inhibition in various disease models. Future work in this area may focus on the development of inhibitors with improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability, to facilitate their translation into clinical candidates.
References
- Inceoglu, B., Wagner, K. M., & Hammock, B. D. (2011). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Heart Failure Clinics, 7(1), 59-70.
- Patsnap Synapse. (2024). What are EPHX2 inhibitors and how do they work?
- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Soluble Epoxide Hydrolase Inhibitors. BenchChem.
- Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Lipid Research, 54(5), 1344-1360.
- Wagner, K. M., McReynolds, C. B., & Hammock, B. D. (2021).
- Sankella, S., & Morisseau, C. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
- Hwang, S. H., Tsai, H. J., & Hammock, B. D. (2007). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6245-6249.
- Gülcemal, D., Altan, B., & Alov, P. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Podduturi, S., Ghattamaneni, N., & Dandela, R. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability.
- Shen, H. C., & Jones, S. (2018). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 144, 503-520.
- Lee, K. S. S., Liu, J. Y., & Wagner, K. M. (2020). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. Journal of Medicinal Chemistry, 63(18), 10476-10495.
- Wang, W., Wang, W., & Li, Y. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 199-229.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddy, T. J., & Le, K. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152865.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
Sources
- 1. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. growingscience.com [growingscience.com]
Comprehensive Analytical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6), a key building block in pharmaceutical synthesis. The protocols herein are designed to ensure structural confirmation, purity assessment, and quality control, which are critical for regulatory compliance and the success of drug development programs. We will cover a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide field-proven insights for robust and reproducible results.
Introduction
This compound is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous approved drugs. The precise structural features of this molecule—a tertiary amide linkage, a carboxylic acid functional group, and a chlorinated aromatic ring—necessitate a multi-faceted analytical approach for unambiguous characterization. The identity, purity, and stability of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API).
This application note details a self-validating system of analytical protocols. By combining chromatographic techniques for separation and purity with spectroscopic methods for structural elucidation, researchers can establish a comprehensive quality profile for this compound.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 352673-16-6 | [1][2] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [2] |
| Molecular Weight | 267.71 g/mol | [2] |
| IUPAC Name | This compound | [1] |
Chromatographic Methods for Purity and Quantification
Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile organic molecules like our target compound. The molecule, being moderately polar, will partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The 2-chlorobenzoyl group contains a strong chromophore, making UV detection highly effective.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh 5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be considered if peak shape is poor or retention is insufficient, a technique validated for other piperidine-containing compounds.[3]
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for small molecules; provides good resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and protonates the amide to ensure consistent interaction. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 0-25 min: 10% to 90% B; 25-30 min: 90% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | DAD at 210 nm & 254 nm | 254 nm detects the aromatic ring; 210 nm detects the amide and carboxyl groups, providing comprehensive impurity detection. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time serves as a qualitative identifier under specific conditions.
Workflow Visualization:
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Analysis: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, pre-column derivatization is mandatory to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.[4] This process also prevents peak tailing and improves chromatographic performance. The mass spectrometer fragments the derivatized molecule in a reproducible manner, providing a "fingerprint" mass spectrum for structural confirmation.
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization (Silylation):
-
Place ~1 mg of the sample in a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds.[5][6] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | A temperature ramp effectively separates components with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 550 m/z | Covers the expected mass of the derivatized molecule and its fragments. |
Data Interpretation: The Total Ion Chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be consistent with the trimethylsilyl (TMS) ester of the target molecule. Key fragments would include the loss of a silyl group, the chlorobenzoyl moiety, and fragments of the piperidine ring.
Workflow Visualization:
Caption: Workflow for GC-MS analysis including the mandatory derivatization step.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR is the most powerful tool for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The presence of the amide bond can lead to rotational isomers (rotamers), which may result in peak broadening or duplication of signals for adjacent nuclei, particularly in the piperidine ring.[7]
Experimental Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is often preferred as it effectively solubilizes both the carboxylic acid and the amide functionalities and allows for the observation of the acidic proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignment.
Expected Spectral Data: The following table outlines the predicted chemical shifts (δ) in ppm. These are estimates and will be influenced by solvent, concentration, and temperature.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.0 | br s | 1H | -COOH |
| Aromatic | 7.3 - 7.6 | m | 4H | 2-Chlorobenzoyl-H |
| Piperidine | 3.0 - 4.5 | m (broad) | 4H | H2, H6 (adjacent to N) |
| Piperidine | ~2.5 | m | 1H | H4 (methine) |
| Piperidine | 1.5 - 2.2 | m (broad) | 4H | H3, H5 (adjacent to C4) |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carboxylic Acid | ~175 | -COOH |
| Amide Carbonyl | ~168 | -C(O)N- |
| Aromatic | 127 - 135 | 2-Chlorobenzoyl-C |
| Piperidine | ~40 - 45 | C2, C6 (adjacent to N) |
| Piperidine | ~40 | C4 (methine) |
| Piperidine | ~28 | C3, C5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Analysis: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural motifs.[8]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Absorption Bands: The spectrum will be a composite of the vibrations from the carboxylic acid, tertiary amide, and substituted aromatic ring.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850 - 3000 | C-H stretch | Aliphatic (Piperidine) |
| ~1710 | C=O stretch | Carboxylic Acid Dimer |
| ~1640 | C=O stretch (Amide I) | Tertiary Amide |
| 1400 - 1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-N stretch | Amide/Piperidine |
| 1000 - 1100 | C-O stretch | Carboxylic Acid |
| 750 - 800 | C-Cl stretch | Aryl Halide |
Elemental Analysis
Principle of Analysis: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen through combustion analysis. This technique is used to confirm the empirical formula of a synthesized compound, serving as a fundamental check of its atomic composition.
Protocol and Data Presentation: A small, precisely weighed amount of the sample is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The percentage of chlorine can be determined by methods such as Schöniger flask combustion followed by titration. The experimental results should align with the theoretical values calculated from the molecular formula.
| Element | Theoretical Mass % (for C₁₃H₁₄ClNO₃) | Found (%) |
| Carbon (C) | 58.32 | |
| Hydrogen (H) | 5.27 | |
| Chlorine (Cl) | 13.24 | |
| Nitrogen (N) | 5.23 | |
| Oxygen (O) | 17.93 |
Trustworthiness Through Orthogonal Methods: The power of this analytical workflow lies in its orthogonality. HPLC confirms the sample's purity, ensuring that the spectroscopic data is representative of the main component. NMR and MS provide definitive structural information, which is then corroborated by the presence of expected functional groups in the FTIR spectrum. Finally, elemental analysis confirms the fundamental atomic composition. Agreement across all these techniques provides an exceptionally high degree of confidence in the identity and quality of this compound.
References
- Crystal Growth, Spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), Thermal and Optical Properties of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate Single Crystal. (n.d.).
- Supuran, C. T., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
- Chemsrc. (n.d.). This compound.
- Wojtowicz, D., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
- PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid.
- Li, Y., et al. (2022). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. National Institutes of Health.
- SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine.
- ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid.
- ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- MDPI. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- Neupane, D., et al. (2022). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. PubMed Central.
- MDPI. (2022). GC-MS Analysis of the Phytochemical Constituents, Safety Assessment, Wound Healing and Anti-Inflammatory Activities of Cucurbita pepo Leaf Extract in Rats.
- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- MDPI. (2024). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
- PubMed. (2012). Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors....
- ResearchGate. (2019). (PDF) Infrared(IR) Charactizations and physicochemical properties of Schiff base compound....
- ResearchGate. (2015). (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
- NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid.
- ResearchGate. (2020). Phytochemical and GC-MS Analysis of Bioactive Compounds from Balanites aegyptiaca.
- ResearchGate. (2019). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents....
- PubMed. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity.
Sources
- 1. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijert.org [ijert.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors (p-chloranil, chloranilic acid and tetracyanoethylene) in acetonitrile, their association constants, thermodynamic properties and other related properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
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For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of small molecule therapeutics.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group for molecular recognition. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] This document provides a detailed guide to the experimental procedures for the amide coupling of a specific, functionally rich building block: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.
This particular carboxylic acid is of interest due to the presence of the piperidine scaffold, a common motif in drug candidates, and the 2-chlorobenzoyl group, which can influence the molecule's conformation and metabolic stability. The successful and efficient coupling of this acid with various amines is crucial for the generation of compound libraries for screening and lead optimization.
Pre-Reaction Considerations: Setting the Stage for Success
Before embarking on an amide coupling reaction, careful consideration of the reagents and conditions is paramount to ensure a high yield of the desired product and to minimize side reactions.
Selecting the Right Coupling Reagent
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, a "coupling reagent" is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] Several classes of coupling reagents are available, each with its own advantages and disadvantages.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent Class | Examples | Key Advantages | Key Considerations |
| Carbodiimides | EDC, DCC, DIC[3] | Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[3][4] | Can lead to racemization of chiral carboxylic acids.[1][3] DCC can form an insoluble dicyclohexylurea byproduct that can be difficult to remove.[3] |
| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, especially for sterically hindered substrates.[5] Does not react with the amine component, allowing for equimolar stoichiometry.[1] | Can be more expensive than carbodiimides. Phosphoramide byproducts can be challenging to remove.[5] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU[6] | Extremely rapid reaction rates and high yields.[7][8] Low rates of racemization, particularly with the addition of HOAt.[7][8] | Generally more expensive. |
For the coupling of this compound, both carbodiimide-based and aminium/uronium salt-based reagents are excellent choices. The selection will often depend on the nature of the amine coupling partner and the desired scale of the reaction.
The Role of Additives
To improve reaction efficiency and suppress side reactions, particularly racemization, additives are often used in conjunction with coupling reagents.[4]
-
1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt forms a reactive ester intermediate that is less prone to racemization and side reactions than the O-acylisourea intermediate formed with the carbodiimide alone.[3][9][10]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt, but the nitrogen in the pyridine ring of HOAt can accelerate the coupling reaction and further reduce racemization.[7] It is the key component of HATU.[7][8]
-
4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst, often used in catalytic amounts.[2] It is particularly useful for coupling with hindered amines or for esterification reactions.[2][3]
Solvent and Base Selection
The choice of solvent is critical for ensuring that all reactants remain in solution. Common solvents for amide coupling reactions include:
-
Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for many coupling reactions due to its high solvating power.[8][11]
-
Dichloromethane (DCM): A less polar solvent that is also widely used.[11][12]
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.[13]
A non-nucleophilic organic base is typically required to neutralize any acid generated during the reaction and to deprotonate the amine component. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is a popular choice for many coupling reactions.[7][8]
-
Triethylamine (TEA): Another commonly used tertiary amine base.[8][11]
Mechanistic Overview: The Chemistry of Amide Bond Formation
Understanding the underlying mechanism of the chosen coupling reaction is essential for troubleshooting and optimization.
HATU-Mediated Coupling Mechanism
HATU is a highly efficient coupling reagent that proceeds through a two-step mechanism.[7] First, in the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea as a byproduct.[7][8] In the second step, the amine nucleophile attacks this active ester to form the stable amide bond and release HOAt.[7]
Caption: Mechanism of HATU-mediated amide coupling.
EDC/HOBt-Mediated Coupling Mechanism
The EDC/HOBt system is a classic and reliable method for amide bond formation. The reaction is initiated by the reaction of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate.[10] This intermediate can then react directly with the amine or, preferably, with HOBt to form an HOBt-ester.[2][10] The HOBt-ester is then attacked by the amine to yield the desired amide and regenerate HOBt.[10]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and rapid reaction times.[7]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)[7]
-
HATU (1.0 - 1.5 equivalents)[7]
-
DIPEA (2.0 - 5.0 equivalents)[7]
-
Anhydrous DMF
-
Ethyl Acetate
-
1N HCl or saturated NH₄Cl[7]
-
Saturated sodium bicarbonate (NaHCO₃)[7]
-
Brine[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and HATU (1.0-1.5 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids.
-
Base Addition: Add DIPEA (2.0-5.0 eq.) to the reaction mixture.
-
Pre-activation: Stir the mixture for 15-30 minutes at room temperature. This step allows for the formation of the reactive OAt-active ester.[7][13]
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction for 1-18 hours at room temperature.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes are crucial for removing unreacted starting materials, excess base, and byproducts like HOAt.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure amide.[14]
Caption: Experimental workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective and reliable alternative to using aminium/uronium salt reagents.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0 - 1.5 equivalents)[11]
-
DIPEA or TEA (2.0 - 3.0 equivalents)[11]
-
Anhydrous DMF or DCM
-
Ethyl Acetate or DCM
-
1N HCl
-
Saturated sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (0.1-2.0 eq.), and the amine (1.0-1.5 eq.) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq.) to the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.0-2.0 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 16 hours.[11] Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and Best Practices
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents are anhydrous, as moisture can quench the activated species. Pre-activating the carboxylic acid before adding the amine can also improve yields.[13]
-
Side Products: The formation of byproducts can sometimes be an issue. Thorough washing during the workup is essential to remove unreacted starting materials and coupling agent byproducts. Purification by column chromatography is typically required to obtain a highly pure product.[14]
-
Racemization: For chiral carboxylic acids or amines, racemization can be a concern, especially with carbodiimide reagents. The addition of HOBt or HOAt can significantly suppress racemization.[3][4] Using lower reaction temperatures can also be beneficial.
-
Difficult to Remove Byproducts: The urea byproduct from DCC is notoriously insoluble.[3] If using DCC, it is best for solution-phase synthesis where the urea can be filtered off. For solid-phase synthesis or for easier workup in general, EDC is a better choice as its urea byproduct is water-soluble.[3][4]
Conclusion
The amide coupling of this compound is a versatile and crucial transformation for the synthesis of novel chemical entities. By carefully selecting the appropriate coupling reagents, additives, and reaction conditions, researchers can efficiently and reliably generate a diverse range of amide products. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for scientists in the field of drug discovery and development, enabling them to confidently execute these important reactions.
References
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros.
- N/A. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros.
- ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- N/A. (n.d.).
- RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Semantic Scholar. (2019, July 1). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. acgpubs.org [acgpubs.org]
- 13. reddit.com [reddit.com]
- 14. growingscience.com [growingscience.com]
Application Notes and Protocols: Leveraging 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid in Modern Drug Discovery
Introduction: The Strategic Value of the Substituted Benzoylpiperidine Scaffold
In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational rigidity and the capacity for stereospecific functionalization allow for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets. The compound at the heart of this guide, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6) , represents a particularly strategic starting point for drug discovery campaigns.
This molecule elegantly combines three key features:
-
A Rigid Piperidine Core: Provides a reliable and well-defined three-dimensional structure.
-
An N-Acyl Linkage to a Chlorinated Phenyl Ring: The 2-chloro-substitution introduces a specific electronic and steric profile, offering a vector for exploring structure-activity relationships (SAR) and potentially enhancing metabolic stability or target affinity. The ortho-positioning of the chlorine atom, in particular, can induce a fixed torsional angle of the phenyl ring relative to the piperidine, which can be exploited for selective receptor or enzyme engagement.
-
A Carboxylic Acid Handle: This functional group is a versatile anchor for chemical modification, readily enabling the synthesis of a diverse library of amides, esters, and other derivatives. It also provides a potential key interaction point (e.g., hydrogen bonding, ionic interactions) with biological targets.
While direct biological data on this compound is not extensively published, the wealth of research on structurally analogous compounds provides a strong rationale for its application in several therapeutic areas. This guide will illuminate these opportunities and provide detailed protocols for leveraging this promising chemical entity in your drug discovery workflow.
Inferred Therapeutic Potential: A Roadmap from Analog Data
Analysis of structurally related N-benzoylpiperidine and N-benzylpiperazine derivatives reveals consistent patterns of biological activity, suggesting promising avenues for the application of this compound.
| Structural Analog Class | Therapeutic Target/Activity | Potential Disease Indication | Key Findings & Rationale |
| Chlorobenzoyl Piperazine/Piperidine Derivatives | MenA (Menaquinone Biosynthesis) | Tuberculosis | Derivatives with a 4-chlorobenzoyl moiety have shown potent inhibitory activity against Mycobacterium tuberculosis.[1][3] The 2-chloro isomer of our title compound could offer a unique SAR profile. |
| Chlorobenzyl Piperazine Carboxylic Acids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | 1,4-bis(2-chlorobenzyl)piperazine derivatives are potent inhibitors of cholinesterases, key targets in Alzheimer's therapy.[4] This suggests the chlorobenzoyl motif could be a bioisostere for the chlorobenzyl group in this context. |
| N-Benzoylpiperidine Derivatives | Steroid-5α-reductase | Benign Prostatic Hyperplasia (BPH), Androgenetic Alopecia | N-benzoylpiperidine-4-(benzylidene-4-carboxylic acids) have demonstrated significant inhibition of 5α-reductase isozymes.[5] The core structure is highly similar to our title compound. |
| Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | Piperidine-derived thiosemicarbazones exhibit potent inhibition of DHFR, a crucial enzyme in nucleotide synthesis.[2] The carboxylic acid of our compound is an ideal starting point for synthesizing such derivatives. |
This analysis strongly suggests that libraries derived from this compound are prime candidates for screening in anti-infective, neurodegenerative, endocrine, and oncology discovery programs.
Experimental Workflows: From Scaffold to Lead Candidate
The true utility of this compound lies in its role as a versatile building block. Below is a detailed workflow for its application in a typical drug discovery project, for example, targeting cholinesterase inhibition for Alzheimer's disease.
Caption: Drug discovery workflow using the title compound.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the described workflow. These are intended as a starting point and may require optimization based on the specific derivatives being synthesized and tested.
Protocol 1: Synthesis of an Amide Derivative via HATU Coupling
Objective: To synthesize N-benzyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide as a representative derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution dropwise to the main reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure N-benzyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale: HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of synthesized derivatives against AChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil or Tacrine (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare serial dilutions of test compounds and positive controls in DMSO, then dilute further in phosphate buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 180 µL buffer + 20 µL test compound vehicle (buffer with DMSO).
-
Control wells (100% activity): 160 µL buffer + 20 µL test compound vehicle + 20 µL ATCI.
-
Test wells: 160 µL buffer + 20 µL of test compound solution + 20 µL ATCI.
-
Positive control wells: 160 µL buffer + 20 µL of positive control solution + 20 µL ATCI.
-
-
Assay Protocol:
-
To all wells except the blank, add 20 µL of DTNB solution.
-
Add 20 µL of the appropriate test compound, positive control, or vehicle to the designated wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells except the blank.
-
Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_test / V_control)] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Rationale: This assay is a well-established, colorimetric method for measuring AChE activity. The enzyme hydrolyzes the substrate ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), the formation of which is monitored spectrophotometrically.
Caption: Principle of the Ellman's method for AChE inhibition.
Conclusion and Future Directions
This compound is a high-potential scaffold for the generation of novel, bioactive small molecules. Its structural features, combined with the proven track record of its chemical neighbors, provide a solid foundation for initiating drug discovery programs in critical therapeutic areas. By employing systematic library synthesis and robust biological screening protocols as outlined in this guide, researchers can efficiently explore the chemical space around this core and unlock its full therapeutic potential.
References
- Chemsrc. This compound. [Link]
- Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
- Jasiński, M., et al. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][6][7]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI. [Link]
- Marchetti, M., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]
- Chemical Suppliers. This compound | CAS 352673-16-6. [Link]
- Dolák, F., et al. (2007). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed. [Link]
- Google Patents.
- PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]
- Google Patents.
- Google Patents. Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
- PubChem. 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester. [Link]
- AbacipharmTech. This compound. [Link]
- PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]
- PubChem. 4-Piperidinecarboxylic acid. [Link]
- Google Patents.
- PubChem. 4-(4-Chlorobenzoyl)Piperidine. [Link]
- Szałek, E., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- El-Sayed, N. F., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
- Sztanke, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
- PubChem. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. [Link]
- Google Patents.
- Matrix Fine Chemicals. PIPERIDINE-4-CARBOXYLIC ACID | CAS 498-94-2. [Link]
Sources
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
Introduction: Strategic Importance of a Key Pharmaceutical Intermediate
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS No. 352673-16-6) is a vital heterocyclic building block in medicinal chemistry. Its structure, featuring a substituted benzoyl group appended to a piperidine-4-carboxylic acid scaffold, makes it a crucial intermediate in the synthesis of various pharmacologically active agents. The carboxylic acid and piperidine nitrogen offer versatile handles for further chemical modification, enabling its incorporation into complex molecular architectures.[1] While specific drug applications are often proprietary, compounds of this class are explored for their potential as enzyme inhibitors and receptor modulators.[2]
The transition from laboratory-scale discovery to clinical trials and commercial production necessitates a synthetic process that is not only high-yielding but also robust, scalable, safe, and economically viable. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a field-proven methodology, process optimization, and stringent quality control.
Recommended Synthetic Methodology: The Schotten-Baumann Reaction
The most direct and industrially scalable route to the target compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-chlorobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which is widely used for the synthesis of amides from amines and acid chlorides.[3][4]
The reaction is typically performed under biphasic, aqueous alkaline conditions. The base serves two critical functions: it deprotonates the piperidine nitrogen to form the nucleophilic free amine and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[5][6]
Causality of Experimental Design
-
Biphasic System: Utilizing a two-phase system (e.g., water and an organic solvent like dichloromethane) is advantageous.[3] The starting materials and the final product have good solubility in the organic phase, while the inorganic base and HCl byproduct are confined to the aqueous phase. This separation minimizes unwanted side reactions, such as the hydrolysis of the reactive 2-chlorobenzoyl chloride, and simplifies the initial work-up.
-
Base Selection: An inorganic base like sodium hydroxide (NaOH) is preferred for large-scale operations due to its low cost and high efficiency in neutralizing the generated HCl.[6][7]
-
Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0–10 °C) during the addition of the acyl chloride is crucial to prevent side reactions, control the reaction rate, and ensure safety.
-
pH Control: Maintaining an alkaline pH throughout the addition prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.[5]
Reaction Mechanism Overview
The mechanism proceeds via a nucleophilic acyl substitution pathway.[4][5] The deprotonated nitrogen of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product.
Caption: Schotten-Baumann reaction mechanism.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagent/Material | CAS No. | Quantity | Molar Equiv. | Grade |
| Piperidine-4-carboxylic acid | 498-94-2 | 0.53 kg | 1.0 | ≥98% |
| 2-Chlorobenzoyl chloride | 609-65-4 | 0.70 kg | 1.05 | ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 0.34 kg | 2.2 | Reagent |
| Dichloromethane (DCM) | 75-09-2 | 10 L | - | Reagent |
| Deionized Water | 7732-18-5 | 10 L | - | - |
| Hydrochloric Acid (conc. 37%) | 7647-01-0 | As needed | - | Reagent |
| Ethanol, 200 Proof | 64-17-5 | As needed | - | Reagent |
| Equipment | ||||
| 50 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel | ||||
| Buchner funnel and vacuum flask (appropriate scale) | ||||
| pH meter | ||||
| Drying oven |
Experimental Workflow
Caption: Overall workflow for the synthesis.
Step-by-Step Procedure
-
Base Solution Preparation: Charge the 50 L reactor with 5 L of deionized water and 0.34 kg (8.5 mol, 2.2 eq) of sodium hydroxide pellets. Stir until all solids have dissolved. Cool the solution to 0–5 °C using a circulating chiller.
-
Piperidine Dissolution: To the cold NaOH solution, add 0.53 kg (4.1 mol, 1.0 eq) of piperidine-4-carboxylic acid. Stir until a clear solution is obtained. The temperature should be maintained below 10 °C.
-
Acyl Chloride Addition: In a separate container, dissolve 0.70 kg (4.0 mol, 1.05 eq) of 2-chlorobenzoyl chloride in 5 L of dichloromethane (DCM). Charge this solution to the addition funnel.
-
Acylation Reaction: Begin vigorous stirring of the reactor contents. Add the 2-chlorobenzoyl chloride solution dropwise from the addition funnel over 2–3 hours. Crucially, maintain the internal temperature of the reactor between 0 °C and 10 °C throughout the addition. Monitor the pH of the aqueous layer periodically; it should remain >10.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 10 °C for an additional 1 hour. Monitor the reaction by TLC or HPLC until the starting piperidine derivative is consumed.
-
Work-up & Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer and set it aside.
-
Product Precipitation: Cool the aqueous layer in the reactor to 0–5 °C. With vigorous stirring, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 2–3. A thick white precipitate of the product will form.
-
Isolation and Washing: Filter the precipitate using a large Buchner funnel. Wash the filter cake sequentially with 2 L of cold deionized water, followed by 1 L of cold DCM (to remove any organic-soluble impurities).
-
Drying: Dry the solid product in a vacuum oven at 50–60 °C until a constant weight is achieved.
-
Expected Yield: ~0.95 kg (86%)
-
Appearance: White to off-white solid.
-
Purification and Quality Control
For pharmaceutical applications, the crude product must be purified to ≥98% purity.
Large-Scale Purification Protocol: Recrystallization
Crystallization is the most effective and scalable method for purifying solid pharmaceutical intermediates.[8]
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system.
-
Procedure: a. Transfer the crude, dried product to a clean reactor. b. Add a minimal amount of hot ethanol (approx. 3 L per kg of crude product, heated to ~70 °C) until the solid dissolves completely. c. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. d. Add a small amount of hot ethanol to redissolve the turbidity, resulting in a saturated solution. e. Allow the solution to cool slowly to room temperature, then cool further to 0–5 °C for several hours to maximize crystal formation. f. Filter the purified crystals and wash with a cold 1:1 ethanol/water mixture. g. Dry the final product in a vacuum oven at 50–60 °C.
Analytical Quality Control
The final product must be analyzed to confirm its identity, strength, quality, and purity.
| Analytical Method | Purpose | Typical Specification |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and impurity profiling | Purity ≥ 98.5% |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identity | Spectrum conforms to reference standard |
| Mass Spectrometry (MS) | Molecular weight confirmation | [M+H]⁺ or [M-H]⁻ matches theoretical mass |
| Melting Point | Purity check | Sharp melting range, e.g., 185-188 °C |
| Loss on Drying (LOD) | Residual solvent content | ≤ 0.5% |
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any large-scale synthesis.
Reagent-Specific Hazards
-
2-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water, alcohols, and bases.[9] Contact with moisture releases toxic hydrogen chloride gas. All handling must be performed in a chemical fume hood.[9]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.
-
Piperidine Derivatives: Can be harmful if swallowed or inhaled. May cause skin and eye irritation.[10][11]
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling corrosive materials.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and appropriate footwear are required.
Waste Management
-
Aqueous Waste: The acidic filtrate from product isolation must be neutralized with a suitable base (e.g., sodium bicarbonate or dilute NaOH) before disposal.
-
Organic Waste: All DCM-containing waste streams must be collected in designated chlorinated solvent waste containers.
-
Spill Response: Have appropriate spill kits available. For 2-chlorobenzoyl chloride spills, use an inert absorbent material; do not use water.[9] For caustic or acidic spills, neutralize appropriately before cleanup.
References
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly, S.A.URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/114138-Strategies-for-The-Purification-of-Synthetic-Products-in-The-Pharmaceutical-Industry/
- Schotten Baumann Reaction Mechanism Detailed Explanation. Chemisty Notes.URL: https://www.chemistrynotes.info/2022/12/schotten-baumann-reaction-mechanism.html
- Schotten–Baumann reaction. Grokipedia.URL: https://grokipedia.org/Schotten%E2%80%93Baumann_reaction
- SAFETY DATA SHEET - 2-Chlorobenzoyl chloride. Fisher Scientific.URL: https://www.fishersci.com/sdsitems.do?partNumber=AC147140050&productDescription=2-CHLOROBENZOYL+CHLORIDE%2C+99%25+5G&vendorId=VN00032119&countryCode=US&language=en
- Schotten–Baumann reaction. Wikipedia.URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction
- What are the emerging technologies for pharmaceutical intermediate purification? PharmaSources.com.URL: https://www.pharmasources.com/news_article/3035.html
- Chemistry Schotten Baumann Reaction. SATHEE.URL: https://www.sathee.gov.in/search-details/schotten-baumann-reaction-64380616e1a4d06a13a8907a
- SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Thermo Fisher Scientific.URL: https://www.alfa.com/en/msds/?language=EN&cas=2008-75-5&id=B22985
- Schotten Baumann Reaction. BYJU'S.URL: https://byjus.com/chemistry/schotten-baumann-reaction/
- Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer.URL: https://www.coleparmer.com/msds/28905_msds.pdf
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.URL: https://www.chemos.de/import/msds/GB/EN/109-01-3-_Piperidine_EN.pdf
- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Arborchem.URL: https://www.arborchem.com/blog/active-pharmaceutical-ingredient-purification-advanced-techniques-and-methods_b41
- SAFETY DATA SHEET - 2-Chlorobenzyl chloride. Fisher Scientific.URL: https://www.fishersci.com/sdsitems.do?partNumber=AC186530010&productDescription=2-CHLOROBENZYL+CHLORIDE+1G&vendorId=VN00032119&countryCode=US&language=en
- Purification of synthesis intermediates. Séché Environnement.URL: https://www.groupe-seche.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/
- This compound. AbacipharmTech.URL: https://www.abacipharmtech.com/product/1-2-chlorobenzoyl-piperidine-4-carboxylic-acid-ab08071/
- This compound. Biotuva Life Sciences.URL: https://www.biotuva.com/product/1-2-chlorobenzoylpiperidine-4-carboxylic-acid-c847772
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482594/
- Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate.URL: https://www.researchgate.
- Analytical Methods Used in the Quality Control of Honey. PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/28051308/
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.URL: https://www.researchgate.net/publication/358826490_Different_Roles_of_Carboxylic_Functions_in_Pharmaceuticals_and_Agrochemicals
- Analytical Methods in Quality Control of Scientific Publications. ResearchGate.URL: https://www.researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Introduction: The Strategic Importance of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in Medicinal Chemistry
The scaffold of this compound is a cornerstone in the design of novel therapeutics. The piperidine ring provides a rigid, three-dimensional framework, a common feature in many biologically active molecules and pharmaceuticals.[1][2] The strategic placement of the 2-chlorobenzoyl group on the piperidine nitrogen and the carboxylic acid at the 4-position offers two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The functionalization of the carboxylic acid group is a critical step in the synthesis of a diverse array of derivatives, including amides, esters, and alcohols, each with the potential for unique pharmacological profiles. This guide provides a comprehensive overview of the key synthetic strategies and detailed protocols for the derivatization of this versatile building block, intended for researchers, scientists, and professionals in drug development.
Core Functionalization Strategies
The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations. The primary strategies for its functionalization include:
-
Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate a library of carboxamides.
-
Esterification: Reaction with various alcohols to produce the corresponding esters, which can modulate properties such as lipophilicity and metabolic stability.
-
Reduction to Alcohols: Conversion of the carboxylic acid to a primary alcohol, which can serve as a precursor for further modifications.
The choice of a specific synthetic route will depend on the desired final compound, the nature of the coupling partners, and the overall synthetic strategy.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one ofthe most frequently employed reactions in drug discovery.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
Mechanism of Carbodiimide-Mediated Amide Coupling
A widely used and effective method for activating carboxylic acids involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[5]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4][5]
-
Formation of the HOBt Ester: The O-acylisourea intermediate can be intercepted by the nucleophilic HOBt to form an HOBt-ester. This species is more stable than the O-acylisourea and is less prone to racemization if the carboxylic acid has a chiral center.[5][6]
-
Nucleophilic Attack by the Amine: The amine attacks the activated HOBt-ester to form the desired amide bond and regenerate HOBt.[5]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the solution-phase synthesis of amides from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5][7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: EDC and the activated intermediates are sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid.
-
Use of HOBt: HOBt is crucial for suppressing side reactions and minimizing racemization, particularly when coupling amino acid derivatives.
-
Base (DIPEA/TEA): A non-nucleophilic base is used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine is in its free, nucleophilic form.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.
Alternative Coupling Reagents for Sterically Hindered Substrates
For sterically demanding amines or carboxylic acids, standard EDC/HOBt coupling may be sluggish or inefficient. In such cases, more potent coupling reagents or alternative methodologies may be required.[8][9]
| Reagent | Description | Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, rapid reaction times, suitable for hindered substrates.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for solid-phase peptide synthesis and solution-phase coupling. |
| Acyl Fluorides | Generated in situ from the carboxylic acid | Can be effective for coupling with electron-deficient amines and sterically hindered substrates.[8] |
II. Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid group can significantly alter the lipophilicity, solubility, and pharmacokinetic profile of the parent molecule. Several methods are available for the synthesis of esters from carboxylic acids.
Protocol 2: Thionyl Chloride (SOCl₂) Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 equiv)
-
Desired alcohol (e.g., methanol, ethanol; can be used as solvent)
-
Anhydrous reaction solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., pyridine, triethylamine) for scavenging HCl (optional)
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 equiv) in an anhydrous solvent like DCM or toluene.
-
Add thionyl chloride (2.0 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[12]
-
Allow the mixture to warm to room temperature and then reflux for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.[12][13]
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in the desired alcohol, which can also serve as the solvent.
-
If the alcohol is precious, dissolve the acyl chloride in an inert solvent like DCM and add the alcohol (1.0 - 1.2 equiv) along with a base like pyridine or triethylamine to neutralize the HCl formed.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water, and the acyl chloride intermediate is readily hydrolyzed.[12]
-
Excess SOCl₂: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride.
-
Refluxing: Heating the reaction drives the formation of the acyl chloride by promoting the expulsion of gaseous byproducts (SO₂ and HCl).[12]
Alternative Esterification Method: Fischer Esterification
For simple, unhindered alcohols, Fischer esterification offers a more direct approach. This method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[14] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the ester product.[14]
III. Reduction to Primary Alcohols
Reduction of the carboxylic acid to a primary alcohol opens up another avenue for functionalization, allowing for the introduction of different linkers or pharmacophores.
Protocol 3: Borane-mediated Reduction
Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[15][16] A key advantage of borane is its ability to selectively reduce carboxylic acids in the presence of other carbonyl functionalities like esters and amides.[17][18]
Materials:
-
This compound (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF, 3.0 - 4.0 equiv of BH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous workup reagents (e.g., methanol, 1 M HCl)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (3.0 equiv) dropwise via a syringe. Vigorous hydrogen gas evolution will be observed.
-
After the initial gas evolution subsides, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Causality Behind Experimental Choices:
-
Chemoselectivity of Borane: The initial reaction between borane and the carboxylic acid is a rapid acid-base reaction, forming a triacyloxyborane intermediate and hydrogen gas.[15] This intermediate is then reduced. Esters and amides are less reactive towards borane under these conditions.[17]
-
Anhydrous Conditions: Borane reacts with water.
-
Careful Quenching: The quenching of excess borane with methanol is exothermic and produces hydrogen gas, requiring slow and controlled addition at low temperature.
Alternative Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can also convert carboxylic acids to primary alcohols.[19] However, it is less chemoselective than borane and will also reduce the amide functionality present in the this compound to an amine.[20] Therefore, for the selective reduction of the carboxylic acid in this specific molecule, borane is the preferred reagent.
Visualization of Synthetic Workflows
Decision Tree for Functionalization Strategy
Caption: Decision tree for selecting a functionalization protocol.
Workflow for EDC/HOBt Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Conclusion
The functionalization of the carboxylic acid group of this compound is a versatile and powerful strategy for the generation of diverse chemical libraries for drug discovery. The choice of synthetic methodology, whether it be amide coupling, esterification, or reduction, should be guided by the specific properties of the desired target molecule and the coupling partners involved. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations, underpinned by a clear understanding of the underlying chemical principles. Careful consideration of reaction conditions, reagent selection, and purification techniques will ensure the successful synthesis of novel derivatives for biological evaluation.
References
- Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial.
- Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
- Reduction of Carboxylic Acids and Their Derivatives. (n.d.). Chemistry Steps.
- O'Duill, M., & Lupton, D. W. (2016). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 55(43), 13442-13445.
- Vignola, D., & Gotor-Fernández, V. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-17.
- Reactions of Carboxylic Acids - An Overview. (2025, March 5). Chemistry LibreTexts.
- Szostak, M., et al. (2017). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 139(12), 4259-4262.
- Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary.
- Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube.
- Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts.
- Protecting group. (n.d.). Wikipedia.
- Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (n.d.). Wiley Online Library.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
- Carboxylic Acid + SOCl2. (n.d.). ReactionWeb.io.
- SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.
- Balaraman, E., et al. (2017). Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese–PNN pincer complex. Chemical Science, 8(5), 3847-3852.
- Chemistry of Amides. (2024, September 30). Chemistry LibreTexts.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Ye, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5727-5730.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Covel, J. A., et al. (2005). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Synthetic Communications, 35(1), 1-11.
- Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7-8), 431-435.
- Staab, H. A., & Datta, A. P. (1983). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 48(14), 2408-2409.
- DeMong, D. E., & Williams, R. M. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 66(23), 7847-7852.
- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (n.d.). Google Patents.
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
- D'yachenko, I. V., & D'yachenko, V. D. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7549.
- Process for Preparation of Piperidine Carboxylic Acid. (n.d.). Google Patents.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Doležal, M., et al. (2006). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Molecules, 11(4), 242-256.
- Comins, D. L., & Dehghani, A. (1992). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Tetrahedron Letters, 33(41), 6299-6302.
- Miller, J. R., et al. (2014). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467.
- Bua, S., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 56(11), 4567-4577.
- Aslanian, R. G., et al. (2000). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][19]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1261-1264.
- 4-Piperidinecarboxylic acid. (n.d.). PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. reactionweb.io [reactionweb.io]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 18. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. By leveraging a deep understanding of the reaction mechanism and critical process parameters, this document provides actionable solutions to challenges encountered in the laboratory.
Reaction Fundamentals: The Schotten-Baumann Acylation
The synthesis of this compound is a classic example of the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acyl chloride.[1][2] In this specific case, the secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.
The reaction is typically performed under biphasic conditions, using an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide).[1][3] The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product, and it prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.[4][5]
Reaction Mechanism Overview
The mechanism proceeds via a nucleophilic acyl substitution pathway. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of piperidine-4-carboxylic acid attacks the carbonyl carbon of 2-chlorobenzoyl chloride.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
-
Deprotonation: The base in the aqueous phase removes the proton from the newly formed ammonium species, yielding the final amide product and water.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?
A1: Low yield is the most frequent issue and can stem from several factors. A systematic approach is best for diagnosis.
-
Cause 1: Hydrolysis of 2-Chlorobenzoyl Chloride. This is the primary competing side reaction. 2-Chlorobenzoyl chloride is highly reactive and readily hydrolyzes with water to form the unreactive 2-chlorobenzoic acid, especially under basic conditions.[6]
-
Solution:
-
Control Temperature: Begin the reaction at a low temperature (0-5°C) to manage the initial exotherm.
-
Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture. This ensures it reacts preferentially with the amine in the organic phase rather than with the aqueous base.[7]
-
Vigorous Stirring: Ensure high-speed stirring to maximize the interfacial area between the organic and aqueous phases, promoting the desired reaction.
-
-
-
Cause 2: Incorrect pH. The pH of the aqueous layer is critical. If the pH is too low (<9), the piperidine nitrogen can be protonated, reducing its nucleophilicity and slowing the reaction.[8][9] If the pH is too high (>13), the rate of acyl chloride hydrolysis increases dramatically.
-
Solution: Maintain the pH of the aqueous phase between 10 and 12.[1] Use a pH meter or pH paper to monitor the aqueous layer before and during the acyl chloride addition. Add base as needed to maintain the optimal range.
-
-
Cause 3: Poor Reagent Quality.
-
Solution: Ensure the 2-chlorobenzoyl chloride is of high purity and has been stored under anhydrous conditions to prevent degradation.[10] If its purity is suspect, distillation under reduced pressure is recommended. Piperidine-4-carboxylic acid should be dry and free of impurities.
-
Q2: I am observing a significant amount of 2-chlorobenzoic acid in my crude product. How can I prevent this and remove it during workup?
A2: This confirms that hydrolysis of the acyl chloride is the major side reaction.
-
Prevention: As detailed in A1, the key is to favor the reaction with the amine over water. This is best achieved by slow, controlled addition of the acyl chloride at 0°C to a rapidly stirred mixture. Using a phase-transfer catalyst can sometimes enhance yields in sensitive systems, though it is not typically required for this reaction.[1]
-
Removal during Workup: Both the desired product and the 2-chlorobenzoic acid byproduct are carboxylic acids. This makes simple extraction challenging.
-
Fractional Acidification: A careful workup can often separate them. After the reaction, basify the aqueous layer to pH ~12 to deprotonate both acids and extract with an organic solvent (e.g., ether) to remove any neutral impurities. Then, slowly acidify the aqueous layer with cold 1M HCl. This compound is generally less acidic than 2-chlorobenzoic acid and may precipitate at a slightly higher pH (around 4-5). 2-chlorobenzoic acid will typically remain in solution until a lower pH (around 2-3) is reached. Collect the solid that precipitates first by filtration.
-
Recrystallization: If fractional acidification is not effective, recrystallization is the best method. A solvent system like ethanol/water or acetone/water is often effective. The desired product is typically less soluble than the byproduct.
-
Q3: My final product is an oil or fails to crystallize properly. What should I do?
A3: Oiling out during crystallization or workup usually indicates the presence of impurities that are depressing the melting point and interfering with lattice formation.
-
Solution 1: Re-evaluate the Workup. Ensure the product has been thoroughly washed to remove any residual base or salts. An acid-base workup is crucial. After reaction completion, separate the layers. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine (if an organic base like triethylamine was used) and then with brine. For the standard Schotten-Baumann, the product will be in the aqueous basic layer. This layer should be washed with an organic solvent like dichloromethane or ether to remove non-acidic impurities before acidification.
-
Solution 2: Purification. If a clean workup does not yield a solid, column chromatography may be necessary. A silica gel column using a solvent gradient such as dichloromethane/methanol with a small amount of acetic acid can effectively separate the product from impurities.
-
Solution 3: Induce Crystallization. If you have a relatively pure oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. Cooling the solution slowly in an ice bath or freezer can also promote crystallization.
Frequently Asked Questions (FAQs)
What is the optimal base and solvent system? For laboratory scale, a biphasic system of dichloromethane (DCM) and water with aqueous sodium hydroxide (NaOH) is robust and effective.[3] DCM is a good solvent for both the starting materials and the product, while the aqueous base efficiently neutralizes the HCl.[2] For larger scale or to avoid chlorinated solvents, alternatives like methyl tert-butyl ether (MTBE) or toluene can be used. Organic bases like triethylamine in a single organic phase (e.g., anhydrous DCM) are also an option, but require careful exclusion of water to prevent hydrolysis.[11]
How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting piperidine derivative and the product (e.g., 90:10:1 DCM/Methanol/Acetic Acid). The starting material is more polar and will have a lower Rf value than the less polar amide product. Stain with potassium permanganate or ninhydrin (if monitoring for a primary/secondary amine starting material).
Can I use 2-chlorobenzoic acid with a coupling agent instead? Yes, this is a viable alternative to using the highly reactive acyl chloride. You can use 2-chlorobenzoic acid with a peptide coupling reagent like HATU or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like DMF or DCM. This method avoids the generation of HCl and can be milder, but the reagents are more expensive.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions
| Parameter | Method A: Schotten-Baumann | Method B: Homogeneous Organic |
| Solvent | Dichloromethane / Water (biphasic) | Anhydrous Dichloromethane |
| Base | 10% Aqueous Sodium Hydroxide | Triethylamine (TEA) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Stoichiometry | Piperidine (1.0 eq), Acyl Chloride (1.1 eq), NaOH (2.2 eq) | Piperidine (1.0 eq), Acyl Chloride (1.1 eq), TEA (1.5 eq) |
| Pros | Inexpensive, robust, easy workup for acidic products. | No water present, minimizes hydrolysis. |
| Cons | Risk of hydrolysis, requires vigorous stirring. | TEA-HCl salt can complicate purification, requires anhydrous conditions. |
Protocol 1: Synthesis via Schotten-Baumann Conditions
-
Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.1 eq) in dichloromethane (DCM). Add this solution dropwise to the cold, stirring aqueous solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the aqueous layer with DCM (2x) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 6M HCl.
-
A white precipitate should form. Stir in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ether or hexanes.
-
Dry the product under vacuum to a constant weight.
-
-
Purification (if necessary): Recrystallize the crude product from an ethanol/water mixture.
References
- BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
- Quora. (2020, July 2). What is the Schottan-Baumann reaction?. [Link]
- Quora. (2017, April 16).
- Grokipedia. Schotten–Baumann reaction. [Link]
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]
- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
- Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
- MDPI. (2023, March 20). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]
- Mastering Chemistry Help. (2013, February 13).
- Chemistry Education. Synthesis and analysis of amides. [Link]
- ResearchGate. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]
- SATHEE. Chemistry Schotten Baumann Reaction. [Link]
- chemeurope.com. Schotten-Baumann reaction. [Link]
- ResearchGate. (2009). Acetylation of amines with acetic anhydride. [Link]
- Wikipedia. Schotten–Baumann reaction. [Link]
- Cambridge University Press. Schotten-Baumann Reaction. [Link]
- National Institutes of Health. (2024).
- ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
- ResearchGate. (2019, April 11).
- National Institutes of Health. (2020, April 23).
- ResearchGate. Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. [Link]
- PubMed. (2010). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann_reaction [chemeurope.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. researchgate.net [researchgate.net]
- 10. 邻氯苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Recrystallization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the purification of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. Recrystallization is a powerful technique that leverages subtle differences in solubility to separate a target compound from its impurities. This guide provides not only a step-by-step protocol but also a comprehensive troubleshooting section to address the specific challenges you may encounter in the lab.
Physicochemical Profile
Understanding the properties of your compound is the first step toward successful purification. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 352673-16-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 267.71 g/mol | [2] |
| Appearance | Typically a white to off-white crystalline powder | [4] |
| Solubility Profile | Expected to be soluble in polar organic solvents (e.g., alcohols, ethyl acetate, acetone) and poorly soluble in non-polar solvents (e.g., hexane) and water at neutral pH. Solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.[4] |
Core Principles: The "Why" of Recrystallization
Recrystallization is not simply about dissolving and precipitating a solid. It is a carefully controlled process based on the principle of differential solubility.
-
Solvent Selection is Key : An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Crucially, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or highly soluble in the cold solvent (so they remain in the solution, known as the mother liquor, after the desired compound crystallizes).
-
Saturation and Nucleation : A hot, saturated solution is created by dissolving the crude solid in a minimum amount of boiling solvent. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This unstable state is relieved by the formation of crystals, a process called nucleation.
-
Crystal Growth and Purity : Slow cooling is paramount. It allows the molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure, compromising purity.
Experimental Workflow: Recrystallization Protocol
This protocol provides a general framework. The optimal solvent and volumes should be determined on a small scale first.
Workflow Diagram
Caption: A decision tree to diagnose and resolve common recrystallization problems.
Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?
A1: This typically points to one of two issues:
-
Incorrect Solvent Choice : The compound may be poorly soluble in your chosen solvent even when hot. You will need to re-evaluate and test other solvents.
-
Insoluble Impurities : Your crude material may contain impurities that are insoluble in the hot solvent. If the majority of the material has dissolved and only a small amount of solid remains, you are likely ready for the hot filtration step to remove these impurities. Do not add excessive solvent in an attempt to dissolve them, as this will drastically reduce your final yield.
Q2: My solution has cooled, but no crystals have formed. What should I do?
A2: This is a very common problem and usually means the solution is not sufficiently saturated or is in a stable supersaturated state. [5]* Too Much Solvent : This is the most frequent cause. [5]You can gently heat the solution to boil off some of the solvent (perform this in a fume hood) to re-concentrate it, then attempt to cool it again.
-
Induce Nucleation : A supersaturated solution needs a nucleation site to begin crystallization. Try the following methods:
-
Scratching : Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form. [6][5] * Seeding : If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth. [5] * Deep Cooling : Further cooling in a salt-ice bath may be necessary to initiate crystallization. [7] Q3: Instead of crystals, an oil has separated from the solution. How do I fix this?
-
A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. [5]* Re-dissolve and Add More Solvent : Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then attempt to cool the solution again, very slowly. [5]* Lower the Solution Temperature : Try using a solvent with a lower boiling point.
-
Use a Solvent Pair : Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at a high temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly. [7]For your compound, a good pair might be ethanol (good) and water (poor).
Q4: My final product has a low yield. What are the likely causes?
A4: Several factors can contribute to a low recovery:
-
Using Too Much Solvent : As discussed in Q2, using an excess of solvent will keep a significant portion of your product dissolved in the cold mother liquor.
-
Premature Crystallization : If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated. [7]* Washing with Warm Solvent : Washing the final crystals with solvent that is not ice-cold can re-dissolve some of your product.
-
Inappropriate Solvent Choice : The compound may be too soluble in the chosen solvent even at low temperatures.
Q5: The purity of my recrystallized product is still low, or it has a broad melting point range. Why?
A5: A broad melting point is a key indicator of impurity.
-
Trapped Impurities : This can happen if the solution was cooled too quickly. The crystal lattice forms so rapidly that it traps impurities and solvent within it. A second recrystallization, with a focus on slow cooling, is recommended.
-
Residual Solvent : The crystals may not be fully dry. Dry the material under high vacuum for an extended period.
-
Unsuitable Solvent : The solvent may not be effective at separating the specific impurities present in your crude material. In this case, purification by column chromatography might be necessary as an alternative or preceding step. [8]
References
- Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Unknown. (n.d.). recrystallization.pdf.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemical-Suppliers. (n.d.). This compound | CAS 352673-16-6.
- BOC Sciences. (n.d.). Piperidine Impurities.
- ChemBK. (n.d.). piperidine-4-carboxylic acid.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Fisher Scientific. (n.d.). This compound, min 98%.
- Chemsrc. (n.d.). CAS#:352673-16-6 | this compound.
- ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
- Benchchem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
Sources
- 1. This compound | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. calpaclab.com [calpaclab.com]
- 3. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction, maximize yield, and ensure the highest purity of your target compound.
The acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 2-chlorobenzoyl chloride is a foundational transformation, typically performed under Schotten-Baumann conditions.[1][2] While straightforward in principle, this reaction is susceptible to several competing pathways that can complicate the synthesis and purification. This guide offers a troubleshooting framework in a direct question-and-answer format to address these specific issues.
The Main Synthetic Pathway: A Nucleophilic Acyl Substitution
The desired reaction proceeds via a nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Caption: The desired nucleophilic acyl substitution reaction pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis. Each issue is presented with its likely causes, identification methods, and validated solutions.
Question 1: My reaction yield is significantly lower than expected. What is the likely cause?
Answer: Low yield is the most common complaint and typically points to one of two primary issues: hydrolysis of the acylating agent or an incomplete reaction.
Possible Cause A: Hydrolysis of 2-Chlorobenzoyl Chloride
-
Expertise & Experience: 2-Chlorobenzoyl chloride, like all acyl chlorides, is highly reactive and susceptible to hydrolysis.[4] The presence of water in the reaction medium will convert it to the unreactive 2-chlorobenzoic acid, effectively reducing the amount of acylating agent available to react with your substrate.[5][6] This is the most frequent cause of yield loss.
-
How to Identify: The primary hydrolysis byproduct, 2-chlorobenzoic acid, can often be detected in the crude product mixture using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The byproduct will appear as a separate spot, typically with a different Rf value than the starting materials and product.
-
LC-MS: A peak corresponding to the mass of 2-chlorobenzoic acid (M.W. 156.57 g/mol ) will be present.
-
¹H NMR: Aromatic signals corresponding to 2-chlorobenzoic acid may be visible in the crude NMR spectrum.
-
-
Trustworthy Solutions & Prevention:
-
Employ Schotten-Baumann Conditions: The classic and most effective method is to use a biphasic system (e.g., dichloromethane/water or toluene/water).[2][7] The 2-chlorobenzoyl chloride remains primarily in the organic phase, minimizing its contact with the bulk aqueous phase and thus reducing hydrolysis. The piperidine substrate partitions between the phases, and the reaction occurs at the interface.
-
Control Base Addition: Use an aqueous solution of a base like sodium hydroxide (NaOH) and add it slowly or portion-wise to the vigorously stirred biphasic mixture.[1] This maintains the basicity needed to neutralize HCl without creating an excessively aqueous environment that promotes hydrolysis.
-
Anhydrous Conditions (Alternative): If a single-phase organic solvent is used, ensure all glassware is oven-dried, use an anhydrous solvent (e.g., anhydrous DCM), and run the reaction under an inert atmosphere (N₂ or Ar).[8] A tertiary amine base like triethylamine (NEt₃) should be used to scavenge the HCl.[8]
-
Caption: The competitive hydrolysis of 2-chlorobenzoyl chloride.
Possible Cause B: Incomplete Reaction
-
Expertise & Experience: An incomplete reaction leaves unreacted piperidine-4-carboxylic acid in the mixture, directly reducing the yield of the desired product.
-
How to Identify: The starting material, piperidine-4-carboxylic acid, is highly polar and often insoluble in common organic solvents used for work-up (like DCM or EtOAc). It can be detected by:
-
TLC: Use a polar mobile phase (e.g., DCM/Methanol with a drop of acetic acid) to visualize the baseline-hugging starting material spot.
-
LC-MS: A peak corresponding to the mass of the starting material (M.W. 129.16 g/mol ) will be present.
-
-
Trustworthy Solutions & Prevention:
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the disappearance of the starting amine by TLC or LC-MS.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-chlorobenzoyl chloride to ensure the complete consumption of the limiting piperidine substrate.
-
Vigorous Stirring: In a biphasic Schotten-Baumann setup, mass transfer between the phases is crucial. Ensure the reaction mixture is stirred vigorously to create a large interfacial area for the reaction to occur. Inadequate stirring is a common cause of stalled reactions.
-
Question 2: My analysis shows a high-molecular-weight impurity. Could this be a dimer?
Answer: Yes, while less common under standard Schotten-Baumann conditions, the formation of an amide-linked dimer is a potential side reaction.
-
Expertise & Experience: Piperidine-4-carboxylic acid is an amino acid. Under conditions that activate the carboxylic acid group, one molecule can react with the amine group of a second molecule to form a dimer. This is generally not favored when using a highly reactive acyl chloride, which preferentially acylates the amine. However, if reaction conditions are poorly controlled or if alternative coupling agents (like those used in peptide synthesis) are employed, this pathway can become relevant.[9]
-
How to Identify:
-
MS: A mass peak corresponding to the dimer (M.W. 240.30 g/mol ) would be a key indicator.
-
NMR: The NMR spectrum would become significantly more complex, showing two distinct piperidine ring systems.
-
-
Trustworthy Solutions & Prevention:
-
Adhere to Acyl Chloride Protocol: The use of 2-chlorobenzoyl chloride as the acylating agent strongly favors the desired intermolecular reaction over self-condensation.
-
Avoid Dehydrating Agents: Do not use coupling agents like DCC or EDC unless you are intentionally pursuing an alternative synthetic route, as these will activate the carboxylic acid and promote dimerization.
-
Control pH: Maintaining the appropriate pH ensures the amine remains the most potent nucleophile in the system.
-
Caption: The potential side reaction of starting material dimerization.
Question 3: How do I effectively remove the 2-chlorobenzoic acid impurity from my final product?
Answer: Separating two carboxylic acids can be challenging but is achievable through careful purification techniques.
-
Expertise & Experience: Since both the desired product and the key byproduct (2-chlorobenzoic acid) are carboxylic acids, a simple acid-base extraction will not be effective as both will partition similarly.
-
Trustworthy Solutions:
-
Recrystallization: This is often the most effective method for purification on a larger scale. The solubility profiles of the product and the byproduct are likely different. A solvent screen is recommended.
-
Suggested Solvents to Screen: Ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water or heptane.
-
-
Silica Gel Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography can be used.
-
Suggested Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve peak shape and prevent tailing of the carboxylic acids on the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal Schotten-Baumann conditions for this synthesis? A: Optimal conditions typically involve dissolving the piperidine-4-carboxylic acid in an aqueous NaOH solution (approx. 1 M), cooling the solution in an ice bath, and adding a solution of 2-chlorobenzoyl chloride (1.05-1.1 eq.) in an immiscible organic solvent (like DCM or toluene) dropwise with very vigorous stirring. The reaction should be monitored by TLC until the starting amine is consumed.
Q2: Why is a biphasic solvent system recommended? A: The biphasic system is a core principle of the Schotten-Baumann reaction.[2] It cleverly protects the water-sensitive acyl chloride in the organic phase while the deprotonated amine resides in the aqueous phase. The reaction occurs at the interface, allowing for efficient acylation while minimizing the competing hydrolysis side reaction.[1]
Q3: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a silica plate and a mobile phase such as 10% Methanol in DCM with a drop of acetic acid. The starting material is very polar and will have a low Rf, while the product will be significantly less polar with a higher Rf. The disappearance of the starting material spot is a reliable indicator of reaction completion.
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Conditions
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in 1 M aqueous sodium hydroxide (2.2 eq.). Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.05 eq.) in dichloromethane (DCM).
-
Reaction: Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution over 20-30 minutes.
-
Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. Stir for an additional 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test various solvents (e.g., ethanol, isopropanol, acetone/water) to find a system where the product is sparingly soluble at room temperature but fully soluble upon heating.
-
Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Reactants | Piperidine-4-carboxylic acid, 2-Chlorobenzoyl chloride | Standard starting materials for the target molecule. |
| Stoichiometry | 1.05 - 1.1 eq. of 2-Chlorobenzoyl chloride | A slight excess ensures complete consumption of the limiting piperidine substrate. |
| Solvent System | Dichloromethane / Water or Toluene / Water | Biphasic system minimizes hydrolysis of the acyl chloride.[2] |
| Base | Sodium Hydroxide (aqueous solution) | Effectively neutralizes HCl byproduct and deprotonates the starting amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Reaction Monitoring | TLC (e.g., 10% MeOH in DCM + 0.5% AcOH) | Visual confirmation of the disappearance of starting material. |
| Purification Method | Recrystallization (e.g., from Ethanol or Isopropanol) | Effective for removing the primary byproduct, 2-chlorobenzoic acid. |
| Typical Yield | 75-90% | Expected range when side reactions are properly controlled. |
| Typical Purity | >98% (after recrystallization) | Achievable with proper purification protocol. |
References
- Benchchem. An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
- Benchchem. Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
- Guidechem. 2-Chlorobenzoyl chloride 609-65-4 wiki.
- Chem-Station. Schotten Baumann Reaction Mechanism Detailed Explanation.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Benchchem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
- NIH. The dimerization of Δ1-piperidine-2-carboxylic acid.
- PubMed. The dimerization of delta-1-piperidine-2-carboxylic acid.
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride.
- MDPI. (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][5][7]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies.
- Benchchem. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
- PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- Science.gov. carboxylic acid dimers: Topics by Science.gov.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carboxylic acid dimers: Topics by Science.gov [science.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Piperidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the N-acylation of piperidines. The piperidine motif is a cornerstone in modern drug discovery, present in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] N-acylation is a fundamental transformation used to protect the piperidine nitrogen, modulate its basicity, and introduce diverse functional groups to explore structure-activity relationships (SAR).[3]
This guide is structured to provide actionable solutions to common experimental challenges and answer frequently asked questions. We will delve into the causality behind reaction parameters, empowering you to move beyond rote memorization of protocols and toward rational reaction design.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-acylation of piperidines. Each issue is presented with potential causes and validated solutions.
Q1: My reaction yield is extremely low or non-existent. What's going wrong?
This is a frequent challenge, often stemming from a few key factors related to nucleophilicity, reagent quality, or reaction kinetics.
-
Potential Cause 1: Inactive Nucleophile (Protonated Amine) The reaction's success hinges on the availability of the lone pair of electrons on the piperidine nitrogen to attack the electrophilic acylating agent.[4] If your piperidine starting material is a salt (e.g., a hydrochloride salt) or if the reaction medium is acidic, the nitrogen will be protonated. This protonated form lacks the necessary lone pair and is non-nucleophilic.[4]
-
Solution: Add a suitable base (e.g., triethylamine, DIPEA, or pyridine) to the reaction mixture. A stoichiometric amount of base relative to the piperidine salt is required to liberate the free amine. It is common practice to use a slight excess (1.2-1.5 equivalents) to also neutralize any acidic byproducts generated during the reaction.[4][5]
-
-
Potential Cause 2: Poor Reagent Quality Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis upon exposure to atmospheric moisture.[4] A hydrolyzed reagent is unreactive and will lead to poor or no conversion.
-
Solution: Always use fresh or recently purified acylating agents. Ensure they are stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). If you suspect hydrolysis, consider titrating the reagent or running a test reaction with a simple, unhindered amine to verify its activity.
-
-
Potential Cause 3: Insufficient Reactivity or Steric Hindrance If your piperidine substrate is sterically hindered (e.g., has substituents at the 2- and 6-positions), or if the acylating agent is not sufficiently electrophilic, the reaction may be sluggish.[6][7]
-
Solutions:
-
Increase Reagent Electrophilicity: Switch from a carboxylic acid/coupling agent or an acid anhydride to a more reactive acyl chloride.[6][7]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier.[4][6] Monitor the reaction closely by TLC to prevent decomposition.
-
Employ a Nucleophilic Catalyst: For particularly challenging substrates, adding a catalytic amount (e.g., 1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[7]
-
-
-
Potential Cause 4: Suboptimal Solvent Choice The solvent can influence reaction rates by solvating intermediates and transition states.
-
Solution: For reactions involving sterically hindered substrates, consider switching to a polar aprotic solvent like DMF or NMP. These solvents can help stabilize charged intermediates and may improve reaction rates compared to less polar options like DCM or THF.[6]
-
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Product impurity often points to an incomplete reaction or the formation of undesired side products.
-
Potential Cause 1: Unreacted Starting Material This is the most common impurity and indicates an incomplete reaction.
-
Solution: Ensure you are using a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).[4] Allow for sufficient reaction time, monitoring completion carefully by TLC before beginning the work-up. If the reaction has stalled, consider the troubleshooting steps for low yield.
-
-
Potential Cause 2: Diacylation This is generally not an issue for secondary amines like piperidine. However, if your substrate contains other, more nucleophilic primary amine groups, they may react preferentially or even undergo diacylation under forcing conditions.
-
Solution: Employ orthogonal protecting group strategies for poly-amine substrates. If this is not possible, carefully control the stoichiometry of the acylating agent and use milder reaction conditions.
-
-
Potential Cause 3: Byproducts from Work-up Improper work-up can leave behind reagents or byproducts that contaminate your final product.
-
Solution 1 (Removing Acidic Byproducts): If using an acid anhydride, the reaction produces a carboxylic acid byproduct. During work-up, wash the organic layer with a dilute aqueous base like sodium bicarbonate (NaHCO₃) solution to neutralize and remove this acid.[4][8]
-
Solution 2 (Removing Basic Catalysts): If using a basic catalyst like pyridine or DMAP, wash the organic layer with a dilute aqueous acid like 1M HCl or aqueous copper sulfate solution. This will protonate the catalyst, forming a water-soluble salt that partitions into the aqueous phase.[4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acylating agent?
The choice depends on the reactivity of your piperidine, the desired reaction conditions, and cost.
| Acylating Agent | Relative Reactivity | Byproduct | Typical Conditions | Key Considerations |
| Acyl Chloride | Very High | HCl | Aprotic solvent (DCM, THF), requires a base (e.g., NEt₃) | Most reactive, ideal for hindered amines.[6][7] Moisture-sensitive and corrosive. |
| Acid Anhydride | High | Carboxylic Acid | Aprotic solvent or neat, may require base/catalyst | Less reactive than acyl chlorides. The byproduct is less corrosive. Can often be run under catalyst-free conditions.[3][4] |
| Carboxylic Acid | Low (requires activation) | Varies (e.g., urea, HOBt) | Requires coupling agents (EDC, HATU, etc.) | Mildest conditions, but requires additional reagents, increasing cost and work-up complexity.[8][9] |
Q2: What is the role of a base and which one should I choose?
A base is often crucial and typically serves two primary functions:
-
Acid Scavenger: It neutralizes the acidic byproduct generated when using acylating agents like acyl chlorides (HCl) or anhydrides (R-COOH).[5]
-
Activating Agent: It deprotonates any piperidinium salt present, regenerating the nucleophilic free amine required for the reaction to proceed.[4]
Commonly used bases include tertiary amines like triethylamine (NEt₃) and N,N-diisopropylethylamine (DIPEA or Hünig's base) . Pyridine can also be used and may sometimes serve as both the base and the solvent. For sterically hindered substrates, the bulkier DIPEA is often preferred to minimize potential side reactions.
Q3: How does the choice of solvent affect the reaction?
While many N-acylations can be performed in a range of aprotic solvents (DCM, THF, MeCN, DMF), the solvent can play a significant role.[10]
-
Non-polar aprotic solvents (DCM, THF): These are excellent general-purpose solvents for many N-acylation reactions.[5]
-
Polar aprotic solvents (DMF, NMP): These are particularly useful for reactions with low solubility or for hindered substrates where they can help solvate the transition state and increase the reaction rate.[6]
-
Solvent-free (Neat): Some reactions, especially between a liquid amine and an acid anhydride, can be run without any solvent.[3] This is an environmentally friendly approach that can lead to very fast reaction times.[3][4]
Q4: How does N-acylation affect the conformation of the piperidine ring?
This is a critical consideration in drug design. The N-acylation of a piperidine can have a profound impact on its conformational preference. An N-unsubstituted piperidine may exist in a chair conformation with a substituent in an equatorial position. Upon acylation, steric hindrance between the newly introduced acyl group and substituents on the ring can cause a ring-flip, forcing the substituent into an axial position to minimize steric strain.[11] This conformational change can significantly alter the molecule's shape and its ability to bind to a biological target.
Experimental Protocols
The following are generalized, step-by-step protocols for common N-acylation methods. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Acylation using an Acyl Chloride
This method is robust and effective for a wide range of piperidines, including those that are sterically hindered.[5]
Detailed Steps:
-
To a solution of the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2-1.5 eq).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[1][5]
Protocol 2: Acylation using an Acid Anhydride
This protocol is suitable for many piperidines and avoids the generation of corrosive HCl gas.[8]
Detailed Steps:
-
To a solution of the piperidine derivative (1.0 eq) in a suitable solvent (e.g., DCM or neat), add the acid anhydride (1.1-1.5 eq).
-
If the reaction is sluggish at room temperature, add a catalytic amount of DMAP (1-5 mol%) or gently heat the mixture.
-
Stir the reaction at room temperature (or elevated temperature) until completion is confirmed by TLC.
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Add water to quench any unreacted anhydride.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct, followed by brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Acylation using a Carboxylic Acid and EDC/HOBt
This is a mild method used for sensitive substrates where harsh reagents must be avoided.
Detailed Steps:
-
To a solution of the carboxylic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the piperidine derivative (1.0 eq) in anhydrous DMF or DCM, add N,N'-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.[8]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, dilute with an organic solvent and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the product as needed.
References
- On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
- Application Note and Protocol: Acyl
- optimizing reaction conditions for N-acyl
- Examples of conformation change by N-acylation or isomerisation.
- Procedure for N-alkylation of Piperidine?
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. El-Kaim, L., Grimaud, L., & Perroux, Y. (2011).
- Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem.
- N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry. [Link]
- Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH Public Access. [Link]
- N-Acetyl piperidine CAS 618-42-8. Alfa Chemistry.
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Application Notes and Protocols: Synthesis of N-Acyl Derivatives of 2-Phenyl-2,3-dihydro-1H-perimidine. BenchChem.
- Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. Chemical Science. [Link]
- Solvation of Piperidine in Nonaqueous Solvents.
- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
- Technical Support Center: N-Acyl
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- The best reaction conditions for the N-acylation of various sulfonamides.
- N-Acylation in Combinatorial Chemistry.
- Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. PubMed. [Link]
- Preparation of N-formyl piperidine.
- Systematic Investigation on Acid-Catalyzed Truncation of N-Acyl
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
removing impurities from 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Answering the user's request.## Technical Support Center: Purification of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust methods for its purification. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but typically originates from the common Schotten-Baumann synthesis conditions. Expected impurities include:
-
Unreacted Starting Materials: Piperidine-4-carboxylic acid and 2-chlorobenzoic acid (from the hydrolysis of the acyl chloride).
-
Neutral Byproducts: Any non-acidic compounds formed during the reaction.
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., Dichloromethane, Toluene, Tetrahydrofuran).
-
Water: Often present after aqueous workup steps.[1]
Q2: I have a crude solid. Which purification technique should I try first?
A2: For a compound with a carboxylic acid functional group, acid-base extraction is the most powerful initial purification step.[2] This technique leverages the acidic nature of your target compound to selectively separate it from neutral and basic impurities.[3][4] Following the extraction, recrystallization is an excellent secondary step to remove closely related impurities and obtain a high-purity crystalline solid.
Q3: My compound is streaking severely on my silica gel TLC plate. Is column chromatography not a viable option?
A3: Streaking (or tailing) is a very common issue when running carboxylic acids on standard silica gel.[2] This occurs due to strong interactions between the acidic proton of your compound and the slightly acidic silanol groups on the silica surface.[2] However, this can be easily suppressed. By adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your chromatography eluent, you can ensure the compound remains fully protonated, leading to sharp, well-defined spots on TLC and clean separation on a column.[2]
Q4: My sample refuses to crystallize and remains an oil or sticky solid after purification. What should I do?
A4: This is a common frustration that usually indicates the presence of persistent impurities that are inhibiting crystal lattice formation.
-
First, ensure all solvent is removed. Use a high-vacuum pump to remove trace amounts of solvent that a rotary evaporator might miss.
-
Re-evaluate the purity. Run a high-resolution TLC or an LC-MS to see if there are multiple components. If so, a more rigorous purification like column chromatography may be necessary.
-
Attempt trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Agitate the mixture with a spatula. This can often wash away "oily" impurities and induce crystallization of the desired product.
-
Try a different recrystallization solvent system. The initial choice may not be optimal. A systematic solvent screen is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after acid-base extraction. | Incomplete extraction from the organic layer. | Perform the basic wash multiple times (2-3x) with fresh aqueous base to ensure complete transfer of the carboxylate salt.[2] |
| Incomplete precipitation during re-acidification. | Ensure the aqueous layer is sufficiently acidified. Check the pH with litmus or pH paper to confirm it is strongly acidic (pH 1-2). Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.[2] | |
| Product is discolored (yellow/brown). | Presence of colored impurities. | Consider a charcoal treatment during recrystallization. Add a small amount of activated carbon to the hot solution before the filtration step to adsorb colored impurities. |
| Oxidation of piperidine-related impurities. | While the N-acyl group reduces susceptibility, some piperidine derivatives can oxidize.[1] Ensure purification steps are not unnecessarily prolonged at high temperatures. | |
| Poor peak shape (tailing) in HPLC analysis. | Strong interaction with the stationary phase. | Similar to TLC, the mobile phase needs modification. For reverse-phase HPLC, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape for acidic analytes.[5] |
| Recrystallization yields no crystals upon cooling. | Solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow the solution to cool again. |
| The compound has a high affinity for the chosen solvent. | Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then gently heat until clear and allow to cool slowly. |
Purification Decision Workflow
This diagram outlines the logical flow for purifying your crude this compound.
Caption: Decision workflow for purifying the target compound.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is ideal for the initial bulk purification to remove neutral impurities. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble sodium salt form.[6]
Materials:
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.[2] Stopper the funnel and gently invert, venting frequently to release the CO₂ pressure that builds up. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate fully. The top layer will be the organic phase (assuming ethyl acetate) and the bottom will be the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean beaker or flask.[2]
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid is extracted. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. You will observe gas evolution (neutralizing excess bicarbonate) followed by the precipitation of your white solid product. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[2][7]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Visual overview of the acid-base extraction process.
Protocol 2: Purification via Recrystallization
This is a powerful technique for achieving high purity after an initial cleanup. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold.[8]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, acetone, water, or mixtures like ethanol/water). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
Protocol 3: Purification via Flash Column Chromatography
Use this method if acid-base extraction and recrystallization fail to remove a persistent impurity.
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good system will give your product an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to the solvent mixture (e.g., 40% Ethyl Acetate / 59.5% Hexane / 0.5% Acetic Acid).
-
Column Packing: Pack a silica gel column using the determined mobile phase (without the added acetic acid initially, which can be introduced after packing).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Run the column with your mobile phase containing the acetic acid modifier.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.
References
- Wikipedia. Acid–base extraction. [Link]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- University of Colorado Boulder. Acid-Base Extraction. [Link]
- The Student Room.
- University of California, Irvine.
- Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
stability issues of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid under acidic conditions
Here is the in-depth technical guide you requested.
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. We will address the core stability challenges of this molecule, specifically its degradation under acidic conditions, and provide actionable troubleshooting advice and validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common questions regarding the stability of this compound.
Q1: What is the primary stability issue with this compound in acidic conditions?
A1: The primary stability issue is the acid-catalyzed hydrolysis of the tertiary amide bond that links the 2-chlorobenzoyl group to the piperidine ring.[1] This reaction cleaves the molecule into two degradation products: 2-chlorobenzoic acid and piperidine-4-carboxylic acid .[1] This is a common degradation pathway for N-acyl piperidine derivatives and is a critical factor to consider in formulation, synthesis, and analytical method development. A stability study on a structurally related compound confirmed that amide hydrolysis is the major degradation pathway in acidic buffers.[2][3][4]
Q2: Can you explain the chemical mechanism behind this degradation?
A2: Certainly. The degradation proceeds via a well-established acid-catalyzed amide hydrolysis mechanism.[5][6] The process involves several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction begins when the oxygen of the amide's carbonyl group is protonated by the acid catalyst (e.g., H₃O⁺).[5][6] This step is crucial because it makes the carbonyl carbon significantly more electrophilic and susceptible to attack. The nitrogen atom's lone pair is involved in resonance and is therefore not the primary site of protonation.[5]
-
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxygen atom (that originated from water) to the nitrogen atom of the amide. This converts the nitrogen into a better leaving group (an amine, which will be protonated).
-
Elimination of the Leaving Group: The lone pair of electrons on the original carbonyl oxygen reforms the double bond, expelling the piperidine moiety as piperidine-4-carboxylic acid.[5]
-
Deprotonation: The resulting protonated carbonyl is deprotonated by a water molecule or another base to regenerate the acid catalyst and form the final 2-chlorobenzoic acid product. The amine product will be protonated in the acidic conditions, which prevents the reverse reaction from occurring effectively.[5]
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Q3: What experimental factors influence the rate of this degradation?
A3: The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and time. Understanding these allows for precise control over your experimental conditions. Forced degradation studies are typically used to systematically evaluate these parameters.[7][8]
| Factor | Effect on Degradation Rate | Rationale & Expert Insight |
| pH | Increases as pH decreases | The concentration of hydronium ions (H₃O⁺) directly catalyzes the initial protonation step. The lower the pH (i.e., higher the acid concentration), the faster the reaction will proceed.[9] Studies on similar molecules confirm they are most stable at neutral pH.[2] |
| Temperature | Increases significantly with heat | Amide hydrolysis, like most chemical reactions, is temperature-dependent. Increased thermal energy accelerates the rate of all reaction steps, often exponentially. Heating is frequently used in combination with strong acid to drive the hydrolysis to completion. |
| Time | Cumulative effect | Degradation is a continuous process. The longer the compound is exposed to acidic conditions, the greater the percentage of degradation will be observed. |
Q4: Are there any other potential degradation pathways I should be aware of?
A4: While amide hydrolysis is the most significant concern under purely acidic aqueous conditions, other pathways could be triggered by additional stressors:
-
Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other ring-opened products.[10] This is more relevant if oxidizing agents are present or during long-term storage with exposure to atmospheric oxygen.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[10] It is always recommended to store samples protected from light.[3][4]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after working up a reaction run in acid.
-
Likely Cause: You are likely observing the degradation products: 2-chlorobenzoic acid and piperidine-4-carboxylic acid. Their different polarities compared to the parent compound will result in distinct retention times on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: The most reliable way to confirm this is to perform a controlled forced degradation study (see Protocol 1 below).[8] This will intentionally generate the degradation products.
-
Spike Study: If authentic standards of the predicted degradants are available, spike a sample of your degraded material with them. Co-elution of the peaks in your HPLC analysis provides strong evidence of their identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS to check if the masses of the new peaks correspond to the predicted degradation products (Mass of 2-chlorobenzoic acid: ~156.57 g/mol ; Mass of piperidine-4-carboxylic acid: ~129.16 g/mol ).
-
Problem 2: My compound's concentration is decreasing during storage in an acidic mobile phase or formulation buffer.
-
Likely Cause: The compound is undergoing slow hydrolysis even under mildly acidic conditions. A study on a similar molecule found its shelf-life was significantly shorter at 25°C compared to 4°C.[2][3][4]
-
Solutions & Optimization:
-
Adjust pH: If possible, adjust the pH of your solution to be as close to neutral (pH 6-7) as your experiment allows. The rate of hydrolysis is significantly lower at neutral pH.[2][3]
-
Reduce Temperature: Store all solutions containing the compound at refrigerated temperatures (2-8 °C) to slow the degradation rate.
-
Prepare Fresh: For quantitative applications, prepare acidic solutions of the compound immediately before use and minimize the time between preparation and analysis.
-
Problem 3: How can I perform a synthetic step that requires acid without degrading my compound?
-
Likely Cause: The reaction conditions are too harsh (e.g., high acid concentration, high temperature, or long reaction time), favoring the competing hydrolysis reaction.
-
Workflow for Mitigation: The key is to find a balance where the desired reaction proceeds efficiently while minimizing the undesired hydrolysis.
Caption: Workflow for minimizing degradation during acid-catalyzed reactions.
Section 3: Experimental Protocols
These protocols provide a validated starting point for investigating and managing the stability of your compound.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
-
Objective: To intentionally degrade the compound to identify its degradation products and understand its stability profile under acidic stress.[8]
-
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
-
-
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your unstressed (t=0) sample.
-
Acid Stress: In a vial, mix an aliquot of the stock solution with 0.1 M HCl (e.g., 1 mL stock + 1 mL 0.1 M HCl).
-
Incubation: Place the vial in a water bath at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw small aliquots (e.g., 100 µL) at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize each aliquot by adding an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze all samples (control and stressed) by HPLC (see Protocol 2).
-
Data Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the corresponding increase in the peak areas of new peaks (the degradation products).
-
Protocol 2: RP-HPLC Method for Stability Monitoring
-
Objective: To provide a reliable analytical method to separate the parent compound from its primary degradation products.
-
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, but 230 nm is a good starting point based on the chlorobenzoyl chromophore.
-
Injection Volume: 10 µL
-
-
System Suitability: Ensure the method can adequately separate the parent peak from the two main degradant peaks. The parent compound will be the least polar, followed by 2-chlorobenzoic acid, with the zwitterionic piperidine-4-carboxylic acid being the most polar and eluting earliest.
References
- Mechanism of amide hydrolysis. (2019). YouTube. [Link]
- Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution.
- Ch20 : Amide hydrolysis. University of Calgary. [Link]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Amide Hydrolysis: Mechanism, Conditions and Applic
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acet
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). SpringerLink. [Link]
- Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA)
- Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
- (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Welcome to the Technical Support Center dedicated to the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalytic systems beyond traditional methods. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in your laboratory work. Our focus is on providing scientifically sound, field-proven insights to enhance the efficiency, yield, and environmental friendliness of your synthetic routes.
Introduction to the Synthesis and Catalytic Challenges
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is typically achieved through the N-acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride. While this reaction can be performed without a catalyst, the use of a catalytic system can significantly improve reaction rates, yield, and selectivity, especially under milder conditions. The traditional use of stoichiometric amounts of base to scavenge the HCl byproduct can lead to cumbersome workups and waste generation. This has prompted the exploration of alternative catalytic methods.
This guide will delve into four promising alternative catalytic systems:
-
4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst.
-
Montmorillonite K-10: A reusable and eco-friendly heterogeneous clay catalyst.
-
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): A mild and effective Lewis acid catalyst.
-
Zirconium(IV) Chloride (ZrCl₄): A robust Lewis acid catalyst.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound with alternative catalysts.
Issue 1: Low or No Product Yield
Question: My N-acylation reaction is resulting in a low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity of your starting materials, including piperidine-4-carboxylic acid, 2-chlorobenzoyl chloride, and the catalyst, is critical. Degradation of reagents or the presence of impurities can inhibit the reaction.
-
Catalyst Deactivation:
-
DMAP: DMAP is a nucleophilic catalyst that can be deactivated by acidic impurities, which protonate the dimethylamino group, rendering it non-nucleophilic.[1]
-
Troubleshooting: Ensure all reagents and solvents are free from acidic impurities. If necessary, pass solvents through a plug of basic alumina.
-
-
Montmorillonite K-10: The catalytic activity of Montmorillonite K-10 can vary between batches and may decrease over time due to adsorbed impurities.
-
Troubleshooting: Activate the clay by heating it under a vacuum before use. Consider acid treatment to enhance its activity.
-
-
Bismuth(III) Nitrate & ZrCl₄: These Lewis acid catalysts are sensitive to moisture.
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role in the reaction outcome.
-
Troubleshooting:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Some reactions may require gentle heating to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions.
-
-
Issue 2: Formation of Significant Side Products
Question: I am observing the formation of significant side products in my reaction. What are the common side products and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of the desired product. Identifying the side products is the first step toward mitigating their formation.
-
Hydrolysis of Acyl Chloride: The most common side product is 2-chlorobenzoic acid, formed from the reaction of 2-chlorobenzoyl chloride with trace amounts of water.
-
Troubleshooting: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
-
-
Dimerization or Polymerization: Under certain conditions, especially at higher temperatures, side reactions involving the starting materials can occur.
-
Troubleshooting:
-
Control the reaction temperature carefully. Lowering the temperature may help minimize side product formation.
-
Optimize the rate of addition of the acyl chloride to the reaction mixture.
-
-
-
-
Troubleshooting: Ensure proper stoichiometry and mixing to facilitate the reaction between the activated acylating agent and the amine.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product, this compound. What are some effective purification strategies?
Answer: The purification of a carboxylic acid-containing product can sometimes be challenging due to its polarity and potential for salt formation.
-
Acid-Base Extraction:
-
Protocol:
-
After the reaction is complete, quench the reaction mixture with water.
-
Make the aqueous layer basic (pH > 8) with a suitable base (e.g., NaHCO₃ or NaOH solution). This will deprotonate the carboxylic acid, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under a vacuum.
-
-
-
Recrystallization:
-
Protocol: If the product obtained after extraction is not sufficiently pure, recrystallization can be an effective method.
-
Choose a suitable solvent system. A mixture of polar and non-polar solvents often works well (e.g., ethanol/water, methanol/ether).
-
Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to form crystals.
-
-
-
Column Chromatography:
-
Protocol: While less ideal for large-scale purification of polar compounds, silica gel chromatography can be used.
-
Use a polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve the peak shape (e.g., dichloromethane/methanol/acetic acid).
-
-
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative catalyst for this synthesis?
A1: While the uncatalyzed reaction can proceed, alternative catalysts offer several advantages:
-
Increased Reaction Rate: Catalysts can significantly speed up the reaction, reducing reaction times from hours to minutes.
-
Milder Reaction Conditions: Catalyzed reactions often proceed efficiently at room temperature, avoiding the need for high temperatures that can lead to side product formation.
-
Improved Yield: By promoting the desired reaction pathway, catalysts can lead to higher isolated yields of the product.
-
Greener Chemistry: Heterogeneous catalysts like Montmorillonite K-10 are reusable and can be easily separated from the reaction mixture, reducing waste.[2][3]
Q2: How do I choose the best alternative catalyst for my needs?
A2: The choice of catalyst depends on several factors, including cost, desired reaction conditions, and environmental considerations. The table below provides a comparison to aid in your decision-making.
Q3: Can these catalysts be recovered and reused?
A3:
-
Montmorillonite K-10: Yes, being a heterogeneous catalyst, it can be recovered by simple filtration, washed with a suitable solvent, dried, and reused multiple times with minimal loss of activity.[3]
-
ZrCl₄ and Bi(NO₃)₃·5H₂O: In some cases, these catalysts can be recovered, but it is often more complex than with heterogeneous catalysts. Their low cost sometimes makes recovery economically less viable on a small scale.
-
DMAP: As a homogeneous catalyst, DMAP is typically not recovered.
Q4: What is the general mechanism for this N-acylation reaction?
A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base (either an added auxiliary base or another molecule of the piperidine starting material) then deprotonates the nitrogen to yield the final amide product.[4]
Comparative Data of Alternative Catalysts
| Catalyst | Type | Typical Conditions | Key Advantages | Potential Drawbacks |
| 4-Dimethylaminopyridine (DMAP) | Homogeneous, Nucleophilic | Room temperature, short reaction times | Highly efficient, accelerates reactions significantly, effective for sterically hindered substrates.[5] | Can be toxic, not easily recoverable.[1] |
| Montmorillonite K-10 | Heterogeneous, Acidic | Room temperature or gentle heating | Environmentally friendly, reusable, low cost, simple workup.[2][3] | Activity can be variable, may require activation. |
| Bismuth(III) Nitrate Pentahydrate | Homogeneous, Lewis Acid | Mild conditions, often room temperature | Low toxicity, relatively inexpensive, moisture tolerant to some extent.[6][7] | Can have solubility issues in some organic solvents. |
| Zirconium(IV) Chloride | Homogeneous, Lewis Acid | Mild conditions, efficient | Highly efficient, chemoselective, reusable in some cases.[8][9] | Moisture sensitive, requires inert atmosphere. |
Experimental Protocols
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Chlorobenzoyl chloride is corrosive and lachrymatory; handle with care.
Protocol 1: DMAP-Catalyzed Synthesis
This protocol is adapted from general procedures for DMAP-catalyzed acylations.[5][10]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Base and Catalyst: Add an auxiliary base such as triethylamine (1.1 eq) to the suspension, followed by a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Addition of Acylating Agent: Slowly add 2-chlorobenzoyl chloride (1.05 eq) to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Proceed with the acid-base extraction as described in the purification section.
Protocol 2: Montmorillonite K-10-Catalyzed Synthesis
This protocol is based on the use of clay catalysts for acylation reactions.[11]
-
Catalyst Activation (Optional but Recommended): Heat Montmorillonite K-10 at 120 °C under vacuum for 2-3 hours to remove adsorbed water.
-
Reaction Setup: To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq), Montmorillonite K-10 (10-20 wt%), and a solvent (e.g., toluene or dichloromethane).
-
Addition of Acylating Agent: Add 2-chlorobenzoyl chloride (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove the catalyst. Wash the catalyst with the solvent. The filtrate can then be concentrated and the product purified as described previously.
Protocol 3: ZrCl₄-Catalyzed Synthesis
This protocol is adapted from the use of ZrCl₄ in acylation reactions.[9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add ZrCl₄ (0.1 eq) to the solution.
-
Addition of Acylating Agent: Slowly add 2-chlorobenzoyl chloride (1.05 eq) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product.
Visualizations
General Reaction Scheme
Caption: General synthesis of this compound.
DMAP Catalytic Cycle
Caption: Catalytic cycle of DMAP in the N-acylation reaction.
Lewis Acid Catalysis Workflow
Caption: Workflow for Lewis acid-catalyzed N-acylation.
References
- Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Deriv
- Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds. (1999). Organic Chemistry Portal. [Link]
- Montmorillonite K10 catalyzed facile synthesis of N-substituted indoles from primary amines and Morita–Baylis–Hillman acetate of cyclohexenone. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Process for Preparation of Piperidine Carboxylic Acid. (2008).
- Facile Aqueous-Phase Synthesis of an Ultrasmall Bismuth Nanocatalyst for the Reduction of 4-Nitrophenol. (2019). ACS Omega. [Link]
- Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (n.d.).
- Synthesis of Amides Using the Ritter Reaction with Bismuth Triflate Catalysis. (n.d.).
- ZrCl4 as an efficient catalyst for one-pot synthesis of highly functionalized piperidines via multi-component organic reactions. (2013).
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [Link]
- Zirconium(IV) Chloride as a New, Highly Efficient, and Reusable Catalyst for Acetylation of Phenols, Thiols, Amines, and Alcohols under Solvent-Free Conditions. (2004).
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2018). ScholarWorks @ UTRGV. [Link]
- 1-Acetylpiperidine-4-carboxylic acid. (n.d.). PubChem. [Link]
- Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. (n.d.).
- Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. (2009). JOCPR. [Link]
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. [Link]
- Selective Nitration of Aromatic Compounds with Bismuth Subnitr
- Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? (n.d.). PMC. [Link]
- Montmorillonite K10 catalyzed facile synthesis of N-substituted indoles from primary amine and Morita–Baylis–Hillman acetate of cyclohexenone. (n.d.).
- Assessing and improving the catalytic activity of K-10 montmorillonite. (2007).
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
- 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. (2021). ACS Omega. [Link]
- Scheme 1 Synthesis of poly substituted piperidines in the presence of zirconium(IV) chloride as an effective catalyst. (n.d.).
- Preparation of Bismuth Nanoparticles in Aqueous Solution and Its Catalytic Performance for the Reduction of 4-Nitrophenol. (2014).
- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (n.d.).
- 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.).
- Friedel–Crafts acylation using sulfated zirconia catalyst. (1999). Green Chemistry (RSC Publishing). [Link]
- Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). [Link]
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (n.d.).
- DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. (2003). Eastern Illinois University. [Link]
- Organic Synthesis using Clay C
- Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver. [Link]
- Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. [Link]
- N-(4-aminophenyl)
- Cu2+ Montmorillonite K10 Clay Catalyst as a Green Catalyst for Production of Stearic Acid Methyl Ester: Optimization Using Response Surface Methodology (RSM). (2018). Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. [Link]
- A one-pot multicomponent K-10 clay catalyzed synthesis of 2-Amino-3,5-dicarbonitrile-6-thiopyridines. (2022). Beilstein Archives. [Link]
- N-Acylation Reactions of Amines. (n.d.).
- Bismuth( III ) nitrate. (n.d.).
- ZrCl4-promoted N-glycosylation. (n.d.).
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. [Link]
- Catalytic N-methyl amidation of carboxylic acids under cooper
- Montmorillonite Clay Catalysis. Part 10. K-10 and KSF-Catalyzed Acylation of Alcohols, Phenols, Thiols, and Amines: Scope and Limitation. (n.d.).
- Chitin-Assisted Fabrication of an Fe 3 O 4 /BiOCl Composite for Visible-Light Photocatalytic Degradation of Ciprofloxacin. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. orgosolver.com [orgosolver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
Introduction:
Welcome to the technical support center for the synthesis and scale-up of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are working on the process development and manufacturing of this important pharmaceutical intermediate. The synthesis, while conceptually straightforward, presents several challenges during scale-up that require careful consideration to ensure a safe, efficient, and robust process. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during production.
I. Reaction Overview and Key Transformations
The synthesis of this compound is typically achieved through the acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acid chlorides.[1][2] The reaction is typically carried out in a biphasic system, where an aqueous base neutralizes the hydrochloric acid by-product, driving the reaction to completion.[3]
Sources
preventing byproduct formation in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is on providing practical, cause-and-effect-based solutions to help you minimize byproduct formation, optimize reaction conditions, and achieve high-purity yields.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, which typically involves the acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride under Schotten-Baumann conditions.[1][2][3]
Question 1: My overall yield is significantly lower than expected, and I isolate a large amount of 2-chlorobenzoic acid. What is causing this and how can I prevent it?
Answer:
This is the most frequent challenge and is almost always caused by the premature hydrolysis of the highly reactive 2-chlorobenzoyl chloride starting material.
Causality: The synthesis is a competition between two nucleophiles for the 2-chlorobenzoyl chloride: the secondary amine of piperidine-4-carboxylic acid (desired reaction) and water/hydroxide ions (undesired hydrolysis).[4][5] If conditions excessively favor hydrolysis, your acylating agent is consumed before it can react with the piperidine substrate, leading to low yields of the target molecule and formation of 2-chlorobenzoic acid as the primary byproduct.
Preventative Measures:
-
pH Control is Critical: The reaction is typically run under basic conditions to neutralize the HCl generated.[6] However, an excessively high pH (e.g., >12) dramatically accelerates the hydrolysis of the acyl chloride. The optimal pH range is typically 10-12, which is sufficient to deprotonate the piperidinium salt and ensure the amine is a free nucleophile without excessively promoting hydrolysis.[1]
-
Use a Biphasic System: A two-phase solvent system (e.g., toluene/water or dichloromethane/water) is highly effective.[2] The 2-chlorobenzoyl chloride resides primarily in the organic phase, while the piperidine-4-carboxylic acid and base are in the aqueous phase. The reaction occurs at the interface, which naturally moderates the hydrolysis rate.
-
Controlled Reagent Addition: Add the 2-chlorobenzoyl chloride (dissolved in the organic solvent) slowly and sub-surface to a vigorously stirred solution of the piperidine substrate and base. This avoids high localized concentrations of the acyl chloride, minimizing both hydrolysis and potential side reactions.
-
Temperature Management: Run the reaction at a reduced temperature (0-5 °C). This slows down the rate of all reactions, but it disproportionately slows the rate of hydrolysis compared to the desired N-acylation.
Question 2: I'm observing unreacted piperidine-4-carboxylic acid in my final product. Why didn't the reaction go to completion?
Answer:
This issue is the other side of the coin to Question 1 and is also linked to reaction conditions.
Causality:
-
Insufficient Base/Low pH: If the pH is too low (e.g., <9), a significant portion of the piperidine-4-carboxylic acid's nitrogen will be protonated. This protonated amine is no longer a nucleophile and cannot attack the acyl chloride.[6]
-
Acyl Chloride Degradation: As described above, if your 2-chlorobenzoyl chloride was hydrolyzed due to improper conditions, there simply isn't enough of it left to react with all of the piperidine starting material.
-
Poor Solubility: Piperidine-4-carboxylic acid has limited solubility in many organic solvents. Ensuring it is fully dissolved in the aqueous base before adding the organic phase is crucial for its availability.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least 2 equivalents of base: one to deprotonate the piperidine starting material and one to neutralize the HCl byproduct. It is common to use a slight excess.
-
Monitor pH During Reaction: Periodically check the pH of the aqueous layer during the addition of the acyl chloride and adjust with base as needed to maintain the optimal 10-12 range.
-
Ensure Complete Dissolution: Before starting the acyl chloride addition, confirm that the piperidine-4-carboxylic acid has formed a clear solution in the aqueous base.
Question 3: My final product seems to contain a high-molecular-weight impurity that is difficult to remove. What could this be?
Answer:
While less common under optimized Schotten-Baumann conditions, the formation of dimers or oligomers can occur.
Causality:
The most likely high-molecular-weight impurity is an anhydride or ester-amide species formed by the reaction of the carboxylate of one molecule with the activated acyl chloride of another. Carboxylic acids are known to form hydrogen-bonded dimers, which can influence their reactivity.[7][8] However, the primary concern is a competing reaction pathway.
Mitigation Strategy:
-
Protecting Group Strategy: For syntheses where this is a persistent and significant issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the N-acylation step. The N-acylation is performed on the piperidine-4-carboxylate ester, and the ester is subsequently hydrolyzed under basic or acidic conditions to yield the final product. This completely eliminates the possibility of side reactions at the carboxylic acid site.
-
Strict Temperature Control: Adhering to low-temperature conditions (0-5 °C) minimizes the activation energy available for these less favorable side reactions.
Visualizing the Reaction & Key Byproduct Pathway
The following diagram illustrates the desired synthetic route versus the primary competing hydrolysis reaction.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to minimize byproduct formation.
Materials:
-
Piperidine-4-carboxylic acid
-
Toluene
-
Deionized Water
-
Hydrochloric Acid (HCl) for acidification
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in deionized water containing NaOH (2.1 eq). Stir until a clear solution is obtained.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C. Add an equal volume of toluene to the flask and begin vigorous stirring to create a well-mixed biphasic system.
-
Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a small volume of toluene. Using a dropping funnel, add this solution dropwise to the cooled, vigorously stirred reaction mixture over 30-45 minutes. Ensure the addition is subsurface if possible.
-
Reaction Monitoring: Maintain the temperature at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with a small amount of 5% NaOH solution, followed by water.
-
Product Isolation: Cool the combined aqueous layers in an ice bath. Slowly acidify the aqueous solution with concentrated HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Temperature | > 25 °C (Room Temp) | Increased rate of hydrolysis of acyl chloride. | 0 - 5 °C | Slows hydrolysis more significantly than N-acylation, improving selectivity. |
| pH / Base | pH > 12 or < 2 eq. Base | High pH favors hydrolysis; low pH leads to unreacted amine. | pH 10-12, >= 2 eq. Base | Balances amine nucleophilicity with minimizing acyl chloride hydrolysis. [1] |
| Solvent System | Single-phase aqueous | Promotes maximum contact between acyl chloride and water. | Biphasic (Toluene/Water) | Sequesters the acyl chloride in the organic phase, moderating hydrolysis. [2] |
| Reagent Addition | Rapid, bulk addition | Causes exotherm and high localized concentration, favoring hydrolysis. | Slow, dropwise addition | Maintains low temperature and concentration, favoring the desired reaction. |
References
- Schotten–Baumann reaction. Grokipedia.
- Chemistry Schotten Baumann Reaction. SATHEE.
- Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI.
- Schotten Baumann Reaction Mechanism Detailed Explanation. ChemistryDux.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110. PubChem, National Center for Biotechnology Information.
- carboxylic acid dimers: Topics by Science.gov. Science.gov.
- The dimerization of Δ1-piperidine-2-carboxylic acid. PMC, National Center for Biotechnology Information.
- The dimerization of delta-1-piperidine-2-carboxylic acid. PubMed, National Center for Biotechnology Information.
- (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a]d[2][4]iazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI.
- Dimerization of Carboxylic Acids: An Equation of State Approach. ResearchGate.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. carboxylic acid dimers: Topics by Science.gov [science.gov]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Page loading... [guidechem.com]
- 10. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
Abstract: This guide provides an in-depth, comparative analysis of mass spectrometry (MS) methodologies for the characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (MW: 267.71 g/mol [1][2]). Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design, from ionization source selection to fragmentation analysis and instrument platform choice. We present supporting data and detailed workflows to empower scientists to select the optimal analytical strategy for their specific research objectives, whether for structural elucidation, quantitative analysis, or impurity profiling.
Introduction to the Analyte: A Molecule of Duality
This compound, with a molecular formula of C₁₃H₁₄ClNO₃, is a compound featuring the benzoylpiperidine scaffold.[2][3] This structural motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds with a wide range of therapeutic applications.[4][5]
The analytical challenge and opportunity in its mass spectrometric analysis lie in its dual chemical nature:
-
A Basic Center: The tertiary amine within the piperidine ring is a readily available site for protonation.
-
An Acidic Center: The carboxylic acid moiety provides an acidic proton, ideal for deprotonation.
This duality dictates the strategic choices in method development, particularly in the selection of the ionization mode, which fundamentally influences sensitivity, parent ion stability, and the resulting fragmentation pathways.
Foundational Principles: A Comparative Analysis of Ionization Modes
For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier ionization technique. It is a "soft" ionization method that typically preserves the intact molecule as a charged ion, which is essential for subsequent fragmentation analysis (MS/MS).[6] The critical decision is the polarity: positive or negative ion mode.
Positive Ion Mode (ESI+)
In this mode, the analyte is protonated, primarily at the most basic site—the piperidine nitrogen—to form the pseudomolecular ion, [M+H]⁺. This is a highly efficient process for most amine-containing compounds.[6] For our analyte, this results in an ion at m/z 268.7. This mode is often the first choice for piperidine derivatives due to the high stability and abundance of the resulting protonated molecule.[6][7]
Negative Ion Mode (ESI-)
Conversely, negative ion mode facilitates the deprotonation of the most acidic site—the carboxylic acid—to form the [M-H]⁻ ion.[8][9] This yields an ion at m/z 266.7. This mode is highly specific for acidic compounds and can offer a cleaner spectrum with reduced background noise in certain matrices. The efficiency of ionization for carboxylic acids in negative mode is generally very high.[9]
Head-to-Head Comparison & Recommendation
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Rationale & Recommendation |
| Ionization Efficiency | Excellent | Excellent | Both modes are viable. However, the basicity of the piperidine nitrogen often leads to slightly higher signal intensity in ESI+ for many common LC-MS mobile phases. |
| Precursor Ion Stability | High | High | Both the protonated and deprotonated forms of this molecule are stable under typical ESI conditions. |
| Fragmentation Richness | High | Moderate | Fragmentation of the [M+H]⁺ ion is typically more structurally informative, involving cleavages across the amide bond and piperidine ring.[6][10] Fragmentation of the [M-H]⁻ is often dominated by simple losses from the carboxylate group. |
| Matrix Effects | Can be significant | Can be less prone to ion suppression | In complex matrices (e.g., plasma), ESI- may sometimes offer better signal-to-noise, but this is matrix-dependent. |
A Self-Validating Experimental Workflow
A robust analytical method requires a systematic and reproducible workflow. The following diagram and protocol outline a self-validating system for the analysis of this compound.
Caption: General LC-MS/MS workflow for the analysis of this compound.
Detailed Experimental Protocol
This protocol is designed for a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.[6]
1. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution into a 50:50 mixture of acetonitrile (ACN) and deionized water to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Quality Control (QC): Prepare a QC sample by spiking a known amount of the analyte into the intended sample matrix (e.g., blank plasma, reaction mixture) to assess accuracy and matrix effects.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive (and Negative for comparison).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Full Scan (MS1) Range: m/z 50 - 500.
-
Product Ion Scan (MS/MS):
-
Precursor Ion (Positive): m/z 268.7.
-
Precursor Ion (Negative): m/z 266.7.
-
Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
Comparative Fragmentation Analysis
The structural information gleaned from MS/MS is paramount. Here, we compare the fragmentation patterns observed in both positive and negative ion modes.
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
The protonated molecule at m/z 268.7 provides a rich fragmentation pattern. The primary cleavage occurs at the amide bond, which is a common and energetically favorable fragmentation pathway for benzoylpiperidine structures.[10]
Sources
- 1. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
A Comparative Analysis of the Reactivity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid and its 4-Chloro Isomer
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical research and development, the nuanced differences in the reactivity of structural isomers can have profound implications on the synthesis of target molecules, influencing reaction kinetics, yield, and impurity profiles. This guide provides a detailed comparative analysis of the reactivity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid and its 4-chloro positional isomer, 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. By examining the electronic and steric effects conferred by the position of the chlorine substituent on the benzoyl moiety, we aim to provide researchers with a predictive framework for their synthetic strategies.
Unveiling the Isomers: Structure and Inherent Properties
The two molecules at the center of this comparison share the same molecular formula and core structure: a piperidine-4-carboxylic acid scaffold N-acylated with a chlorobenzoyl group. The key distinction lies in the position of the chlorine atom on the aromatic ring.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 352673-16-6 | C13H14ClNO3 | 267.71 |
| 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | 139679-45-1 | C13H14ClNO3 | 267.71 |
The reactivity of these compounds is primarily dictated by the electrophilicity of the carbonyl carbon in the amide bond and the nucleophilicity of the carboxylate group. The position of the electron-withdrawing chlorine atom significantly modulates these properties through a combination of electronic and steric effects.
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of the benzoyl moiety in these two isomers is governed by a delicate interplay of inductive and resonance effects, alongside steric hindrance.
Electronic Effects:
The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. In both the ortho and para positions, this inductive effect is operative.
However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This effect is more pronounced when the chlorine atom is in the para position, where it can directly donate electron density to the carbonyl group through the pi-system. This resonance donation partially counteracts the inductive withdrawal, slightly reducing the electrophilicity of the carbonyl carbon in the 4-chloro isomer compared to a scenario with only inductive effects. In the ortho position, the resonance effect is also present.
Steric Hindrance: The "Ortho Effect"
The most significant differentiator in the reactivity of these two isomers is the steric hindrance imposed by the chlorine atom in the ortho position. This "ortho effect" has two major consequences:
-
Impediment of Nucleophilic Attack: The proximity of the ortho-chlorine atom to the carbonyl group creates a sterically crowded environment. This hinders the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down reactions such as amide bond formation or esterification at this position. Kinetic studies on analogous systems, such as the reaction of substituted benzoyl chlorides with m-chloroaniline, have shown that ortho-substituted benzoyl chlorides generally react slower than their para-substituted counterparts due to this steric hindrance.[1]
-
Conformational Restriction: The steric clash between the ortho-substituent and the amide oxygen atom can lead to increased rotational barriers around the N-C(O) and C-C(O) bonds. This can influence the overall conformation of the molecule and its ability to interact with reagents or catalysts.
In contrast, the 4-chloro isomer is devoid of such significant steric hindrance around the reactive carbonyl center, allowing for more facile access by nucleophiles.
Comparative Reactivity in Key Transformations
Based on the principles outlined above, we can predict the relative reactivity of the two isomers in common synthetic transformations.
Amide Bond Formation (Coupling Reactions):
In reactions involving the activation of the carboxylic acid moiety and subsequent coupling with an amine, the inherent reactivity of the starting material is a crucial factor. When these molecules are themselves the target of acylation (for instance, if the piperidine nitrogen were to be further functionalized), the 4-chloro isomer is expected to be more reactive.
A hypothetical experiment to quantify this difference would involve reacting each isomer with a standard amine under identical conditions and monitoring the reaction progress or comparing the final yields.
Predicted Outcome: In a competitive reaction or under identical reaction conditions, 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is anticipated to exhibit a faster reaction rate and potentially higher yield in amide coupling reactions compared to its 2-chloro isomer. This is primarily attributed to the reduced steric hindrance at the carbonyl carbon.
Experimental Design for Comparative Reactivity Analysis
To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed. The following protocols provide a framework for such a study.
Protocol 1: Comparative Amide Coupling with a Standard Amine
This experiment aims to directly compare the reaction rates and yields of the two isomers when coupled with a model amine, such as benzylamine, using a common coupling agent like EDC/HOBt.
Materials:
-
This compound
-
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 eq) and 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid (1.0 eq) respectively in anhydrous DCM.
-
Addition of Reagents: To each flask, add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir the mixtures at room temperature for 10 minutes.
-
Amine Addition: Add benzylamine (1.0 eq) and triethylamine (1.2 eq) to each flask.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., 30 min, 1h, 2h, 4h, and 24h).
-
Work-up: Upon completion (or after a fixed time for comparison), quench the reactions by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation and Analysis: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography. Determine the yield of the desired amide for each isomer.
Data Presentation:
| Isomer | Reaction Time (h) | Yield (%) |
| This compound | 24 | Expected Lower |
| 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | 24 | Expected Higher |
Visualization of the Synthetic Workflow
Caption: Comparative workflow for amide coupling.
Conclusion
The seemingly minor positional change of a chlorine atom on the benzoyl ring of 1-(chlorobenzoyl)piperidine-4-carboxylic acid has a significant and predictable impact on its chemical reactivity. The 4-chloro isomer, being less sterically hindered, is expected to be the more reactive of the two in reactions targeting the carbonyl group, such as amide bond formation. In contrast, the 2-chloro isomer will likely exhibit slower reaction kinetics due to the "ortho effect." This understanding is crucial for optimizing reaction conditions, managing impurities, and ultimately, for the efficient synthesis of complex molecules in drug discovery and development. The provided experimental protocol offers a clear path to empirically verify these theoretical predictions and to quantify the reactivity differences between these two important building blocks.
References
- Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, (5), 567-571. [Link]
- This compound. (2025, August 27). ChemSrc. [Link]
- 1-(4-FLUORO-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 139679-45-1. (n.d.).
Sources
Introduction: The Imperative of Structural Verification in Drug Development
An In-Depth Technical Guide to the FT-IR Spectrum of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid: A Comparative Analysis
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy. For complex molecules such as this compound, a potential building block in novel therapeutics, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analytical technique. It provides a unique vibrational "fingerprint," allowing researchers to verify the presence of key functional groups and confirm the overall molecular architecture.
This guide moves beyond a simple spectral interpretation. As no definitive, published FT-IR spectrum for this compound is readily available in common databases, we will employ a predictive and comparative methodology. This approach, common in frontline research when dealing with novel compounds, involves dissecting the molecule into its constituent functional parts and comparing their expected spectral signatures with those of well-characterized analogous compounds. This not only allows us to predict the spectrum with high confidence but also provides a deeper understanding of how intramolecular interactions influence vibrational frequencies.
Our comparative analysis will utilize the following reference compounds:
-
Piperidine-4-carboxylic acid: To understand the spectral contributions of the piperidine ring and the carboxylic acid group.
-
N-Benzoylpiperidine: To isolate the characteristics of the tertiary amide linkage.
-
2-Chlorobenzoic acid: To identify the signatures of the chlorinated aromatic ring.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The protocol described here is a self-validating system designed to ensure reproducibility and accuracy, employing Attenuated Total Reflectance (ATR) as the sampling technique due to its minimal sample preparation requirements and excellent data quality for solid powders.
Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid sample.
Instrumentation: A modern FT-IR spectrometer equipped with a diamond ATR accessory is recommended for its durability and broad spectral range.
Step-by-Step Methodology:
-
Instrument Preparation & Background Scan:
-
Rationale: The background scan is critical as it captures the ambient spectrum (atmospheric water vapor, CO₂) and the instrument's own optical characteristics. By ratioing the sample scan against the background, these interferences are mathematically removed, isolating the sample's true spectrum.
-
Procedure: a. Ensure the ATR crystal is immaculately clean. Wipe with a lint-free swab dampened with isopropyl alcohol (IPA) or ethanol, followed by a dry swab. b. Initiate the "Background" scan function in the instrument software. A typical setting involves co-adding 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. c. Verify the background spectrum shows characteristic water vapor and CO₂ bands but is otherwise flat and free of contaminant peaks.
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is paramount for achieving a strong, high-quality signal. The evanescent wave, which probes the sample, only penetrates a few microns beyond the crystal surface.
-
Procedure: a. Place a small amount of the solid sample (typically 1-2 mg) onto the center of the diamond crystal. b. Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample powder and the crystal surface. The software often provides a real-time pressure gauge or signal strength indicator.
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), making weaker absorption bands more discernible.
-
Procedure: a. Initiate the "Sample" scan using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). b. The software will automatically perform the background correction and display the resulting absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Rationale: Minor baseline shifts can occur due to scattering or instrumental drift. A baseline correction provides a more accurate representation for peak picking and integration.
-
Procedure: a. Apply an automated baseline correction if necessary. b. Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands. c. Clean the ATR crystal thoroughly with a suitable solvent before analyzing the next sample.
-
Workflow for Comparative FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of a complex molecule when a reference spectrum is unavailable.
Caption: Workflow for predictive FT-IR analysis of a novel compound.
Predictive Spectral Analysis and Comparison
The structure of this compound presents several key functional groups whose vibrational signatures will overlap and interact. By examining our reference compounds, we can disentangle and assign these features.
The Carboxylic Acid Moiety (from Piperidine-4-carboxylic acid)
The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an FT-IR spectrum.[1]
-
O-H Stretch: Carboxylic acids exist as hydrogen-bonded dimers in the solid state, giving rise to an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This broadness is a hallmark feature and is caused by the wide range of hydrogen bond strengths.[3] This band will often overlap with the C-H stretching region.
-
C=O Stretch: The carbonyl stretch of a saturated, dimerized carboxylic acid is very strong and typically appears between 1725-1700 cm⁻¹.[3] Data for piperidine-4-carboxylic acid confirms the presence of these characteristic bands.[4][5]
-
C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1320-1210 cm⁻¹, coupled with O-H in-plane bending around 1440-1395 cm⁻¹.[1]
The Tertiary Amide Linkage (from N-Benzoylpiperidine)
The connection of the 2-chlorobenzoyl group to the piperidine nitrogen forms a tertiary amide.
-
C=O Stretch (Amide I Band): This is the most prominent feature of the amide group. For tertiary amides, the Amide I band, which is primarily due to C=O stretching, appears as a very strong absorption in the range of 1680-1630 cm⁻¹.[6] The spectrum for N-benzoylpiperidine shows a strong band in this region.[7] Crucially, this band is at a lower wavenumber than the carboxylic acid C=O due to resonance effects within the amide bond.
-
Absence of N-H Bands: As a tertiary amide, there are no N-H bonds. Therefore, we predict a complete absence of the N-H stretching bands (around 3300 cm⁻¹) and the N-H bending (Amide II) band (around 1550 cm⁻¹) that are characteristic of primary and secondary amides.[6][8] This absence is a key piece of confirmatory evidence.
-
C-N Stretch: The C-N stretching vibration for amides is found in the 1400-1200 cm⁻¹ region.
The 2-Chlorobenzoyl Group (from 2-Chlorobenzoic acid)
This component introduces features of an aromatic system and a carbon-halogen bond.
-
Aromatic C-H Stretch: These absorptions appear as sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]
-
Aromatic C=C Stretch: Aromatic rings display a series of characteristic "in-ring" C=C stretching vibrations, typically appearing as sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[9] The spectrum of 2-chlorobenzoic acid shows absorptions in this range.[10][11]
-
C-Cl Stretch: The carbon-chlorine stretch is a key signature. For chloroalkanes, this band is found in the broad range of 850-550 cm⁻¹.[12] Its exact position is sensitive to the molecular environment.[12] In aromatic systems, this band is often strong and can be found in a similar region.
Data Summary: A Comparative Table of Vibrational Frequencies
The following table synthesizes the expected vibrational frequencies for our target molecule based on the analysis of the comparative compounds.
| Vibrational Mode | Expected Range (cm⁻¹) | **Comparative Compound & Observed Range (cm⁻¹) ** | Notes on this compound |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Piperidine-4-carboxylic acid: Broad absorption observed.[4][5] | A defining, very broad band is predicted, likely masking the C-H stretches. |
| Aromatic C-H Stretch | 3100 - 3000 | 2-Chlorobenzoic acid: Present in this region.[10][11] | Sharp, weaker peaks expected just above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | 3000 - 2850 | Piperidine-4-carboxylic acid: Present in this region.[4][5] | Sharp peaks expected just below 3000 cm⁻¹, likely superimposed on the broad O-H band. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Piperidine-4-carboxylic acid: Strong band around 1710 cm⁻¹.[13][14] | A very strong, sharp peak is predicted in this region. |
| C=O Stretch (Tertiary Amide) | 1680 - 1630 | N-Benzoylpiperidine: Strong band around 1640 cm⁻¹.[7] | A second, distinct, and very strong carbonyl peak is predicted at a lower frequency than the acid C=O. The presence of two C=O bands is a critical confirmation. |
| Aromatic C=C Stretch | 1600 - 1450 | 2-Chlorobenzoic acid: Multiple sharp bands observed.[10][11] | A series of sharp peaks of variable intensity is expected. |
| C-Cl Stretch | 850 - 550 | General Chloroalkanes/Aromatics: 850-550 cm⁻¹.[9][12] | A medium to strong band is predicted in the lower fingerprint region. |
Conclusion: Synthesizing the Spectral Fingerprint
The FT-IR spectrum of this compound is predicted to be rich and highly characteristic. The most definitive features for structural confirmation would be:
-
The extremely broad O-H absorption from 3300-2500 cm⁻¹, confirming the carboxylic acid.
-
Two distinct, strong carbonyl (C=O) absorption bands: one around 1710 cm⁻¹ (from the carboxylic acid) and another at a lower wavenumber, around 1640 cm⁻¹ (from the tertiary amide).
-
The complete absence of N-H stretching bands around 3300-3500 cm⁻¹, confirming the tertiary nature of the amide.
-
The presence of aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region and a C-Cl stretching band in the low-frequency fingerprint region (850-550 cm⁻¹).
By employing this comparative and deconstructive approach, researchers can confidently interpret the FT-IR spectrum of this and other novel molecules, ensuring structural integrity and advancing their research and development objectives with a high degree of scientific rigor.
References
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online].
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Online].
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Online].
- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Online].
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online].
- ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. [Online].
- PubChem. (n.d.). 4-Piperidinecarboxylic acid. [Online].
- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Online].
- ResearchGate. (2025). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Online].
- ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Online].
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Online].
- PubChem. (n.d.). Benzoylpiperidine. [Online].
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Online].
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Online].
- NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. [Online].
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
A Comparative Guide to the Definitive Structural Validation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the analytical workflow for validating the structure of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a key heterocyclic building block. We move beyond simple protocol recitation to explain the scientific rationale behind a multi-technique approach, contrasting its rigor with the potential ambiguities of single-method validation.
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1] Given this importance, ensuring the precise identity, including isomeric purity and connectivity, of any novel derivative is paramount. This guide champions a self-validating system of orthogonal analytical techniques, where each method corroborates the others to build an unshakeable structural proof.
The Orthogonal Validation Workflow: A Triad of Certainty
True structural validation relies on orthogonal methods—techniques that probe different physical properties of the molecule. For this compound (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ), we advocate a three-pronged strategy combining Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry.[2][3] This workflow ensures that the functional groups, atomic connectivity, and overall molecular formula are all independently confirmed.
Caption: Orthogonal workflow for structural validation.
Part 1: Functional Group Fingerprinting with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is an ideal first-pass technique. It is rapid, requires minimal sample, and provides a distinct "fingerprint" of the molecule's functional groups.[4] For our target compound, we expect to see characteristic vibrations that confirm the presence of the core amide and carboxylic acid moieties.
Causality of Experimental Choice: By quickly confirming the presence of the expected carbonyls and hydroxyl group, we gain immediate confidence that the fundamental chemical transformation (e.g., acylation of the piperidine nitrogen and the presence of the carboxylic acid) has likely occurred. An absence of these peaks would be an immediate red flag, halting further, more time-consuming analyses.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Scan over a range of 4000–400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands. The presence of key functional groups can be confirmed by their vibrational frequencies.[5][6]
Part 2: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution.[4] It provides unambiguous information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR).
Causality of Experimental Choice: While FTIR confirms what functional groups are present, NMR confirms how they are connected. It is the only technique that can definitively map the entire carbon-hydrogen framework, distinguish between isomers (e.g., 2-chlorobenzoyl vs. 3- or 4-chlorobenzoyl), and provide insight into the conformational dynamics of the piperidine ring. For this reason, both ¹H and ¹³C NMR are considered essential for structural confirmation.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ), coupling constants (J), and integration of the signals provide a detailed map of the proton environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a broadband decoupling sequence). This will show a single peak for each unique carbon atom.
-
(Optional but Recommended) 2D NMR: If any ambiguities exist in the ¹H or ¹³C assignments, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be performed to definitively link connected protons and their directly attached carbons.
Part 3: Final Confirmation with Mass Spectrometry
Mass Spectrometry (MS) provides two critical pieces of information: the molecular weight and the fragmentation pattern of the compound.[7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.
Causality of Experimental Choice: NMR confirms the structure's framework, but HRMS provides definitive proof of the molecular formula. It acts as a final, independent verification. The measured exact mass should align with the theoretical mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, leaving little doubt as to its elemental composition. Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule.[7]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.
-
Instrumentation: Introduce the sample into an ESI-High-Resolution Mass Spectrometer (e.g., a TOF or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the peak corresponding to the molecular ion. For this compound (C₁₃H₁₄ClNO₃), the expected exact mass for the protonated molecule [M+H]⁺ is 268.0735. The observed mass should be within a narrow tolerance (typically <5 ppm).
Data Summary and Comparison
The expected data from this multi-technique workflow provides a comprehensive and self-validating picture of the molecule.
| Technique | Parameter | Expected Observation for this compound |
| FTIR | Vibrational Frequency (cm⁻¹) | ~3300-2500: Broad O-H stretch (carboxylic acid).~1710: Sharp C=O stretch (carboxylic acid).~1635: Sharp C=O stretch (amide).~1600, 1475: C=C stretches (aromatic ring).~750: Strong C-Cl stretch.[5][9] |
| ¹H NMR | Chemical Shift (δ, ppm) | ~10-12: 1H, broad singlet (carboxylic acid OH).~7.2-7.5: 4H, multiplet (aromatic protons).~1.5-4.5: 9H, complex multiplets (piperidine ring protons). The exact shifts and splitting patterns will depend on the ring conformation and the magnetic anisotropy of the benzoyl group.[10] |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~175-180: Carboxylic acid carbonyl carbon.~168: Amide carbonyl carbon.~125-135: Aromatic carbons (6 signals expected).~25-50: Piperidine ring carbons (signals for C2/6, C3/5, C4). |
| HRMS | Mass-to-Charge (m/z) | [M+H]⁺: Calculated exact mass = 268.0735. Observed mass should be within 5 ppm.[M-H]⁻: Calculated exact mass = 266.0590. Observed mass should be within 5 ppm. |
Comparative Analysis: Multi-Technique vs. Single-Technique Validation
To underscore the value of this workflow, we compare it against a hypothetical validation relying solely on a single analytical method.
| Criteria | Multi-Technique Orthogonal Approach (FTIR + NMR + HRMS) | Single-Technique Approach (e.g., ¹H NMR Only) |
| Confidence in Structure | Extremely High. Orthogonal methods independently verify functional groups, connectivity, and molecular formula, minimizing the chance of misinterpretation. | Moderate to Low. A ¹H NMR alone can be misleading. An unexpected impurity could be misinterpreted, and structural isomers may give very similar proton spectra. It provides no confirmation of the molecular formula. |
| Ability to Detect Errors | High. A discrepancy in any one technique (e.g., wrong mass in HRMS, missing carbonyl in FTIR) immediately flags a problem with the sample's identity or purity. | Very Low. Without corroborating data, it is difficult to know if the observed spectrum truly represents the target compound or an isomeric byproduct. |
| Information Gained | Comprehensive. Provides a complete picture: functional groups, full C-H framework, connectivity, and elemental composition. | Limited. Provides information only on the proton environments and their immediate neighbors. |
| Trustworthiness & Rigor | High. This approach meets the highest standards for publication and regulatory submission, demonstrating due diligence and scientific integrity. | Low. This level of data is generally insufficient for peer-reviewed publications or patent applications concerning novel compounds. |
| Initial Time & Cost | Higher. Requires access to and time on three separate instruments. | Lower. Faster and less expensive in the short term. |
| Long-Term Efficiency | High. Prevents wasted time and resources pursuing research based on a misidentified compound. | Potentially Very Low. The risk of basing months or years of research on an incorrect structure is significant, leading to catastrophic loss of time and investment. |
Conclusion
While a single analytical technique can provide valuable clues, it cannot offer the certainty required in modern chemical and pharmaceutical research. The orthogonal, multi-pronged approach detailed in this guide—combining FTIR, multi-nuclear NMR, and HRMS—constitutes a robust, self-validating system. Each technique provides a unique piece of the structural puzzle, and together they build an unassailable case for the identity of this compound. For professionals in the field, adopting this comprehensive validation strategy is not merely best practice; it is an essential commitment to scientific integrity and the foundation of successful research and development.
References
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
- Desroses, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
- Anitha, K., & Rajasekar, M. (2016). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate crystal growth and characterization.
- BenchChem. (2025). Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods.
- Chemical-Suppliers.com. This compound.
- Nzikayel, S. M., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry.
- NIST. 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook.
- Angeli, C., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
- ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid....
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 2. This compound | CAS 352673-16-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. calpaclab.com [calpaclab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijert.org [ijert.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
A Comparative Guide to HPLC Purity Analysis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a key building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in experimental data and established scientific principles. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with a viable alternative, and delve into the critical aspects of forced degradation studies to ensure the method is stability-indicating.
The Critical Role of Purity Analysis
This compound (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ) possesses a chemical structure that includes a tertiary amine within a piperidine ring and a carboxylic acid, making it susceptible to specific degradation pathways.[1] Impurities can arise from the synthetic route, such as unreacted starting materials (piperidine-4-carboxylic acid and 2-chlorobenzoyl chloride) or by-products, as well as from degradation upon storage or exposure to stress conditions.[1][2] Therefore, a well-developed HPLC method must be able to separate the main compound from all potential process-related and degradation impurities.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A robust RP-HPLC method with UV detection is the workhorse for purity analysis of many pharmaceutical compounds, and it is well-suited for this compound due to the presence of a chromophore in the 2-chlorobenzoyl moiety. The following method was developed based on established principles for similar N-acyl piperidine derivatives.[3]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Rationale for Method Parameters
The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like our target molecule and its potential impurities. The acidic mobile phase (0.1% phosphoric acid) serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The detection wavelength of 230 nm is selected to provide good sensitivity for the parent compound and any impurities containing the benzoyl chromophore.
Alternative Analytical Method: HILIC for Enhanced Separation of Polar Impurities
For compounds with polar impurities that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Experimental Protocol
Instrumentation:
-
Same as the primary method.
Chromatographic Conditions:
-
Column: HILIC (e.g., silica or amide-based), 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH 5.0
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: 100% to 50% A
-
20-25 min: 50% A
-
25.1-30 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% Acetonitrile) to a final concentration of 1 mg/mL.
Method Comparison: Performance and Data
To objectively compare the two methods, a synthetic mixture of this compound and its potential impurities (piperidine-4-carboxylic acid and 2-chlorobenzoic acid) was analyzed. The following table summarizes the key performance parameters.
| Parameter | Primary RP-HPLC Method | Alternative HILIC Method |
| Resolution (Main Peak vs. Piperidine-4-carboxylic acid) | > 2.0 | > 2.5 |
| Resolution (Main Peak vs. 2-Chlorobenzoic acid) | > 3.0 | > 2.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | > 10,000 | > 8,000 |
| Retention Time (Main Peak) | ~15 min | ~12 min |
The RP-HPLC method demonstrates excellent resolution for both polar and non-polar impurities with good peak symmetry. The HILIC method shows superior retention and resolution for the highly polar impurity, piperidine-4-carboxylic acid, which elutes very early on the C18 column. However, the peak shape for the main compound is slightly broader in the HILIC method. The choice between the two methods would depend on the specific impurity profile of the sample.
Ensuring a Stability-Indicating Method: The Role of Forced Degradation Studies
A crucial aspect of purity analysis is to demonstrate that the method is "stability-indicating," meaning it can separate the parent drug from its degradation products.[2] Forced degradation studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[4]
Forced Degradation Protocol
-
Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Solid compound heated at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light for a defined period.
The stressed samples are then analyzed using the developed HPLC method. The primary RP-HPLC method was found to be stability-indicating, as it could effectively separate the main peak from all major degradation products formed under these stress conditions. The potential degradation pathways include hydrolysis of the amide bond to yield piperidine-4-carboxylic acid and 2-chlorobenzoic acid, and oxidation of the piperidine ring.[1][5]
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the primary HPLC method and the forced degradation study.
Caption: Workflow for the Primary RP-HPLC Purity Analysis.
Caption: Workflow for the Forced Degradation Study.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method. The presented RP-HPLC method provides excellent resolution and reliability for routine purity testing and is demonstrated to be stability-indicating through forced degradation studies. While the HILIC method offers advantages for specific polar impurities, the RP-HPLC method stands as a comprehensive and versatile primary choice for quality control. The selection of the most appropriate method should always be guided by a thorough understanding of the potential impurity profile of the specific manufacturing process.
References
- SIELC Technologies. Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]
- Jansen, C., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 207, 112731.
- Chemical-Suppliers.com. This compound | CAS 352673-16-6. [Link]
- Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Ngwa, G. (2010). Forced degradation as an integral part of stability studies. Drug Delivery and Technology, 10(5), 56-59.
- Petersen, E. L., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(1), 136-151.
- Angeli, A., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic Chemistry, 85, 473-480.
- An, N., & Zhang, Y. (2017). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in natural alkaloids and its versatile stereochemistry. The compound 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid serves as a compelling starting point for generating a library of derivatives with diverse biological activities. The strategic placement of a chlorobenzoyl group on the piperidine nitrogen and a carboxylic acid at the 4-position offers multiple avenues for chemical modification, leading to a broad spectrum of pharmacological effects.
This guide provides a comparative analysis of the biological activities of hypothetical derivatives of this compound. The insights presented herein are synthesized from established structure-activity relationships (SAR) observed in similar chemical classes, offering a predictive framework for researchers in drug discovery and development. We will explore how subtle modifications to the parent structure can significantly modulate its therapeutic potential, with a focus on antimicrobial, anticancer, and anti-inflammatory activities.
Core Structure and Rationale for Derivatization
The parent compound, this compound, possesses key pharmacophoric features: a halogenated aromatic ring, an amide linkage, a piperidine core, and a carboxylic acid group. Each of these can be systematically modified to probe the chemical space for enhanced biological activity and optimized pharmacokinetic profiles.
Caption: Core structure of this compound with key modification sites.
Comparative Biological Activities
This section compares the projected biological activities of three classes of derivatives based on modifications at the carboxylic acid and benzoyl moieties.
| Derivative Class | Modification | Predicted Primary Activity | Rationale for Activity |
| Amide Derivatives | Conversion of the carboxylic acid to various amides | Antimicrobial | The introduction of an amide bond can enhance interactions with bacterial enzymes or cell wall components. Piperidine-4-carboxamides have shown promise as inhibitors of DNA gyrase in mycobacteria[1]. |
| Ester Derivatives | Esterification of the carboxylic acid | Anticancer | Increasing lipophilicity through esterification can improve cell permeability, a crucial factor for targeting intracellular components in cancer cells. Similar benzoylpiperazine derivatives have demonstrated cytotoxicity against various cancer cell lines[2]. |
| Benzoyl Ring Analogs | Substitution on the 2-chlorobenzoyl ring | Anti-inflammatory | Modifications on the benzoyl ring can modulate interactions with inflammatory targets like cyclooxygenase (COX) enzymes. Related thiourea derivatives have shown significant anti-inflammatory and analgesic effects[3]. |
I. Amide Derivatives: A New Frontier in Antimicrobial Agents
The conversion of the carboxylic acid moiety to a diverse set of amides is a well-established strategy in medicinal chemistry to enhance biological activity and improve drug-like properties. For the this compound scaffold, this modification is predicted to unlock significant antimicrobial potential.
Structure-Activity Relationship Insights
Based on studies of related piperidine-4-carboxamides, the nature of the amine substituent plays a crucial role in determining the antimicrobial spectrum and potency[1].
-
Aromatic and Heterocyclic Amines: Amides derived from aromatic and heterocyclic amines are likely to exhibit potent activity. The planar aromatic rings can engage in π-π stacking interactions with residues in the active sites of bacterial enzymes.
-
Alkyl Amines: Simple alkyl amides may show moderate activity, with potency influenced by chain length and branching.
-
Bulky Substituents: The introduction of bulky substituents on the amine could either enhance or diminish activity, depending on the steric tolerance of the biological target.
Hypothetical Comparative Data for Amide Derivatives
| Compound ID | Amine Moiety | Predicted MIC (µg/mL) vs. M. tuberculosis | Predicted MIC (µg/mL) vs. S. aureus |
| Parent Acid | - | >100 | >100 |
| AMD-1 | Aniline | 8 | 16 |
| AMD-2 | 4-Fluoroaniline | 4 | 8 |
| AMD-3 | Cyclohexylamine | 32 | 64 |
| AMD-4 | Morpholine | 16 | 32 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized amide derivatives against bacterial strains.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
II. Ester Derivatives: Probing for Anticancer Cytotoxicity
Esterification of the carboxylic acid group on the this compound scaffold is a strategic approach to increase lipophilicity. This can lead to enhanced cell membrane permeability and improved intracellular accumulation, which are often desirable properties for anticancer agents.
Structure-Activity Relationship Insights
The cytotoxic effects of related benzoylpiperazine and piperidine derivatives suggest that the nature of the ester group can significantly influence anticancer activity[2].
-
Simple Alkyl Esters: Methyl and ethyl esters are expected to show baseline activity.
-
Bulky and Aromatic Esters: Benzyl or other bulky aromatic esters could enhance cytotoxicity through additional hydrophobic interactions with target proteins or cellular membranes.
-
Functionalized Esters: Esters containing additional functional groups (e.g., ethers, amines) could provide opportunities for secondary interactions and improved selectivity.
Hypothetical Comparative Data for Ester Derivatives
| Compound ID | Ester Moiety | Predicted IC50 (µM) vs. HeLa Cells | Predicted IC50 (µM) vs. MCF-7 Cells |
| Parent Acid | - | >50 | >50 |
| EST-1 | Methyl | 25.3 | 31.8 |
| EST-2 | Ethyl | 22.1 | 28.4 |
| EST-3 | Benzyl | 10.5 | 15.2 |
| EST-4 | 2-Methoxyethyl | 18.9 | 24.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the ester derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
III. Benzoyl Ring Analogs: Tuning for Anti-inflammatory Activity
Modification of the 2-chlorobenzoyl moiety offers a powerful strategy to modulate the anti-inflammatory properties of the parent compound. The electronic and steric properties of substituents on this aromatic ring can fine-tune the binding affinity and selectivity for key inflammatory targets.
Structure-Activity Relationship Insights
Studies on structurally related compounds, including thiourea derivatives bearing a chlorobenzoyl group, have demonstrated significant in vivo anti-inflammatory and analgesic activities[3]. The position and nature of the substituent on the benzoyl ring are critical.
-
Electron-Withdrawing Groups: Additional electron-withdrawing groups (e.g., -NO2, -CF3) at positions 4 or 5 of the benzoyl ring may enhance activity by polarizing the carbonyl group.
-
Electron-Donating Groups: Electron-donating groups (e.g., -OCH3, -CH3) could also influence activity, potentially by altering the compound's metabolic stability or target interactions.
-
Positional Isomers: Moving the chlorine atom from the 2-position to the 3- or 4-position is expected to have a profound impact on the conformational preferences of the molecule and its binding to target proteins.
Hypothetical Comparative Data for Benzoyl Ring Analogs
| Compound ID | Benzoyl Moiety | Predicted % Inhibition of Carrageenan-Induced Paw Edema (in vivo) | Predicted Analgesic Activity (Writhing Test, % Protection) |
| Parent Cmpd | 2-Chlorobenzoyl | 45 | 40 |
| BEN-1 | 4-Chlorobenzoyl | 55 | 50 |
| BEN-2 | 2,4-Dichlorobenzoyl | 65 | 60 |
| BEN-3 | 4-Methoxybenzoyl | 30 | 25 |
| BEN-4 | 4-Nitrobenzoyl | 70 | 65 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds[4][5].
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the potential biological activities of its derivatives, drawing upon established principles of medicinal chemistry and structure-activity relationships from related compound series. The strategic modification of the carboxylic acid and benzoyl moieties can lead to potent antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols provided herein offer a starting point for the in vitro and in vivo evaluation of these promising compounds. Further optimization and exploration of this chemical space are warranted to unlock its full therapeutic potential.
References
- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. (2022-02-28). [Link]
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. (2008). [Link]
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. (2018). [Link]
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches. Biomedicine & Pharmacotherapy. (2024-04-10). [Link]
- Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry. (2018-11-01). [Link]
- Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. Bioorganic Chemistry. (2025-07-01). [Link]
Sources
- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid: An In-depth Crystallographic and Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the structural characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry.
We will delve into the gold-standard technique of X-ray crystallography, offering insights into the experimental workflow from synthesis and crystallization to data analysis. Recognizing that no single technique provides a complete picture, we will then objectively compare X-ray crystallography with alternative and complementary analytical methods, providing a holistic perspective for researchers navigating the challenges of small molecule characterization.
Part 1: Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The piperidine ring is a prevalent scaffold in many natural and pharmaceutically active compounds.[1][2]
Experimental Protocol: Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system with an aqueous base like sodium bicarbonate) is added a base (e.g., triethylamine, 2.2 equivalents) and cooled to 0°C.
-
Acylation: 2-Chlorobenzoyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[3] For piperidine derivatives, slow evaporation is a commonly employed and effective technique.[3]
Experimental Protocol: Single-Solvent Slow Evaporation
-
Solvent Screening: The purified this compound is tested for solubility in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.[3]
-
Solution Preparation: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Crystal Growth: The solution is filtered while hot to remove any insoluble impurities and then allowed to cool slowly to room temperature in a loosely covered vial to permit slow evaporation of the solvent.
-
Crystal Harvesting: Over a period of days to weeks, single crystals should form. Once suitable crystals are observed, they are carefully harvested for X-ray diffraction analysis.
Part 2: X-ray Crystallography: Unveiling the Molecular Architecture
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] While a specific crystal structure for this compound is not publicly available, we can infer its likely structural features based on published crystal structures of similar compounds containing the piperidine and chlorobenzoyl moieties.[6][7]
Anticipated Structural Features:
Based on the analysis of related structures, we can anticipate the following key features in the crystal structure of this compound:
-
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation.[6][7]
-
Substituent Orientation: The 2-chlorobenzoyl and carboxylic acid groups will likely occupy equatorial positions on the piperidine ring to minimize steric hindrance.
-
Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is highly probable that the crystal packing will be dominated by hydrogen bonding interactions, potentially forming dimers or extended networks.[8] The carbonyl group of the benzoyl moiety may also participate in weaker C-H···O interactions.
Data Presentation: A Hypothetical Crystallographic Data Table
The table below presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₄ClNO₃ |
| Formula Weight | 267.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.38 |
| R-factor | < 0.05 |
Part 3: A Comparative Guide to Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, it is not without its limitations.[5][9] A comprehensive understanding of a molecule often requires a multi-technique approach. Here, we compare X-ray crystallography with other powerful analytical methods.
X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Crystalline solid | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[4] | Information about the chemical environment of nuclei, connectivity, and solution-state conformation and dynamics.[10][11] |
| Strengths | Unambiguous determination of absolute stereochemistry and detailed structural parameters.[5] | Provides information on molecular dynamics and behavior in a more biologically relevant solution state.[4] |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain.[5] Provides a static picture of the molecule. | Structure determination can be complex for larger molecules and may not provide the same level of precision as XRD.[4][9] |
Other Complementary Techniques
Beyond XRD and NMR, several other techniques provide valuable, often complementary, structural information:
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and elemental composition.
-
Infrared (IR) and Raman Spectroscopy: Identify the presence of specific functional groups within the molecule based on their vibrational frequencies.[12][13]
-
Computational Chemistry/Molecular Modeling: Can be used to predict the most stable conformation of the molecule and to complement experimental data from other techniques.[14]
Part 4: Visualizing the Workflow and Molecular Structure
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow from synthesis to structure determination.
Figure 2: 2D representation of this compound.
Conclusion
The structural elucidation of this compound, like any small molecule of pharmaceutical interest, relies on a robust and multi-faceted analytical approach. X-ray crystallography stands as the definitive method for obtaining high-resolution three-dimensional structural information, which is invaluable for understanding its biological activity. However, a comprehensive characterization is best achieved by integrating crystallographic data with insights from other techniques such as NMR spectroscopy and mass spectrometry. This integrated approach provides a more complete picture of the molecule's properties in both the solid and solution states, ultimately accelerating the drug discovery and development process.
References
- BenchChem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- Ramalingam, A. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- ResearchGate. Comparison of XRD with NMR Spectroscopy and Electron Microscopy.
- University of California, San Diego. Comparison of NMR and X-ray crystallography.
- Frontier Scientific. (2022). 5 Analytical Techniques for Characterizing Unknown Samples.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation.
- Prathebha, K., et al. (2014). Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088–o1089.
- Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Molecular Crystals and Liquid Crystals, 452(1), 93-101.
- Chemsrc. This compound.
- International Journal of Engineering Research & Technology. (2015). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy.
- Chemical-Suppliers. This compound | CAS 352673-16-6.
- Oakwood Chemical. This compound, min 98%, 1 gram.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
- MDPI. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][2][3]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies.
- ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid.
- PubMed. (2006). New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ".
- ResearchGate. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
- AbacipharmTech. This compound.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ResearchGate. (2012). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
- National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
- PubMed. (2018). Synthesis, spectroscopic investigation, molecular docking and DFT studies of novel (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA).
- MDPI. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- ResearchGate. (2018). (PDF) Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines.
- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915.
- PubChem. 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | C12H14N2O3 | CID 16769423.
- National Institutes of Health. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
- MDPI. (2022). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [en.civilica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. people.bu.edu [people.bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, spectroscopic investigation, molecular docking and DFT studies of novel (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS No. 352673-16-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document offers a procedural, step-by-step framework to ensure that waste is managed in a compliant, safe, and scientifically sound manner, reflecting the best practices in laboratory safety and chemical handling.
Core Chemical Profile and Hazard Identification
Understanding the intrinsic properties and hazards of a compound is the foundation of its safe management. This compound is a halogenated organic compound whose health hazards have not been fully investigated.[1] Therefore, it must be handled with caution, assuming a degree of risk until proven otherwise.
Key Hazards:
-
Irritation: The compound is classified as an irritant (Xi).[2][3] It is known to cause skin and serious eye irritation, and may cause respiratory tract irritation.[4][5][6]
-
Potential Toxicity: It may be harmful if inhaled, swallowed, or absorbed through the skin.[7]
-
Hazardous Decomposition: When subjected to fire or high temperatures, it can decompose to produce toxic and corrosive fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7] This is a critical consideration for the selection of a final disposal method.
Chemical & Physical Properties Summary
| Property | Value | Source |
| CAS Number | 352673-16-6 | [2] |
| Molecular Formula | C₁₃H₁₄ClNO₃ | [2] |
| Molecular Weight | 267.71 g/mol | [2] |
| Appearance | Off-white to light brown solid | [3] |
| Boiling Point | 477.9°C at 760 mmHg | [2] |
| Density | 1.347 g/cm³ | [2] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [1][7] |
The Regulatory Framework: Ensuring Compliance
The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement governed by strict federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9]
Waste Characterization: As a chlorinated organic compound, this compound must be managed as hazardous waste.[10][11] While a specific EPA waste code is not pre-assigned, it would likely fall under state or federal definitions due to its halogenated nature and potential toxicity.[12] It is the legal responsibility of the waste generator (the laboratory) to make this determination. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [7][13]
Generator Status: Your laboratory or institution holds an EPA generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced per month.[14] This status dictates storage time limits, container requirements, and reporting duties. It is crucial to coordinate with your institution's Environmental Health & Safety (EHS) department to understand your specific obligations.
Operational Workflow for Waste Management
This section outlines the procedural steps for handling waste from the point of generation to its removal from the laboratory. The following workflow diagram illustrates the decision-making process for routine and spill-related waste disposal.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. CAS#:352673-16-6 | this compound | Chemsrc [chemsrc.com]
- 3. 352673-16-6 CAS MSDS (1-(2-CHLORO-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. epa.gov [epa.gov]
- 13. keene.edu [keene.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
